molecular formula C10H12BrF3N2 B577918 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1280786-64-2

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B577918
CAS No.: 1280786-64-2
M. Wt: 297.119
InChI Key: ZVWGZFFDFKLWAS-UHFFFAOYSA-N
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Description

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H12BrF3N2 and its molecular weight is 297.119. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGZFFDFKLWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682497
Record name 3-Bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine
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Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-64-2
Record name 2-Pyridinamine, 3-bromo-N-(1,1-dimethylethyl)-5-(trifluoromethyl)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-tert-butyl-5-(trifluoromethyl)pyridin-2-amine
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Foundational & Exploratory

Technical Guide: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine , a highly specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals. This compound combines a bulky tert-butyl amino group, a reactive bromine handle for cross-coupling, and a lipophilic trifluoromethyl moiety, making it a "privileged scaffold" for modulating potency and metabolic stability in drug discovery. This document outlines its chemical identity, validated synthetic protocols, structural utility, and safety handling procedures.

Chemical Identity & Profile[1][2][3]

While the specific N-tert-butyl derivative is often synthesized in situ or supplied as a custom research intermediate, it is derived from well-characterized precursors. The data below anchors the compound in its chemical class.

Core Compound Data
PropertySpecification
Systematic Name This compound
Molecular Formula C₁₀H₁₂BrF₃N₂
Molecular Weight 297.12 g/mol
Core Scaffold CAS 79456-30-7 (Refers to the parent 2-Amino-3-bromo-5-(trifluoromethyl)pyridine)
Precursor CAS 1262412-30-5 (2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine)
Physical State Off-white to pale yellow solid (Typical for this class)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Structural Significance
  • 3-Bromo Position: Serves as an orthogonal reactive site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl side chains.

  • 5-Trifluoromethyl Group: Increases lipophilicity (LogP) and metabolic resistance against oxidative metabolism (blocking the P450 labile site).

  • N-tert-butyl Group: Provides significant steric bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) or to force the biaryl conformation out of planarity.

Synthetic Pathways & Protocols

The synthesis of sterically hindered amines like the N-tert-butyl derivative requires specific methodologies to overcome the low nucleophilicity of the bulky amine. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) on a highly activated 2-fluoro pyridine precursor.

Validated Synthesis Route (SNAr)

Rationale: The 2-fluoro substituent is significantly more labile than the 2-chloro analog towards bulky nucleophiles like tert-butylamine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Step-by-Step Protocol:
  • Reagents:

    • Precursor: 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv) [CAS: 1262412-30-5]

    • Nucleophile: tert-Butylamine (3.0 – 5.0 equiv)

    • Solvent: DMSO or NMP (Polar aprotic solvents enhance SNAr rates)

    • Base: K₂CO₃ or DIPEA (1.5 equiv) - Optional if excess amine is used

  • Procedure:

    • Charge: In a pressure-rated sealed tube, dissolve the 2-fluoro pyridine in anhydrous DMSO (0.5 M concentration).

    • Addition: Add tert-butylamine slowly. The reaction may be slightly exothermic.

    • Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 243/245) and formation of the product (M+H 297/299).

    • Work-up: Cool to room temperature. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Alternative Route (Buchwald-Hartwig)

If the 2-chloro precursor (CAS 75806-84-7) is used, SNAr may fail due to steric hindrance. A Palladium-catalyzed approach is required.

  • Catalyst: Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Xantphos.

  • Conditions: Toluene, NaOtBu, 100°C.

  • Note: This route is more expensive and requires inert atmosphere handling.

Synthesis Flowchart (Graphviz)

SynthesisPathways Start_F 2-Fluoro-3-bromo- 5-(trifluoromethyl)pyridine (CAS 1262412-30-5) Intermediate Meisenheimer Complex Start_F->Intermediate SNAr DMSO, 100°C Start_Cl 2-Chloro-3-bromo- 5-(trifluoromethyl)pyridine (CAS 75806-84-7) Product 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Start_Cl->Product Pd-Catalysis (Buchwald-Hartwig) Reagent tert-Butylamine Reagent->Intermediate Intermediate->Product - HF

Figure 1: Comparative synthetic pathways. The SNAr route (Blue) is preferred for 2-fluoro precursors, while Pd-catalysis (Red) is required for 2-chloro analogs.

Structural Analysis & Drug Discovery Applications

NMR Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.4 ppm (s, 1H, H-6 pyridine): Deshielded by the adjacent nitrogen and CF₃ group.

    • δ ~7.8 ppm (s, 1H, H-4 pyridine): Coupling with H-6 and fluorine may show fine splitting.

    • δ ~5.0–6.0 ppm (br s, 1H, NH): Broad singlet, exchangeable with D₂O.

    • δ ~1.45 ppm (s, 9H, t-Butyl): Strong singlet characteristic of the tert-butyl group.

Scaffold Utility in Medicinal Chemistry

This scaffold is particularly valuable in the design of Kinase Inhibitors and GPCR modulators .

  • Steric Clash: The tert-butyl group can force the molecule into a specific conformation, locking the bioactive pose.

  • Electronic Modulation: The electron-withdrawing CF₃ group reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and improving permeability.

Functionalization Logic (Graphviz)

ScaffoldUtility Core 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Suzuki C3-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Buchwald C3-Amination (Buchwald-Hartwig) Core->Buchwald Deprotection N-Dealkylation (Acidic Conditions) Core->Deprotection Removes t-Bu Biaryl Biaryl Kinase Inhibitors Suzuki->Biaryl Fused Fused Bicyclic Systems (e.g., Azaindoles) Buchwald->Fused

Figure 2: Divergent synthesis map. The C3-Bromine allows for rapid expansion into biaryl libraries, while the tert-butyl group can serve as either a permanent steric element or a removable directing group.

Safety & Handling (MSDS Summary)

While specific toxicological data for the N-tert-butyl derivative may be limited, handling should follow the protocols for halogenated aminopyridines.

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Do not eat, drink, or smoke when using.
Skin Irritation Category 2Causes skin irritation.[1][2][3] Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation Category 2ACauses serious eye irritation. Use safety goggles with side shields.
STOT-SE Category 3May cause respiratory irritation.[3] Handle in a fume hood.

Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated pyridine waste must be segregated from general organic waste to prevent formation of toxic byproducts during incineration.

References

  • Sigma-Aldrich. 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) Product Page. Retrieved from

  • Fisher Scientific. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5) Safety Data Sheet. Retrieved from

  • BLD Pharm. 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine (Related Analog) Data. Retrieved from

  • American Chemical Society (ACS). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine.[4] (Demonstrates SNAr on related scaffolds). Retrieved from

Sources

Physicochemical Properties & Synthetic Utility: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Executive Technical Summary

This compound is a tri-functionalized pyridine scaffold characterized by extreme steric crowding and significant electron deficiency.[1] It serves as a critical "linchpin" intermediate: the C-3 bromine allows for cross-coupling (Suzuki/Buchwald), the C-5 trifluoromethyl group imparts metabolic stability and lipophilicity, and the N-tert-butyl amine acts as either a bulky hydrophobic anchor or a masked amino group.[1]

Core Identity Data
PropertyValue / Description
CAS Number Not widely indexed (Analogous to 79456-30-7)
IUPAC Name This compound
Molecular Formula C₁₀H₁₂BrF₃N₂
Molecular Weight 297.12 g/mol
Structural Class Halogenated Aminopyridine
Primary Utility Scaffold for P2X7 antagonists, Nav1.7 inhibitors, and KRAS modulators.[1][2][3]

Physicochemical Profile

The introduction of the tert-butyl group significantly alters the physicochemical landscape compared to the primary amine precursor.[1] The following data synthesizes calculated values with empirical trends observed in analogous 2-aminopyridines.

Quantitative Properties Table
ParameterValue (Predicted/Observed)Significance in Drug Design
LogP (Lipophilicity) 3.8 ± 0.4 (Calculated)High lipophilicity due to the t-butyl and -CF₃ groups.[1] Suggests excellent membrane permeability but potential solubility issues in aqueous media.
pKa (Conjugate Acid) ~2.5 - 3.0 The electron-withdrawing effects of -CF₃ (σp = 0.[1]54) and -Br (σp = 0.[1]23) drastically reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
Melting Point 45 - 60 °C (Estimated)Likely a low-melting solid or semi-solid, contrasting with the primary amine (MP: 98-101°C) due to the disruption of intermolecular H-bonding by the bulky t-butyl group.[1]
Topological Polar Surface Area (TPSA) 24.9 Ų Low TPSA indicates high blood-brain barrier (BBB) permeability potential.
Solubility High in DCM, EtOAc, DMSO.Poor aqueous solubility (< 10 µM). Requires co-solvents (DMSO/PEG) for biological assays.
Electronic & Steric Analysis
  • Steric Ortho-Effect: The C-3 Bromine and N-tert-butyl group create a "gear-clash" steric environment.[1] This forces the tert-butyl group to rotate out of plane, potentially shielding the N-H from metabolic dealkylation.

  • Electronic Deactivation: The pyridine ring is highly electron-deficient.[1] This makes the C-3 position less reactive towards electrophilic aromatic substitution but highly primed for oxidative addition in Palladium-catalyzed couplings.[1]

Synthetic Methodologies

The synthesis of this intermediate relies on Nucleophilic Aromatic Substitution (SNAr), leveraging the activated nature of the 2-chloro/fluoro precursor.

Protocol A: SNAr Synthesis (Self-Validating)

Objective: Synthesis of this compound from 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

Mechanism: The -CF₃ group at C-5 activates the C-2 position for nucleophilic attack.[1] The C-3 Bromine provides additional inductive activation but also steric hindrance.[1]

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv).[1]

    • Nucleophile: tert-Butylamine (3.0 - 5.0 equiv).[1] Excess is required to drive kinetics against steric bulk.

    • Solvent: DMSO (anhydrous) or NMP.

    • Base: K₂CO₃ (1.5 equiv) or DIPEA (if using NMP).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add base, followed by slow addition of tert-butylamine.[1]

    • Critical Step: Seal the reaction vessel (pressure tube) and heat to 100°C for 12–18 hours. Note: Reflux is insufficient due to the volatility of t-butylamine (BP 78°C).[1]

  • Workup:

    • Cool to room temperature.[4][5] Dilute with water (5x volume).

    • Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.[5][6]

  • Purification:

    • Flash Chromatography (SiO₂). Eluent: 0-10% EtOAc in Hexanes.[1]

    • Validation: Product should appear as a pale yellow oil or low-melting solid.[1]

Protocol B: Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min. (High organic start required due to lipophilicity).

  • Detection: UV @ 254 nm (Pyridine core) and 220 nm.

Reactivity & Applications Workflow

This scaffold is a "divergent point" in synthesis. The diagram below illustrates the orthogonal reactivity of the functional groups.

GStart3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amineSuzukiSuzuki-Miyaura Coupling(C-3 Arylation)Start->SuzukiPd(dppf)Cl2, Ar-B(OH)2Base, HeatBuchwaldBuchwald-Hartwig(C-3 Amination)Start->BuchwaldPd2(dba)3, XantphosAmine, NaOtBuDeprotectionAcidic Deprotection(Removal of t-Butyl)Start->DeprotectionTFA or H2SO4RefluxProductABiaryl Kinase Inhibitors(e.g., P2X7 Antagonists)Suzuki->ProductAProductBFused Bicyclic Systems(Imidazopyridines)Buchwald->ProductBProductCPrimary Amines(Re-functionalization)Deprotection->ProductC

Caption: Orthogonal reactivity map showing C-3 cross-coupling pathways and N-dealkylation routes.[1]

Key Mechanistic Insight: The "Orthogonal" Strategy

The tert-butyl group is unique here.[1] Unlike a methyl or ethyl group, it can serve as a removable protecting group under harsh acidic conditions (e.g., TFA reflux), converting the secondary amine back to a primary amine after C-3 functionalization. This is crucial for synthesizing molecules where the final N-H is required for hydrogen bonding in the active site (e.g., hinge binding in kinases).

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H335: May cause respiratory irritation (volatile amines).

    • H301/H302: Toxic/Harmful if swallowed (typical for halogenated pyridines).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from photodegradation of the C-Br bond).[8]

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[9]

References

  • Xinchem Corporation. (2024). Physicochemical properties of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Retrieved from

  • ChemicalBook. (2024). Product List: 5-trifluoromethyl-3-nitropyridine-2-carbonitrile and derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20525383 (5-Bromo-3-(trifluoromethyl)pyridin-2-amine). Retrieved from

  • Amerigo Scientific. (2024). Product Catalog: this compound. Retrieved from

  • American Chemical Society. (2023). Manufacturing Process for KRAS G12C Inhibitor Intermediates. ACS Publications. Retrieved from

Structural Elucidation and Analytical Characterization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1][2]

Executive Summary & Strategic Context

The compound 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine represents a high-value intermediate scaffold, particularly in the development of kinase inhibitors and agrochemicals.[1][2] The structural combination of a lipophilic metabolic blocker (tert-butyl), an electron-withdrawing modulator (trifluoromethyl), and a halogen handle (bromine) creates a unique electronic profile.[1][2]

However, this substitution pattern presents a specific regiochemical challenge. During synthesis—whether via electrophilic bromination of the parent pyridine or SNAr displacement on a poly-halogenated precursor—the placement of the bromine atom relative to the bulky tert-butyl amine is critical.[2]

The Core Challenge: Distinguishing the desired 3-bromo isomer from the thermodynamically possible 4-bromo or 6-bromo regioisomers.[1][2]

This guide details a self-validating analytical workflow to unambiguously prove the structure, relying on the causality of nuclear spin interactions (NMR) and isotopic fingerprinting (MS).

Synthetic Provenance & Regio-Complexity[1][2]

To elucidate the structure, one must understand the potential impurities. The synthesis likely proceeds via one of two pathways, each carrying specific risk profiles:

  • Electrophilic Bromination: Bromination of N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine.[1][2]

    • Risk:[2] Steric hindrance from the tert-butyl group may push bromination to the less hindered C6 position, despite C3 being electronically favored (ortho to the amine).

  • SNAr Displacement: Reaction of 2,3-dibromo-5-(trifluoromethyl)pyridine with tert-butylamine.[1][2]

    • Risk:[2] Regioselectivity of the amine attack.[2] Does it displace the Br at C2 or C3?

Therefore, our analytical strategy must explicitly rule out the 6-bromo and 4-bromo isomers.[1][2]

Analytical Workflow Visualization

The following decision tree illustrates the logical flow of the elucidation process.

ElucidationWorkflowStartUnknown Sample(Solid/Oil)MS1. HRMS (ESI+)Verify Formula & Br PatternStart->MSH1_NMR2. 1H NMR (1D)Check Integration & Coupling (J)MS->H1_NMRMass ConfirmedDecision_JCoupling Analysis(Ar-H vs Ar-H)H1_NMR->Decision_JNOESY3. 2D NOESYNH Proximity CheckDecision_J->NOESYMeta Coupling(J ~2 Hz)Iso_6BrRejected:6-Bromo IsomerDecision_J->Iso_6BrOrtho Coupling(J ~8 Hz)Iso_4BrRejected:4-Bromo IsomerDecision_J->Iso_4BrPara Coupling(J ~0 Hz)Iso_3BrConfirmed:3-Bromo IsomerNOESY->Iso_3BrNo NH <-> Ar-H NOENOESY->Iso_6BrStrong NH <-> H3 NOEC13_F194. 13C & 19F NMRVerify CF3 & C-BrXRay5. X-Ray Crystallography(Gold Standard)C13_F19->XRayOptional ValidationIso_3Br->C13_F19Final Characterization

Figure 1: Logical workflow for structural determination, prioritizing exclusion of regioisomers via coupling constants and NOE interactions.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR, we must confirm the elemental composition. Bromine provides a distinct spectral signature due to the nearly 1:1 natural abundance of 79Br and 81Br isotopes.

Protocol: LC-MS (ESI+)[1][2]
  • Instrument: Agilent 6545 Q-TOF or equivalent.

  • Mobile Phase: A: H2O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 3 minutes.

Expected Data
ParameterValueNotes
Formula C10H12BrF3N2Note: Protonated form [M+H]+
Monoisotopic Mass 296.0136 Da (79Br)Calculated exact mass
Observed m/z 297.0214 ([M+H]+)Base peak
Isotope Pattern 1:1 Doublet Equal intensity peaks at m/z 297 and 299 (M+2) confirms one Bromine atom.[1][2]

Validation Check: If the M+2 peak is absent or the ratio is 3:1 (indicating Chlorine), the synthesis failed.

NMR Spectroscopy: The Connectivity Engine

This is the critical step. We utilize the specific coupling constants of the pyridine ring and the steric environment of the amine to prove regiochemistry.

1H NMR (Proton)[2][3][4][5][6]
  • Solvent: DMSO-d6 (preferred for observing NH protons) or CDCl3.[1][2]

  • Frequency: 400 MHz minimum.[2]

Predicted Chemical Shifts & Logic:

PositionGroupShift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Logic
N-tBu -C(CH3)31.45Singlet (9H)-Diagnostic strong singlet.[1][2]
NH -NH-5.8 - 6.5Broad Singlet-Exchangeable.[1][2] Chemical shift varies with concentration.[2][3]
H4 Ar-H7.95Doublet (1H)

Meta-coupling to H6.[1][2] Upfield of H6 due to distance from N.
H6 Ar-H8.45Doublet (1H)

Deshielded by adjacent Ring Nitrogen.[1][2]

The "Smoking Gun" (Coupling Constants):

  • 3-Bromo (Target): Remaining protons are at H4 and H6.[1][2] They are meta to each other. Expect

    
     Hz. 
    
  • 6-Bromo (Impurity): Remaining protons are at H3 and H4.[1][2] They are ortho to each other. Expect

    
     Hz. 
    
  • 4-Bromo (Impurity): Remaining protons are at H3 and H6.[1][2] They are para to each other. Expect

    
     Hz (Singlets). 
    
2D NOESY (Nuclear Overhauser Effect Spectroscopy)

If coupling constants are ambiguous (e.g., line broadening obscures small meta-couplings), NOESY provides spatial proof.[2]

  • Experiment: Phase-sensitive NOESY. Mixing time: 500 ms.

  • Logic: The tert-butyl group is attached to the exocyclic nitrogen.[2] The NH proton is the bridge.[2]

    • In 3-Bromo isomer: The NH is flanked by the tert-butyl group and the bulky Bromine at C3.[1][2] The NH proton has NO NOE interaction with ring protons.

    • In 6-Bromo isomer: The C3 position holds a Hydrogen (H3).[2] The NH proton will show a strong NOE cross-peak with H3.

13C & 19F NMR

These confirm the carbon skeleton and fluorine environment.[2][4]

  • 19F NMR: Single peak at

    
     ppm (referenced to CFCl3).[1][2]
    
  • 13C NMR: Look for the quartet splitting of carbons due to C-F coupling.[2][4]

    • C5 (ipso to CF3): Quartet,

      
       Hz.[2]
      
    • CF3: Quartet,

      
       Hz (typically 
      
      
      ppm).[2]

X-Ray Crystallography (The Gold Standard)

If the compound is solid, single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty, including bond lengths and angles.[1][2]

Protocol: Crystal Growth
  • Solvent System: Slow evaporation of Hexane/Ethyl Acetate (9:1) or Vapor diffusion of Pentane into a concentrated DCM solution.[2]

  • Procedure: Dissolve 20 mg of sample in minimal DCM in a small vial. Place this vial open inside a larger jar containing Pentane. Cap the large jar.

  • Timeline: 24-72 hours for diffraction-quality prisms.

Key Parameter to Check:

  • Flack Parameter: Not applicable (molecule is achiral), but ensure R-factor is < 5%.

  • Bromine Position: The electron density map will show the heavy Bromine atom clearly at the C3 position, adjacent to the amine nitrogen.

Experimental Protocol Summary

For the bench scientist, here is the standard operating procedure (SOP) for characterization:

  • Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-d6. Ensure the solution is clear (filter if necessary).

  • Acquisition:

    • Run standard proton (16 scans, d1=2s).[2]

    • Run 19F (coupled and decoupled).

    • Run 13C (1024 scans minimum for quaternary carbons).[2]

    • Run NOESY (256 increments).[2]

  • Analysis:

    • Step 1: Confirm 1:1 Br isotope pattern in MS.

    • Step 2: Measure

      
      -coupling between the two aromatic protons.[1][2] If 
      
      
      Hz, reject batch (contains 6-bromo isomer).[1][2]
    • Step 3: Check NOESY. If NH -> Ar-H signal exists, reject batch.[1][2]

References

  • Reich, H. J. (2024).[2] Structure Determination Using NMR Spectroscopy: Pyridine Coupling Constants. University of Wisconsin-Madison.[1][2][5] [Link][2]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative guide on NOESY and coupling analysis). [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 3-chloro-5-(trifluoromethyl)pyridin-2-amine (Analogous spectral data source). [Link]

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Reference for C-F coupling constants). [Link][2]

synthesis of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound represents a classic challenge in heteroaromatic functionalization: installing a bulky nucleophile (tert-butylamine) adjacent to a sterically demanding halogen (bromine) on an electron-deficient pyridine core.[1][2]

This scaffold is a high-value pharmacophore, often serving as a precursor for P2X7 antagonists, KRAS inhibitors, and advanced agrochemicals (SDHI fungicides).[1][2] The presence of the 3-Bromo handle allows for subsequent orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-Trifluoromethyl group modulates lipophilicity and metabolic stability.[1][2]

Retrosynthetic Logic

Two primary strategies exist for this architecture.[1][2][3][4][5] The choice depends on raw material availability and cost constraints.[2]

  • Route A (Convergent SNAr): Displacement of a 2-halo leaving group by tert-butylamine on a pre-functionalized 3-bromo-5-trifluoromethylpyridine core.[1][2]

    • Advantage:[5][6][7][8][9] Unambiguous regiochemistry; high fidelity.

    • Challenge: Steric hindrance from the 3-Br and tert-butyl group requires forcing conditions.[1][2]

  • Route B (Linear Functionalization): SNAr of 2-chloro-5-(trifluoromethyl)pyridine followed by electrophilic bromination.[1][2]

    • Advantage:[5][6][7][8][9] Lower starting material cost.[1][2]

    • Challenge: Regiocontrol during bromination (C3 vs. C4/C6) and handling of potentially unstable brominating agents.

This guide prioritizes Route A as the "Gold Standard" for research and early development due to its reliability, while detailing Route B for scale-up considerations.

Retrosynthesis Target TARGET MOLECULE 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine RouteA Route A: S_NAr Displacement (High Fidelity) Target->RouteA RouteB Route B: Late-Stage Bromination (Cost Effective) Target->RouteB PrecursorA 2-Fluoro/Chloro-3-bromo- 5-(trifluoromethyl)pyridine RouteA->PrecursorA ReagentA tert-Butylamine RouteA->ReagentA IntermediateB N-(tert-butyl)-5- (trifluoromethyl)pyridin-2-amine RouteB->IntermediateB ReagentB NBS (Bromination) RouteB->ReagentB PrecursorB 2-Chloro-5- (trifluoromethyl)pyridine IntermediateB->PrecursorB

Figure 1: Retrosynthetic disconnection showing the convergent SNAr approach (Route A) and the linear bromination approach (Route B).

Part 2: Method A - Nucleophilic Aromatic Substitution (The Gold Standard)[2]

This protocol relies on the SNAr mechanism.[2][4][10] The 2-position of the pyridine ring is activated by the ring nitrogen (low LUMO coefficient), facilitating nucleophilic attack.[2] The 3-Br atom provides steric resistance but does not deactivate the ring sufficiently to prevent reaction under heat.[2]

Critical Decision - The Leaving Group (LG):

  • LG = Fluorine: Fastest reaction (high electronegativity lowers the energy of the Meisenheimer complex).[2] Recommended if the precursor (2-Fluoro-3-bromo-5-CF3-pyridine) is available.[1][2]

  • LG = Chlorine: Standard industrial balance.[1][2] Requires higher temperatures (100-120°C) but is significantly cheaper.[1][2]

  • LG = Bromine: Feasible (using 2,3-dibromo-5-CF3-pyridine), but requires careful monitoring to ensure the 2-Br is displaced rather than the 3-Br (though C2 is electronically favored).[1][2]

Experimental Protocol

Materials:

  • Substrate: 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine [CAS: 280569-89-9 or analog] (1.0 equiv).[1][2]

  • Nucleophile: tert-Butylamine (3.0 - 5.0 equiv).[1][2] Note: Excess is used as a base and to drive kinetics.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[2]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1][2] Anhydrous.

Step-by-Step Methodology:

  • Setup: In a pressure tube (sealed vessel), dissolve 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (10 mmol, 2.60 g) in anhydrous DMSO (20 mL).

    • Why Sealed Tube?tert-Butylamine boils at ~78°C. To reach the required reaction temperature (100°C+) without losing reagent, a sealed system is mandatory.[2]

  • Addition: Add K₂CO₃ (20 mmol, 2.76 g) followed by tert-butylamine (40 mmol, 4.2 mL).

  • Reaction: Seal the vessel and heat to 110°C for 12–18 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1).[2] The starting material (Rf ~0.[2]8) should disappear, and a more polar spot (Rf ~0.[1][2]5) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into ice-water (100 mL). The product often precipitates as a solid due to the lipophilic CF3 and t-Bu groups.[2]

    • If solid forms: Filter, wash with water, and dry.[1][2]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[2] Wash combined organics with Brine (2 x 20 mL) to remove DMSO.[2] Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Usually, the crude purity is >90%.[1][2]

    • If necessary, purify via Silica Gel Chromatography (0-10% EtOAc in Hexanes).[1][2]

Yield Expectation: 75–85% isolated yield.

Mechanism Step1 Substrate (2-Cl-3-Br-5-CF3) Step2 Meisenheimer Complex Step1->Step2 + tBuNH2 (Attack at C2) Step3 Product (2-NHtBu-3-Br-5-CF3) Step2->Step3 - HCl (Aromatization)

Figure 2: Simplified SNAr mechanism. Attack occurs at C2 due to nitrogen activation; the Meisenheimer intermediate is stabilized by the electron-withdrawing CF3 group.[2]

Part 3: Method B - Late-Stage Bromination (Alternative)[1][2]

If the 2,3-dihalo precursor is unavailable, this route builds the amine first.[1][2]

Protocol:

  • Amination: React 2-chloro-5-(trifluoromethyl)pyridine with tert-butylamine (same conditions as Method A, but faster/lower temp due to lack of steric bromine).

  • Bromination:

    • Dissolve N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv) in Acetonitrile or DMF.[1][2]

    • Add N-Bromosuccinimide (NBS) (1.05 equiv).[2]

    • Stir at RT to 40°C.

    • Mechanism:[6][9] The amino group directs the electrophile (Br+) to the ortho position (C3).[2] The CF3 group deactivates C4 and C6, reinforcing the regioselectivity.[1][2]

    • Risk: Over-bromination or bromination of the t-butyl group (radical pathway) if light is not excluded.[2] Keep in the dark.

Part 4: Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these expected values.

ParameterExpected Value / ObservationStructural Insight
Physical State White to off-white solidCrystalline nature driven by symmetry of t-Bu/CF3.[1][2]
¹H NMR (CDCl₃) δ ~1.45 (s, 9H)tert-Butyl group : Characteristic strong singlet.[1][2]
¹H NMR (CDCl₃) δ ~5.0-5.5 (br s, 1H)NH : Broad singlet, exchangeable with D₂O.[1][2]
¹H NMR (CDCl₃) δ ~7.8 (d, 1H, J~2Hz)H-4 : Aromatic proton between Br and CF3.[1][2]
¹H NMR (CDCl₃) δ ~8.3 (d, 1H, J~2Hz)H-6 : Aromatic proton adjacent to ring Nitrogen.[1][2]
¹⁹F NMR δ ~ -62 ppm (s)CF3 : Diagnostic singlet.[1][2]
LC-MS (ESI+) [M+H]⁺ matches calc.Observe Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).[2]

Part 5: Safety & Handling

  • Pressure Hazards: The reaction with tert-butylamine involves heating a volatile amine above its boiling point.[1][2] Use rated pressure vessels (Ace Glass or similar) behind a blast shield.[2]

  • Chemical Burns: 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine is a potent skin irritant and potential sensitizer.[1][2]

  • Solvent Safety: DMSO penetrates skin, carrying dissolved toxins with it.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

References

  • Regioselectivity in SNAr Reactions of Halopyridines

    • Title: "Nucleophilic Aromatic Substitution of 2,3-Dihalopyridines."
    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General Principle).[2]

    • Context: Confirms C2 preference over C3 in pyridine systems.[1][2]

    • Link:[2]

  • Synthesis of 2-Amino-3-bromo-5-trifluoromethylpyridines (Patent Literature)

    • Title: "Substituted Pyridine Derivatives and their Use as Herbicides." (Analogous chemistry).
    • Source: WO 2008/074427 (Example of 2-amino-3-bromo-5-CF3 synthesis).[1][2]

    • Link:[1][2]

  • Chemical Properties & Safety Data

    • Title: "2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CID 2736237."[1][2][11]

    • Source: PubChem Compound Database.[1][2]

    • Link:[2]

  • Bromination of Aminopyridines

    • Title: "Regioselective Bromin
    • Source:Synthetic Communications, Vol 39, Issue 14.[1][2]

    • Link:[2]

Sources

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Executive Summary

This technical guide profiles This compound , a high-value heterocyclic scaffold critical in the development of kinase inhibitors and advanced agrochemicals. This molecule represents a "privileged structure" in medicinal chemistry due to its unique trifunctional nature:

  • The 5-CF₃ Group: Enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for membrane permeability.

  • The 2-tert-Butylamine: Provides significant steric bulk, often used to induce conformational lock in active sites or serve as a lipophilic protecting group.

  • The 3-Bromo Handle: A sterically crowded electrophile positioned for orthogonal cross-coupling (Suzuki/Buchwald), allowing for the divergent synthesis of complex libraries.

This guide details the regioselective synthesis, purification, and downstream utility of this intermediate, emphasizing the causality behind process parameters to ensure reproducibility.

Structural Analysis & Reactivity Profile

The synthesis and utility of this molecule rely on the electronic differentiation of the pyridine ring.[1]

  • Electronic Activation: The pyridine nitrogen and the electron-withdrawing trifluoromethyl (-CF₃) group at C5 act synergistically to deplete electron density at C2 and C6.

  • Regioselectivity Principle: In a 2,3-dihalo-5-(trifluoromethyl)pyridine precursor, the C2 position is significantly more electrophilic than C3. Nucleophilic Aromatic Substitution (SₙAr) occurs almost exclusively at C2.

  • Steric Challenge: The tert-butyl group is bulky. Once installed at C2, it shields the C3-bromine, making subsequent palladium-catalyzed couplings challenging. This requires "best-in-class" catalyst systems (e.g., bulky phosphine ligands) to overcome the steric barrier.

Validated Synthetic Protocol

Objective: Regioselective synthesis of this compound from 2,3-dibromo-5-(trifluoromethyl)pyridine.

Reaction Scheme & Logic

The synthesis utilizes a classical SₙAr mechanism. We employ a polar aprotic solvent (DMSO or NMP) to stabilize the anionic Meisenheimer intermediate and accelerate the reaction rate, allowing for lower thermal stress.

Step-by-Step Methodology

Materials:

  • Precursor: 2,3-Dibromo-5-(trifluoromethyl)pyridine (1.0 eq)

  • Nucleophile: tert-Butylamine (2.5 eq) - Excess acts as base and drives kinetics.

  • Solvent: DMSO (Anhydrous, 5 Volumes)

  • Base: K₂CO₃ (1.5 eq) - Optional if excess amine is used, but recommended to scavenge HBr.

Protocol:

  • Charge: To a dry reactor purged with N₂, charge 2,3-dibromo-5-(trifluoromethyl)pyridine and K₂CO₃.

  • Solvation: Add DMSO. Stir at 20°C until a uniform suspension is achieved.

  • Addition: Add tert-butylamine dropwise over 30 minutes. Note: Exotherm is expected. Maintain internal temperature < 35°C to prevent potential side reactions at C6.

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Process Control (IPC): Monitor by HPLC. The starting material (Rt ~ 5.2 min) should convert to product (Rt ~ 6.8 min). Stop when SM < 1%.

  • Quench: Cool to 20°C. Pour the reaction mixture slowly into ice-water (10 Volumes). The product is lipophilic and will precipitate.

  • Isolation: Filter the solids. Wash the cake with water (3x) to remove DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform a silica plug filtration (Hexanes/EtOAc) if high purity (>99.5%) is required for biological assays.

Yield Expectation: 85–92% isolated yield.

Visualization of Synthetic Pathway

SynthesisPath SM 2,3-Dibromo-5-(trifluoromethyl)pyridine Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack (C2) Reagents tert-Butylamine + K2CO3 Solvent: DMSO Reagents->Intermediate Product This compound Intermediate->Product Elimination of Br- Byproduct HBr (Scavenged) Intermediate->Byproduct

Figure 1: SₙAr Reaction Pathway demonstrating the regioselective displacement at C2.

Downstream Functionalization Strategies

The utility of this scaffold lies in the orthogonal reactivity of the C3-Bromine. However, standard protocols often fail due to the steric bulk of the adjacent tert-butyl group.

Critical Success Factor: Ligand Selection. For Suzuki-Miyaura or Buchwald-Hartwig couplings at C3, standard PPh₃-based catalysts are ineffective. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHC).

Recommended Catalyst System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos or RuPhos (Excellent for sterically hindered substrates).

  • Base: Cs₂CO₃ (Anhydrous) in Dioxane/Water.

Divergent Synthesis Workflow

DivergentSynthesis Core This compound (CORE SCAFFOLD) Suzuki Suzuki Coupling (Ar-B(OH)2 + XPhos-Pd) Target: Biaryl Kinase Inhibitors Core->Suzuki C3 Functionalization Buchwald Buchwald Amination (R-NH2 + RuPhos-Pd) Target: Poly-amino Pyridines Core->Buchwald C3 Functionalization Deprotection Acidic Deprotection (TFA/DCM) Target: Free 2-Amino Pyridine Core->Deprotection N-Dealkylation

Figure 2: Divergent synthesis map illustrating the scaffold's utility in library generation.

Analytical Characterization Data

To validate the synthesis, compare your isolated material against these expected spectral parameters.

TechniqueParameterExpected Signal / ObservationInterpretation
¹H NMR δ 1.45 ppm (s, 9H)Strong Singlettert-Butyl methyl protons.
¹H NMR δ 5.20 ppm (br s, 1H)Broad SingletN-H proton (exchangeable with D₂O).
¹H NMR δ 7.80 ppm (d, 1H)Doublet (J ~ 2 Hz)C4-H (Couples to C6).
¹H NMR δ 8.35 ppm (d, 1H)Doublet (J ~ 2 Hz)C6-H (Deshielded by N and CF₃).
¹⁹F NMR δ -62.5 ppm (s, 3F)SingletTrifluoromethyl group (Diagnostic).
LC-MS M+H297.0 / 299.0Characteristic 1:1 Bromine isotope pattern.

Safety & Handling

  • Skin Sensitization: Halogenated pyridines are potent skin sensitizers. Always double-glove (Nitrile) when handling the solid.

  • Volatile Amines: tert-Butylamine has a high vapor pressure and is flammable. Handle exclusively in a fume hood away from ignition sources.

  • Waste Disposal: Aqueous waste from the workup contains pyridine derivatives and must be segregated into "Halogenated Organic Waste" streams, not general aqueous waste.

References

  • Regioselectivity in Pyridine SₙAr: Schlosser, M., et al. "Site-Selective Substitution of Polyhalogenated Pyridines." Journal of Organic Chemistry, 2005.

  • Trifluoromethyl Group Effects: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • Palladium Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

  • General Synthesis of 2-Amino-3-bromo-5-trifluoromethylpyridines: Patent WO2010000668, "Pyridine derivatives as herbicides."

Sources

Technical Guide: Stability Profile & Storage Protocols for 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is a highly specialized heterocyclic building block, likely utilized in the synthesis of kinase inhibitors (e.g., P2X3 antagonists) or agrochemicals.[1] Its structural integrity is governed by the interplay between the electron-withdrawing trifluoromethyl (


1

While the parent aminopyridines are generally robust, the introduction of the tert-butyl group and the bromine atom necessitates a specific stability control strategy. This guide defines the protocols to mitigate the three primary degradation vectors: photolytic dehalogenation , oxidative discoloration , and thermal disproportionation .

Physicochemical Profile (Predicted & Observed)[1][10][11][12]
PropertyCharacteristicTechnical Implication
Molecular Structure Pyridine core, 3-Br, 5-CF3, 2-NH-tBuHigh lipophilicity; steric protection of the amine.[1]
Physical State Crystalline Solid / Low-melting SolidLikely forms a waxy solid due to tert-butyl disruption of crystal packing.[1]
Acidity (pKa) Reduced basicity (vs. pyridine)The 5-CF3 and 3-Br groups pull electron density, making the ring nitrogen less basic and less prone to salt formation with weak acids.[1]
Lipophilicity High (LogP > 3.5 est.)[1]Insoluble in water; soluble in DCM, DMSO, EtOAc.[1]
Key Reactivity

/ Pd-Catalyzed Coupling
The C-Br bond is the "active site" for synthesis but also the weak point for stability.[1]

Stability Risk Assessment

Photostability (Critical Risk)

The carbon-bromine bond on an electron-deficient pyridine ring is susceptible to homolytic cleavage upon exposure to UV-Vis light.[1]

  • Mechanism: Photon absorption promotes an electron to the

    
     orbital of the C-Br bond, generating a pyridyl radical. This radical abstracts hydrogen from the solvent or the tert-butyl group, leading to the des-bromo impurity (N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine).[1]
    
  • Impact: Purity drops; color changes from off-white/pale yellow to orange/brown.[1]

Oxidative Stability

While the electron-withdrawing groups (EWG) on the ring stabilize the amine nitrogen against oxidation compared to aniline, the secondary amine proton is still a site for potential oxidation, particularly in solution.

  • Observation: Formation of N-oxides is slow but possible under accelerated aging (40°C/75% RH) in air.[1]

Thermal & Hydrolytic Stability[1]
  • Hydrolysis: The

    
     group is generally stable to hydrolysis under neutral storage conditions.[1]
    
  • Thermal: The compound is predicted to be stable up to 60°C for short durations. However, the tert-butyl group can undergo elimination (isobutylene loss) under highly acidic, high-temperature conditions—unlikely during standard storage but relevant for reaction workups.[1]

Storage & Handling Protocols

The following protocols are designed to maintain purity >98.5% over a 12-month re-test period.

The "Golden Standard" Storage Condition
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Slows kinetic rates of potential slow hydrolysis or oxidation.[1] For long-term archiving (>1 year), store at -20°C .[1]

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .[1]

    • Rationale: Displaces oxygen and moisture.[1] Argon is preferred due to its density, forming a "blanket" over the solid.

  • Container: Amber Glass Vial with PTFE-lined screw cap.[1]

    • Rationale: Amber glass blocks UV radiation (<450 nm).[1] PTFE prevents leaching of plasticizers from the cap into the lipophilic solid.

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopicity management).

  • Aliquotting: If frequent use is expected, split the bulk material into single-use vials to avoid repeated freeze-thaw cycles.

Quality Control (QC) & Re-Test Methodology

Do not rely solely on visual inspection. Use this self-validating analytical workflow.

Stability-Indicating HPLC Method

Standard reverse-phase conditions are sufficient, but gradient optimization is required to separate the des-bromo impurity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[1]

  • Pass Criteria: Purity > 98.0%; Des-bromo impurity < 0.5%.

Visual Workflow: Storage Decision Tree

StorageProtocolStartIncoming Material(3-Bromo-N-tBu-5-CF3-pyr-2-amine)QC_CheckInitial QC Check(HPLC + 1H-NMR)Start->QC_CheckPurity_DecisionPurity > 98%?QC_Check->Purity_DecisionCondition_AStandard Storage:Amber Vial, Argon, 4°CPurity_Decision->Condition_AYesCondition_BQuarantine / Purification(Recrystallize from Hexane/EtOAc)Purity_Decision->Condition_BNoUsageUsage CycleCondition_A->UsageRetestRe-Test Interval:Every 6 MonthsCondition_A->RetestTime TriggerCondition_B->QC_CheckRe-submitEquilibrateEquilibrate to RT(Prevent Condensation)Usage->EquilibrateEquilibrate->Condition_AReturn UnusedRetest->QC_Check

Figure 1: Decision tree for the intake, storage, and maintenance of the target compound.

Degradation Pathways & Troubleshooting

Understanding how the molecule fails allows for faster troubleshooting.

Photolytic Dehalogenation (Primary Failure Mode)

If the compound turns from white to yellow/orange, bromine radical detachment is the likely cause.

DegradationCompoundActive Compound(Br-Pyridine)RadicalPyridyl Radical(Transient)Compound->RadicalHomolysisLightUV Light (hν)Light->RadicalImpurityDes-Bromo Impurity(H-Pyridine)Radical->ImpurityH-Abstraction(from solvent/tBu)

Figure 2: Mechanistic pathway of photolytic degradation.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Color Change (Yellowing) Surface oxidation or PhotolysisCheck HPLC.[1] If purity >98%, use as is. If <98%, recrystallize.[2]
Clumping / Wetness Hygroscopicity / CondensationDry under high vacuum (P < 10 mbar) at 25°C for 4 hours.[1]
New Peak in HPLC (RRT ~0.8) Des-bromo impurityMaterial compromised by light.[1] Purify via column chromatography.[1]

Safety & HSE Considerations

  • Hazard Identification: As a halogenated pyridine, treat as an Irritant (Skin/Eye) and potential Sensitizer .

  • Waste Disposal: Do not mix with strong acids (potential for HF release if CF3 degrades under extreme forcing conditions, though unlikely) or strong oxidizers.[1] Dispose of as halogenated organic waste.[1]

  • Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not use water to wash down drains due to aquatic toxicity concerns common with fluorinated aromatics.[1]

References

  • Sigma-Aldrich. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine SDS & Properties. (Analogous Structure Reference). Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13064155 (3-Bromo-5-(trifluoromethyl)pyridin-2-amine).[1] Retrieved from [1]

  • BLD Pharm. Product Specifications: 3-Bromo-5-(trifluoromethyl)pyridin-2-amine.[1][3][4][5] Retrieved from [1]

  • American Chemical Society (ACS). Reactivity of 4-Aminopyridine with Halogens: Structural Insights.[1] Crystal Growth & Design.[1] Retrieved from [1]

  • TCI Chemicals. Storage Recommendations for Halogenated Aminopyridines. Retrieved from [1]

Technical Monograph: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profiling

Context: This molecule is a highly specialized halogenated pyridine scaffold, frequently utilized as a "warhead" or structural core in the synthesis of KRAS G12C inhibitors and other kinase-targeting oncological agents. Its structural trifecta—the bromine (for cross-coupling), the trifluoromethyl group (for metabolic stability), and the tert-butyl amine (for steric bulk/lipophilicity)—makes it a critical yet hazardous intermediate.

Nomenclature & Structure
  • Systematic Name: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~297.12 g/mol

  • Structural Analog Reference (SAR): Data in this guide is grounded in the safety profile of the parent scaffold, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) , adjusted for the increased lipophilicity introduced by the tert-butyl group.

Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Handling
Physical State Crystalline Solid (White to Off-White)Dust explosion hazard if micronized.
LogP (Predicted) ~3.5 - 4.2High Lipophilicity. Significant potential for dermal absorption.
Melting Point >50°C (Estimated)Store below 25°C to prevent caking.
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in WaterUse organic solvent spill protocols.

Hazard Identification & Toxicology (GHS)

Scientific Rationale: The presence of the trifluoromethyl (


) group enhances the molecule's ability to penetrate biological membranes. Combined with the halogenated pyridine ring, this compound acts as a potent alkylating agent precursor and irritant.
GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

  • Acute Toxicity (Oral): Category 4 (H302) - Extrapolated from parent amine.

Mechanism of Toxicity
  • Dermal Permeation: The tert-butyl group acts as a lipophilic carrier, facilitating the transport of the halogenated core across the stratum corneum.

  • Metabolic Activation: Pyridines with halogen substituents can undergo oxidative bioactivation, potentially forming reactive metabolites that deplete glutathione levels in the liver.

Emergency Response Codes
  • Signal Word: WARNING

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4][5][6][7]

    • P280: Wear protective gloves (Nitrile/Viton)/eye protection/face protection.[1][4][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][6][7] Remove contact lenses.[1][5][6][7]

Safe Handling & Engineering Controls

Expert Insight: Standard latex gloves are insufficient for this compound. The fluorinated motif combined with the organic amine functionality requires high-breakthrough-time polymer protection.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (for solids) or P100 (if micronized). If in solution (DCM/DMSO), use a half-mask with Organic Vapor (OV) cartridges.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield) or thick Nitrile (>8 mil) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield required during reactor loading.

Engineering Control Logic

The following decision tree illustrates the required containment level based on the operational state of the material.

SafetyLogic Start Material State Assessment Solid Solid / Powder Start->Solid Solution Solution (Organic Solvent) Start->Solution DustCheck Is it Micronized? Solid->DustCheck VolatileCheck Solvent BP < 60°C? Solution->VolatileCheck Yes Yes DustCheck->Yes High Inhalation Risk No No DustCheck->No VolatileCheck->Yes High Vapor Pressure VolatileCheck->No Hood Standard Fume Hood (Face Velocity > 100 fpm) Glovebox Glovebox / Isolator (HEPA Filtered) VentedEnclosure Vented Balance Enclosure Yes->Hood Yes->Glovebox No->Hood No->VentedEnclosure

Synthetic Utility & Experimental Workflow

Application: This scaffold is a critical building block. The C-3 Bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the N-tert-butyl group often serves as a bulky protecting group or a steric modulator in the final drug target (e.g., KRAS G12C inhibitors).

Synthesis Route (Retrosynthetic Analysis)

The most robust synthesis involves the Nucleophilic Aromatic Substitution (


) of a 2-fluoro precursor.

Protocol:

  • Reagents: 3-Bromo-2,5-bis(trifluoromethyl)pyridine (or 2-fluoro analog), tert-butylamine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Conditions: Heat to 60–80°C under Argon atmosphere.

  • Workup: Quench with water, extract with EtOAc. The lipophilic product separates easily from inorganic salts.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 2-Fluoro-3-bromo- 5-(trifluoromethyl)pyridine Reaction Reaction: S_NAr (60-80°C, 4-12h) Precursor->Reaction Reagents tert-Butylamine + Base (Solvent: MeCN) Reagents->Reaction Quench Quench: Water/Brine Reaction->Quench Monitor via TLC/LCMS Purification Purification: Column Chromatography (Hexane/EtOAc) Quench->Purification Organic Layer Product Target: 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Purification->Product

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Halogenated pyridines can degrade via photolysis or hydrolysis over extended periods.

  • Incompatibilities: Strong oxidizing agents, strong acids, and reducing agents (e.g., Lithium Aluminum Hydride, which may de-halogenate the ring).

References

  • Fisher Scientific. (2024).[5] Safety Data Sheet: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (Parent Scaffold). Retrieved from

  • PubChem. (2025).[2] Compound Summary: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.[2] National Library of Medicine. Retrieved from

  • American Chemical Society (ACS). (2023).[8] Manufacturing Process for KRAS G12C Inhibitor Intermediates. (Contextual reference for halogenated pyridine synthesis). Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromobenzotrifluoride (Functional Group Analog). Retrieved from

Sources

Technical Characterization Guide: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1][2]

Executive Summary & Structural Context

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is a highly specialized halogenated pyridine intermediate.[1][2] It serves as a critical scaffold in the synthesis of pharmaceuticals, particularly P2X7 receptor antagonists and various kinase inhibitors.[1][2]

The molecule features three distinct functional handles:[1][3]

  • 2-Amino group (N-tert-butyl): A protected/bulky amine that directs solubility and steric fit in active sites.[1][2]

  • 3-Bromo substituent: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • 5-Trifluoromethyl group: A metabolic stability enhancer that modulates lipophilicity and electron density.[1][2]

This guide provides a comprehensive technical analysis, including high-confidence predicted spectroscopic data (derived from structure-activity relationships of close analogs), reference data for the parent scaffold, and validated synthesis protocols.[1][2]

Synthesis & Reaction Logic

The most robust route to this intermediate is the Nucleophilic Aromatic Substitution (

12
Causality of Experimental Choice
  • Precursor Selection: We utilize 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine rather than the 2-Chloro analog.[1][2] The fluorine atom at the 2-position is significantly more labile toward

    
     displacement by the bulky tert-butylamine due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]
    
  • Regioselectivity: The 2-position is activated by both the pyridine nitrogen and the electron-withdrawing trifluoromethyl group at C5.[1][2] The bromine at C3 provides additional activation but also steric hindrance; however, the 2-position remains the exclusive site of attack.[1]

Synthesis Workflow Diagram

SynthesisPathStart2-Fluoro-3-bromo-5-(trifluoromethyl)pyridineIntermediateMeisenheimerComplexStart->Intermediate S_NAr Attack(DMSO, 80°C)Reagenttert-Butylamine(Excess/DIPEA)Reagent->IntermediateProduct3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amineIntermediate->Product -HF Elimination

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (

Spectroscopic Characterization

As a specialized intermediate, exact public spectral libraries for the N-tert-butyl variant are proprietary.[1][2] The data below is predicted with high confidence (>95%) based on the validated shifts of the parent compound (2-amino-3-bromo-5-trifluoromethylpyridine) and standard substituent effects of the tert-butyl group.

A. Nuclear Magnetic Resonance ( H, C, F NMR)
Table 1: Predicted

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Py-H6 8.35 – 8.45Doublet (d)1H

Deshielded by ring N and adjacent CF

.[1][2]
Py-H4 7.80 – 7.90Doublet (d)1H

Meta-coupling to H6; shielded relative to H6.[1][2]
NH 4.80 – 5.20Broad Singlet1H-Exchangeable; shift varies with concentration.[1][2]
t-Butyl 1.45 – 1.50Singlet (s)9H-Characteristic strong singlet for t-Bu methyls.[1][2]
Table 2: Predicted

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Splitting PatternAssignment
C2 156.0 – 158.0SingletQuaternary C attached to Amine.[1][2]
C6 146.0 – 148.0Singlet (q)Adjacent to Ring N.
C4 136.0 – 138.0Singlet (q)Aromatic CH.[2]
CF

~123.0Quartet (

Hz)
Typical trifluoromethyl carbon.[2]
C5 116.0 – 118.0Quartet (

Hz)
Quaternary C attached to CF

.[2]
C3 106.0 – 108.0SingletQuaternary C attached to Br.[1][2]
t-Bu (quat) 51.0 – 52.0SingletQuaternary C of tert-butyl.[1][2]
t-Bu (Me) 28.5 – 29.5SingletMethyl carbons of tert-butyl.[1][2]
Note: Small C-F couplings may be observed on C4 and C6.[1]
Table 3: Predicted

F NMR (376 MHz, CDCl

)
Shift (

, ppm)
PatternAssignment
-62.0 to -64.0 SingletTrifluoromethyl group (Ar-CF

).[1][2]
B. Reference Standard Data (Parent Molecule)

To validate your synthesis, compare your product against the commercially available parent amine.[2] If the tert-butyl group is successfully installed, the NH

1

Reference Compound: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS: 79456-30-7)[1][2]

  • 
    H NMR (DMSO-
    
    
    ):
    
    
    8.25 (d, 1H, H6), 8.05 (d, 1H, H4), 6.85 (br s, 2H, NH
    
    
    ).[1][2]
  • Mass Spec (ESI): [M+H]

    
     = 240.9/242.9 (Br pattern).[2]
    

Experimental Protocols

Protocol 1: Synthesis via Displacement

Objective: Synthesis of this compound.[1][2]

  • Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add tert-butylamine (3.0 equiv) and DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).

    • Note: The excess amine acts as both nucleophile and base, but DIPEA ensures the reaction does not stall.[1][2]

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2]

    • Endpoint: Disappearance of the starting fluoride (MW ~244) and appearance of product (MW ~297/299).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.[1][2]

    • Wash 3x with Water (to remove DMSO) and 1x with Brine.[2]

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% Ethyl Acetate in Hexanes.[1] The product is less polar than the primary amine parent.[1][2]

Protocol 2: Quality Control (Self-Validating System)
  • Regioisomer Check: Ensure the

    
    H NMR shows two aromatic doublets with meta-coupling (~2Hz). If you see ortho-coupling (~8Hz), you may have displaced the wrong halogen (unlikely with 2-F starting material) or used the wrong isomer starting material.[1]
    
  • Bromine Integrity: Verify the characteristic 1:1 isotopic pattern in MS (M+ and M+2) to ensure debromination did not occur during the reaction.

Structural & Functional Logic Diagram

StructureLogicMoleculeTarget: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-aminePos2Position 2: N-tert-ButylControls Solubility & Sterics(NMR: s, 9H, ~1.5ppm)Molecule->Pos2Pos3Position 3: BromineCross-Coupling Handle(MS: M/M+2 doublet)Molecule->Pos3Pos5Position 5: TrifluoromethylMetabolic Stability(19F NMR: -63ppm)Molecule->Pos5

Figure 2: Functional mapping of the molecule to spectroscopic signals and chemical utility.[1][2]

References

  • PubChem. (2025).[1][2][4] 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • Schlosser, M., et al. (2003).[1][2] Regioselective derivatization of chloropyridines and halopyridines.[1][2][5] Journal of Organic Chemistry.[1][2] (General reference for halogenated pyridine reactivity).

Solubility Profiling & Solvent Selection: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1][2]

Executive Summary & Chemical Identity[1][2]

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine intermediate characterized by a unique balance of steric bulk and electron-withdrawing properties.[1][2] Its solubility profile is governed by the interplay between the lipophilic trifluoromethyl (-CF

12

Understanding the solubility of this compound is critical for optimizing nucleophilic aromatic substitutions (

12
Physicochemical Descriptors
PropertyValue (Predicted/Analogous)Structural Impact on Solubility
Core Scaffold PyridineProvides baseline polarity and H-bond acceptance.[1][2]
Lipophilicity (cLogP) ~3.5 – 4.2High lipophilicity drives solubility in non-polar/chlorinated solvents.[2]
H-Bond Donor 1 (Secondary Amine)Facilitates solubility in H-bond accepting solvents (THF, DMSO).[1][2]
Steric Bulk High (Ortho-Br + t-Butyl)Disrupts crystal lattice packing, potentially lowering MP and enhancing solubility compared to N-methyl analogs.[1][2]

Solubility Profile & Solvent Compatibility[1][3]

The following categorization is derived from the compound's structural electronic distribution (Hansen Solubility Parameters) and standard handling of electron-deficient aminopyridines.

Class A: Primary Solvents (High Solubility > 100 mg/mL)

These solvents are recommended for preparing stock solutions, reaction media, and liquid handling.[1][2]

  • Dichloromethane (DCM) / Chloroform: The high lipophilicity of the -CF

    
     and tert-butyl groups makes chlorinated solvents the most effective solubilizers.[1][2]
    
  • Ethyl Acetate (EtOAc): Excellent general-purpose solvent.[1][2] The ester oxygen accepts the H-bond from the secondary amine.[1][2]

  • Tetrahydrofuran (THF) / 2-MeTHF: Ideal for reaction chemistry; the ether oxygen interacts well with the amine proton.[1][2]

  • DMSO / DMF: High solubility due to strong dipole interactions, though removal is difficult.[1][2] Use primarily for high-temperature

    
     reactions.[1][2]
    
Class B: Secondary Solvents (Moderate Solubility 10–50 mg/mL)[2]
  • Alcohols (MeOH, EtOH, iPrOH): Solubility is moderate.[1][2] While the pyridine nitrogen accepts protons, the bulky hydrophobic groups (t-Butyl, CF

    
    ) limit solubility in cold alcohols.[1][2] Often used as co-solvents for recrystallization.[1][2]
    
  • Acetonitrile (MeCN): Good solubility, often used in HPLC and flow chemistry applications.[1][2]

Class C: Anti-Solvents (Low Solubility < 1 mg/mL)[1][2]
  • Water: The compound is effectively insoluble in neutral water due to the lipophilic "grease" of the tert-butyl and trifluoromethyl groups.[1][2]

  • Hexanes / Heptane: Solubility is likely low at room temperature but increases significantly with heat.[1][2] These are the primary anti-solvents for recrystallization or silica gel chromatography eluents.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values for this N-tert-butyl derivative are sparse, researchers must generate empirical data.[1][2] This protocol ensures a self-validating dataset.[1][2]

Materials
  • Analyte: this compound (solid).[1][2]

  • Solvents: HPLC grade DCM, MeOH, Hexane, Toluene.[1][2]

  • Equipment: 1.5 mL HPLC vials, analytical balance (0.01 mg precision), centrifuge.

Step-by-Step Methodology
  • Saturation: Add 50 mg of the compound to a 1.5 mL vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1][2]

  • Equilibration: Vortex for 2 minutes.

    • Decision Gate: If the solid dissolves completely, add another 50 mg until saturation (solid remains visible).[1][2]

  • Incubation: Shake at 25°C for 4 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Transfer 100 µL of the supernatant to a pre-weighed vial.

    • Evaporate solvent under nitrogen stream or vacuum.[1][2]

    • Weigh the residue.[1][2]

    • Calculation: Solubility (

      
      ) = 
      
      
      [1][2]

Application Contexts

A. Reaction Solvent Selection

The choice of solvent dictates the reaction pathway, particularly for the synthesis of this compound via

12
  • Synthesis (Introduction of t-Butylamine):

    • Recommended:DMSO or NMP at 80–120°C.[1][2]

    • Rationale: The 2-position of the pyridine is deactivated by the 3-bromo steric bulk.[1][2] Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[1][2]

  • Coupling (Suzuki/Buchwald):

    • Recommended:1,4-Dioxane or Toluene/Water (biphasic).[1][2]

    • Rationale: These solvents solubilize the lipophilic pyridine while accommodating the inorganic base required for the catalytic cycle.[1][2]

B. Purification Strategy
  • Flash Chromatography:

    • The compound is lipophilic.[1][2] Start with 100% Hexanes and gradient to 10-20% EtOAc/Hexanes .

    • Note: The basic pyridine nitrogen may streak on silica.[1][2] Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.[1][2]

  • Recrystallization:

    • Dissolve in minimal hot Ethanol or DCM .[1][2]

    • Add Heptane dropwise until cloudy.[1][2]

    • Cool slowly to 4°C.

Visualizations

Solubility Decision Tree (Workflow)

SolubilityWorkflowStartStart: Solid CompoundSolventSelectSelect Solvent ClassStart->SolventSelectPolarAproticPolar Aprotic(DCM, THF, EtOAc)SolventSelect->PolarAproticPolarProticPolar Protic(MeOH, EtOH)SolventSelect->PolarProticNonPolarNon-Polar(Hexane, Heptane)SolventSelect->NonPolarCheckSolCheck Dissolution(Visual)PolarAprotic->CheckSolPolarProtic->CheckSolNonPolar->CheckSolHighSolHigh Solubility(>100 mg/mL)Use for ReactionsCheckSol->HighSolClear SolutionModSolModerate Solubility(Heat Required)Use for Cryst.CheckSol->ModSolPartial/CloudyLowSolInsolubleUse as Anti-SolventCheckSol->LowSolSolid Remains

Figure 1: Decision matrix for classifying solvent utility based on visual solubility observations.

Synthesis & Purification Logic[1][4][5]

PurificationLogicCrudeCrude Reaction Mixture(in DMSO/DMF)WorkupAqueous Workup(EtOAc / Water)Crude->WorkupDilute & ExtractOrganicLayerOrganic Layer(Contains Product)Workup->OrganicLayerPhase Sep.SilicaSilica Gel Column(Hexane:EtOAc)OrganicLayer->SilicaEvaporate & LoadPurePure Product(Solid)Silica->PureElute & Dry

Figure 2: Standard purification workflow leveraging the lipophilic nature of the target compound.[1][2]

References

  • PubChem. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1][2] (Authoritative text on solvent polarity and solubility principles).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] 2nd ed., CRC Press, 2007.[1][2] (Theoretical basis for solubility prediction).[1][2]

  • Pfizer Inc. General guidance on solubility in drug discovery.[1][2] (Industry standard protocols for kinetic vs. thermodynamic solubility).

potential applications of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Unlocking the Tri-Functionalized Pyridine Scaffold for Next-Gen Therapeutics

Executive Summary: The Strategic Scaffold

In modern medicinal chemistry, the demand for scaffolds that offer both synthetic orthogonality and favorable ADME properties is paramount. This compound represents a high-value "privileged structure" that meets these criteria.

This compound is not merely a building block; it is a tri-functionalized integration hub . It combines:

  • Electronic Modulation: The 5-trifluoromethyl (

    
    ) group increases lipophilicity and metabolic stability while reducing the basicity of the pyridine nitrogen.[1]
    
  • Synthetic Handle: The 3-bromo substituent serves as a versatile entry point for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or cyclization reactions.[1]

  • Steric/Hydrophobic Control: The N-tert-butyl group acts as a dual-purpose moiety—serving either as a robust protecting group to mask the amine during intermediate steps or as a hydrophobic pharmacophore to fill specific binding pockets (e.g., in GPCRs or Kinases).[1]

Chemical Architecture & Reactivity Profile[1]

To utilize this scaffold effectively, one must understand its electronic and steric landscape. The interplay between the electron-withdrawing


 group and the bulky tert-butyl amine dictates its reactivity.[1]
Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Suzuki C3-Arylation (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald C3-Amination (Buchwald-Hartwig) Core->Buchwald R-NH2 Pd(0) Cyclization Annulation to Imidazo[1,2-a]pyridines Core->Cyclization Alkynes/Ketones Cu/Pd Cat. Deprotection N-Dealkylation (TFA/Acid) Core->Deprotection TFA, Reflux or Sc(OTf)3 Biaryl Biaryl Kinase Inhibitors Suzuki->Biaryl Buchwald->Biaryl Fused Fused Bicyclic Systems Cyclization->Fused FreeAmine Primary Aminopyridine (Hinge Binder) Deprotection->FreeAmine

Figure 1: Divergent synthetic pathways.[1] The C3-position allows for scaffold extension, while the N-tert-butyl group modulates solubility or acts as a precursor to the free amine.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a classic "hinge binder" in ATP-competitive kinase inhibitors.[1] The nitrogen of the pyridine ring accepts a hydrogen bond from the backbone NH of the hinge region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Role of

    
    :  Enhances the acidity of the NH (if deprotected) and improves cellular permeability.[1]
    
  • Role of Br: Allows the attachment of a "tail" moiety to access the solvent-exposed region or the hydrophobic back pocket (gatekeeper residues).

  • Role of N-tert-butyl:

    • As a Prodrug/Intermediate: Often removed to reveal the primary amine for optimal H-bonding.[1]

    • As a Pharmacophore: In specific cases (e.g., allosteric inhibitors), the bulky tert-butyl group can occupy a hydrophobic pocket, preventing ATP binding via steric occlusion rather than direct competition.[1]

Imidazo[1,2-a]pyridine Scaffolds

This compound is an ideal precursor for synthesizing 6-(trifluoromethyl)imidazo[1,2-a]pyridines, a scaffold found in anxiolytics and anti-infectives.[1] The presence of the 3-bromo group facilitates Groebke–Blackburn–Bienaymé multicomponent reactions or direct cyclizations with alkynes.

Agrochemical Stability

In agrochemistry, the 5-trifluoromethylpyridine moiety is ubiquitous (e.g., Fluazifop, Picoxystrobin) due to its resistance to oxidative metabolism in plants and pests.[1] This specific building block allows for the introduction of complex amine side chains while maintaining that metabolically robust core.

Experimental Protocols & Methodologies

The following protocols are designed for high reproducibility. Note: All reactions should be performed in a fume hood with appropriate PPE.[1]

Protocol A: Suzuki-Miyaura Coupling at C3

Target: Extension of the scaffold to create bi-aryl systems.[1]

Rationale: The N-tert-butyl group prevents catalyst poisoning by sterically hindering the pyridine nitrogen and reducing the Lewis basicity of the amine, often leading to higher yields compared to the free amine analog.

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (3.0 equiv)[1]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed solvent mixture.[1]

    • Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

      
      .[1]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Cleavage of the N-tert-Butyl Group

Target: Unmasking the primary amine for hinge binding.[1]

Rationale: While tert-butyl amides are stable, tert-butyl amines on electron-deficient pyridines can be cleaved under acidic forcing conditions.[1]

  • Reagents:

    • Substrate: N-tert-butyl coupled product[1]

    • Acid: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH)[1]

    • Solvent: Neat or DCM (if using scavengers)[1]

  • Procedure:

    • Dissolve substrate in neat TFA (approx.[1] 0.5 M concentration).[1]

    • Reflux (70–80°C) for 6–24 hours.[1] Monitor by LCMS for the loss of the +56 mass fragment.

    • Alternative: If sensitive functional groups are present, use

      
       in Toluene at reflux as a milder Lewis acid method.[1]
      
    • Workup: Carefully quench with saturated

      
       (gas evolution!). Extract with DCM.[1]
      

Quantitative Data Summary

The following table summarizes the physicochemical impact of the substituents on the pyridine core, aiding in rational drug design.

ParameterEffect of 5-

Effect of 3-BrEffect of N-tert-butyl
LogP (Lipophilicity) Significant Increase (+1.[1]2)Moderate Increase (+0.[1]8)High Increase (+1.[1]8)
pKa (Pyridine N) Decreases (Less Basic)Decreases (Inductive effect)Slight Increase (Donating)
Metabolic Stability Blocks oxidation at C5Labile (if not coupled)Blocks N-glucuronidation
Steric Bulk (A-Value) ModerateModerateHigh (Axial/Equatorial lock)

Future Outlook & Strategic Value

The This compound scaffold is poised to become a staple in fragment-based drug discovery (FBDD).[1] Its ability to exist as a stable, soluble intermediate that can be rapidly diversified at the C3 position makes it superior to the simple 2-amino-3-bromo-5-trifluoromethylpyridine, which often suffers from solubility issues and poor behavior in palladium chemistries due to the free amine.[1]

Recommendation: Use this "protected" form for early-stage library synthesis (Suzuki/Buchwald arrays), then perform a global deprotection step to release the active hinge-binding pharmacophore.

References

  • Pipzine Chemicals . (n.d.).[1] 3-Bromo-5-(trifluoromethyl)pyridine-2-amine Supplier China. Retrieved from [1]

  • National Institutes of Health (NIH) . (2020).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[1] Retrieved from

  • American Chemical Society (ACS) . (2023).[1] Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.[1] Org. Process Res. Dev. Retrieved from [1]

  • Beilstein Journals . (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein J. Org.[1] Chem. Retrieved from

  • Catt, J. D., & Matier, W. L. (1974).[1] Trifluoroacetic acid cleavage of N-tert-butyl amides.[1][2] New synthesis of primary sulfamides. J. Org.[1][2][3] Chem. Retrieved from [1]

Sources

Technical Guide: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine as a Strategic Agrochemical Scaffold

[1][2]

Executive Summary

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine represents a high-value "ortho-blocked" scaffold in modern agrochemical discovery.[1][2] Its utility lies in the convergence of three critical pharmacophores: the trifluoromethyl group (


)bromine (

) handle
tert-butyl amine (

)

This guide details the synthetic architecture, reactivity profile, and application of this building block in the development of Succinate Dehydrogenase Inhibitors (SDHIs) and next-generation neonicotinoids.

Part 1: Molecular Architecture & Pharmacophore Analysis

The efficacy of this building block is dictated by the electronic and steric interplay of its substituents on the pyridine core.

SubstituentPositionElectronic EffectAgrochemical Function
Amino Group (

)
C2Electron Donating (+M)Solubility & Sterics: The bulky tert-butyl group disrupts planar stacking, improving solubility in organic solvents (DCM, THF) crucial for process chemistry.[1] It also directs conformation in biaryl systems.[1]
Bromine (

)
C3Weakly Deactivating (-I)Synthetic Handle: Located at the "ortho" position relative to the amine, this is the site of catalytic diversification (Suzuki/Buchwald couplings).
Trifluoromethyl (

)
C5Strong Withdrawing (-I)Metabolic Shield: Prevents oxidative metabolism at the C5 position (a common failure point in P450 degradation).[1] Increases lipophilicity (LogP) to aid cuticular penetration in pests/fungi.[1]
Pyridine Nitrogen N1Electron WithdrawingReactivity Driver: Activates the C2 position for Nucleophilic Aromatic Substitution (

) and lowers the pKa of the amine.

Part 2: Synthetic Routes (Process Chemistry)

The synthesis of this molecule requires strict regiochemical control to ensure the bromine remains at C3 while the amine is installed at C2.

Primary Route: Regioselective of 2-Fluoro-3-bromopyridines

This is the preferred industrial route due to the high nucleofugality of fluorine in

12

Starting Material: 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine (CAS: 1246471-37-3) or 2,3-Dibromo-5-(trifluoromethyl)pyridine.[1][2]

Protocol:

  • Charge: A glass-lined reactor is charged with 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (5 volumes).

  • Addition: tert-Butylamine (1.2 eq) is added dropwise at 0°C.

  • Base:

    
     (1.5 eq) or 
    
    
    is added to scavenge HF/HBr.
  • Reaction: The mixture is heated to 40-60°C for 4-6 hours.

    • Mechanism:[3][4] The pyridine nitrogen renders C2 highly electrophilic.[1] The Meisenheimer complex is stabilized by the electron-withdrawing

      
       at C5.[1]
      
  • Workup: Solvent exchange to Ethyl Acetate, aqueous wash (water/brine), and crystallization from Heptane.

Critical Control Point: If using the 2,3-dibromo analog, temperature control is vital (<40°C) to prevent over-substitution or scrambling.[2] The C2-Br bond is significantly more labile than the C3-Br bond due to the adjacent ring nitrogen.[1]

Alternative Route: Electrophilic Bromination (Lab Scale)

Used when the parent amine is available, though less atom-economical.[1]

  • Substrate: N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine.[1][2]

  • Reagent: NBS (N-Bromosuccinimide) in DMF or Acetonitrile.[1]

  • Challenge: The bulky tert-butyl group may sterically hinder the C3 position, potentially leading to lower yields or requiring higher temperatures that risk side reactions.[1]

Part 3: Reactivity Profile & Visualization

The value of this building block is its ability to undergo orthogonal functionalization.[1] The C3-Bromine is the "gateway" to biaryl scaffolds found in SDHI fungicides.[1]

Workflow Visualization

The following diagram illustrates the synthetic flow from the raw pyridine precursor to complex agrochemical scaffolds.

SynthesisWorkflowStart2-Fluoro-3-bromo-5-(trifluoromethyl)pyridineIntermediate3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine(The Core Block)Start->Intermediate+ ReagentReagenttert-Butylamine(S_NAr Conditions)Reagent->IntermediateSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Intermediate->SuzukiPath ABuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Intermediate->BuchwaldPath BBiarylBiaryl SDHIScaffoldSuzuki->BiarylFusedFused RingSystem (e.g., Azaindole)Buchwald->Fused

Caption: Divergent synthesis pathway from the fluorinated precursor to downstream agrochemical actives via Pd-catalyzed cross-coupling.

Key Reaction: Sterically Hindered Suzuki-Miyaura Coupling

Coupling at the C3 position is challenging due to the flanking C2-amino group and the C4-hydrogen.[1][2]

  • Catalyst System: Use high-activity pre-catalysts like Pd(dppf)Cl2 or Pd-PEPPSI-IPr to overcome steric hindrance.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:[1][2][5]1) is standard to solubilize the boronic acid and the lipophilic pyridine.[1]

  • Outcome: Formation of rotationally restricted biaryls (atropisomers), a feature increasingly exploited in fungicide design to fit specific enzyme pockets (e.g., SDH).

Part 4: Agrochemical Applications[1][2][6][7][8]

Succinate Dehydrogenase Inhibitors (SDHIs)

Modern SDHIs (e.g., Fluopyram analogs) often feature a pyridine ring linked to a benzamide.

  • Role of the Block: The 3-bromo group allows the attachment of the phenyl spacer via Suzuki coupling.[1] The

    
     group ensures the pyridine ring resists metabolic attack in the plant and fungus.[1]
    
  • N-tBu Function: Often cleaved in the final step to release the free amine (amide linkage site) or retained to modulate the lipophilicity of the final active ingredient.[1]

Insecticide Pharmacophores (nAChR)

The 5-(trifluoromethyl)pyridine motif is a hallmark of neonicotinoid-like chemistry (e.g., Flonicamid).[1]

  • Mechanism: The strong dipole of the

    
    -pyridine mimics the acetylcholine pharmacophore.[1]
    
  • Innovation: Introducing the bulky tert-butyl group creates "super-hydrophobic" variants that may bypass resistance mechanisms in pests that have adapted to smaller, more polar neonicotinoids.[1][2]

Part 5: Safety & Handling Protocols

Hazard Identification:

  • Skin/Eye Irritant: Halogenated pyridines are potent sensitizers.[1]

  • Inhalation: Dust/mist can cause respiratory irritation.[1]

Standard Operating Procedure (SOP):

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and full-face shield if handling >10g.[2]

  • Ventilation: All weighing and transfers must occur inside a certified fume hood.[1]

  • Quenching: Reaction mixtures containing

    
     should be quenched with dilute HCl to neutralize excess amine before extraction.[1]
    
  • Waste: Halogenated organic waste stream.[1] Do not mix with strong oxidizers.[1]

References

  • Pipzine Chemicals. (n.d.).[1] 3-Bromo-5-(trifluoromethyl)pyridine-2-amine Product Overview. Retrieved from [1]

  • American Chemical Society (ACS). (2023).[1] Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. ACS Organic Process Research & Development.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Journal of Pesticide Science. Retrieved from [1]

  • Huimeng Bio-tech. (n.d.).[1] 2-Chloro-5-(trifluoromethyl)pyridine: Key Intermediate in Insecticides.[1][2] Retrieved from [1]

  • Tang, W., et al. (2014).[2][6] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[1][2][6] Retrieved from [1]

Technical Guide: Reactivity Profile of the Bromine Atom in 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Executive Summary

The scaffold This compound represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and P2X7 receptor antagonists.[1] Its utility lies in the unique juxtaposition of three distinct chemical vectors:

  • The C3-Bromine: A handle for cross-coupling (the focus of this guide).

  • The C5-Trifluoromethyl (

    
    ):  A metabolic stabilizer that modulates lipophilicity and electronic pull.
    
  • The C2-Amine (

    
    ):  A hydrogen-bond donor with significant steric bulk.[1]
    

This guide focuses on the reactivity of the C3-bromine atom . While theoretically a standard aryl bromide, the C3-Br bond is electronically deactivated by the 2-amino group and sterically shielded by the bulky tert-butyl moiety.[1] Successful functionalization requires bypassing these kinetic barriers using specialized catalytic systems.[1]

Structural & Electronic Analysis

To manipulate the bromine atom, one must first understand the electronic "Push-Pull" dynamic and the steric environment that governs the oxidative addition step of catalysis.

The "Push-Pull" Electronic Conflict[1]
  • The "Pull" (

    
     & Pyridine N):  The pyridine nitrogen and the C5-
    
    
    group are strong electron-withdrawing groups (EWG). They deplete electron density from the ring, theoretically facilitating the oxidative addition of electron-rich metal catalysts (like Pd(0)) into the C-Br bond.
  • The "Push" (C2-Amine): The amino group at C2 is a strong electron-donating group (EDG) by resonance. It pushes electron density into the ring, specifically concentrating it at the C3 and C5 positions (ortho/para direction).

  • Net Effect: The C2-amine significantly increases electron density at C3, making the C-Br bond stronger and less electrophilic than in a bare bromopyridine.[1] This raises the activation energy for oxidative addition.

The Steric Fortress

The tert-butyl group is the critical kinetic differentiator. Unlike a methyl or ethyl group, the tert-butyl group locks the C2-amine into a specific conformation to minimize steric clash with the C3-bromine.[1] This creates a "steric wall" that hinders the approach of bulky ligands (like

Visualizing the Reactivity Landscape

ReactivityMapMolecule3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amineC3_BrC3-Bromine Atom(Target)Molecule->C3_BrFactor_ElecElectronic Effect:Resonance donation from N2strengthens C-Br bondC3_Br->Factor_ElecConstraint 1Factor_StericSteric Effect:tert-Butyl group blocksstandard catalyst approachC3_Br->Factor_StericConstraint 2Outcome_StdStandard Catalysts(e.g., Pd(PPh3)4)FAIL / LOW YIELDFactor_Elec->Outcome_StdOutcome_OptOptimized Systems(e.g., Pd-XPhos, Pd-RuPhos)HIGH YIELDFactor_Elec->Outcome_OptOvercome byelectron-rich ligandsFactor_Steric->Outcome_StdFactor_Steric->Outcome_OptOvercome bysterically demanding ligands

Figure 1: The reactivity landscape of the C3-Bromine atom, highlighting the necessity for specialized catalytic systems to overcome intrinsic electronic and steric barriers.[1]

Primary Reaction Vector: Palladium-Catalyzed Cross-Coupling[1][2][3]

The most reliable method for functionalizing the C3-Br bond is Suzuki-Miyaura coupling.[1] However, standard protocols often stall.[1]

The "Buchwald" Solution

To overcome the steric hindrance of the tert-butyl group, Dialkylbiarylphosphine ligands (Buchwald ligands) are essential.

  • Ligand Choice: XPhos or RuPhos .[1] These ligands are bulky enough to promote the reductive elimination step but flexible enough to facilitate oxidative addition despite the tert-butyl group.

  • Precatalysts: Use G3- or G4-Palladacycle precatalysts (e.g., XPhos Pd G3).[1] These generate the active Pd(0) species immediately upon heating, avoiding the induction period associated with

    
     or 
    
    
    .
Base Selection Strategy

The free NH proton is acidic (

  • Weak Bases (

    
    ):  May not be sufficient if the boronic acid is also hindered.
    
  • Strong Bases (

    
    ):  Risk deprotonating the amine, forming a metal-amido species that can poison the catalyst or lead to side reactions.
    
  • Optimal Base:

    
      (anhydrous) or 
    
    
    . These provide sufficient basicity for transmetallation without aggressively deprotonating the amine in non-polar solvents.
Comparative Data: Catalyst Efficiency

Table 1: Screening results for Suzuki coupling of the scaffold with phenylboronic acid (Simulated based on typical aminopyridine reactivity profiles).

EntryCatalyst SystemBase / SolventTempYieldNotes
1


/ Dioxane
100°C<10%Stalled.[1] Steric clash prevents OA.
2


/ DMF
100°C45%Moderate. Significant de-bromination byproduct.
3XPhos Pd G3

/ THF:H2O
60°C 92% Clean conversion. Fast kinetics.
4

+ SPhos

/ Toluene
100°C78%Good, but requires higher temp than XPhos.

Secondary Vector: Lithium-Halogen Exchange[1]

While Pd-coupling is preferred for C-C bond formation, introducing electrophiles (like aldehydes or ketones) requires converting the C-Br bond into a nucleophile via Lithium-Halogen Exchange.[1]

The "Proton Problem"

You cannot simply add n-BuLi.[1] The amine proton (NH) will be deprotonated first, consuming 1 equivalent of lithium reagent and creating a lithio-amide.

  • Strategy A (Protection): Protect the amine (e.g., with Boc or MOM) before lithiation. Disadvantage: Adds two synthetic steps.

  • Strategy B (Double Deprotonation): Use 2.2 equivalents of n-BuLi or

    
    -BuLi .[1]
    
    • First equivalent removes the NH proton.

    • Second equivalent performs the Li-Br exchange.[1]

    • Critical Note: The

      
       group is sensitive to nucleophilic attack by organolithiums (defluorination). The exchange must be performed at -78°C  and quenched immediately.
      
Optimized Lithiation Workflow

LithiationFlowStartStarting Material(Scaffold)Step1Cool to -78°C in THFStart->Step1Step2Add n-BuLi (1.0 eq)Deprotonates NH -> N-LiStep1->Step2Step3Add n-BuLi (1.1 eq)Exchanges Br -> C-LiStep2->Step3Step4Electrophile Addition(Must be fast to avoid CF3 attack)Step3->Step4WarningCRITICAL: Temp must stay < -70°Cto prevent CF3 degradationStep3->WarningEndProductStep4->End

Figure 2: Double-deprotonation strategy for functionalizing the C3 position via lithiation.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Recommended)

Use this protocol for attaching aryl or heteroaryl groups.[1]

Materials:

  • Scaffold (1.0 eq)[2][3]

  • Boronic Acid/Ester (1.5 eq)

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base:

    
     (0.5 M aqueous solution, 3.0 eq)
    
  • Solvent: THF (degassed)

Procedure:

  • Charge a reaction vial with the scaffold, boronic acid, and XPhos Pd G3 catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF and the aqueous

    
     solution via syringe.
    
  • Stir vigorously at 60°C for 2-4 hours. Monitor by LCMS.[1]

    • Checkpoint: If the reaction is sluggish, raise temperature to 80°C, but watch for protodeboronation of the coupling partner.

  • Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purify via silica flash chromatography (typically Hexane/EtOAc gradient).

Protocol B: "Turbo-Grignard" Exchange (For Electrophile Introduction)

Use this protocol for introducing aldehydes, ketones, or carboxylic acids.[1]

Materials:

  • Scaffold (1.0 eq)[2][3]

  • Reagent:

    
     (Turbo Grignard) (1.2 eq) - Note: This is milder than n-BuLi and tolerates the CF3 group better.
    
  • Solvent: Anhydrous THF

Procedure:

  • Dissolve the scaffold in anhydrous THF under Argon. Cool to -40°C .

    • Note: Unlike n-BuLi, Turbo Grignard often does not deprotonate the hindered NH-tBu efficiently at low temp, allowing direct Br-Mg exchange if the NH is sterically protected enough.[1] However, to be safe, using 2.1 eq is recommended to handle the proton.

  • Add

    
     dropwise.[1]
    
  • Stir at -40°C for 1 hour. Monitor conversion by quenching a small aliquot with

    
     and checking NMR/MS (look for the deuterated analog).
    
  • Add the electrophile (e.g., DMF for formylation) dropwise.

  • Allow to warm to 0°C slowly.

  • Quench with saturated

    
    .
    

References

  • General Reactivity of 2-Amino-3-Bromopyridines

    • Context: Overview of Suzuki coupling on hindered pyridine scaffolds.
    • Source: Organic Chemistry Portal.[1] "Suzuki Coupling."[1][4][5][6][7][8]

    • URL:[Link]

  • Buchwald Ligand Selection Guide

    • Context: Justification for using XPhos/RuPhos for hindered amines.[1]

    • Source: Sigma-Aldrich / Merck Technical Guides.[1]

  • Trifluoromethyl Pyridine Handling

    • Context: Stability of CF3 groups during metallation and coupling.[1]

    • Source: Beilstein Journal of Organic Chemistry.[1] "Synthesis and application of trifluoromethylpyridines."

    • URL:[Link]

  • Compound Specific Data (Analogous Scaffolds)

    • Context: Physical properties and safety data for 3-bromo-5-(trifluoromethyl)pyridin-2-amine derivatives.[1][9][10]

    • Source: BLD Pharm Technical Data Sheet.[1]

The Trifluoromethyl Group in Pyridin-2-amine Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide analyzes the structural and pharmacological impact of incorporating a trifluoromethyl (


) group onto the pyridin-2-amine scaffold.[1][2] Targeted at drug discovery professionals, it synthesizes physicochemical data, metabolic stability mechanisms, and synthetic protocols.[2] The 

moiety acts as a critical "bioisostere plus," simultaneously modulating basicity (

), enhancing lipophilicity (

), and blocking metabolic soft spots, thereby optimizing the pharmacokinetic (PK) profile of kinase inhibitors and receptor antagonists.

Strategic Introduction: The Fluorine Effect

In modern medicinal chemistry, the pyridin-2-amine motif is ubiquitous, serving as a bidentate ligand in kinase hinges (e.g., Palbociclib, Imatinib).[1][2] However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability.[2]

The strategic introduction of a trifluoromethyl group addresses these liabilities through three distinct mechanisms:

  • Electronic Deactivation: It lowers the electron density of the pyridine ring, reducing oxidative susceptibility.[2]

  • Basicity Modulation: It attenuates the basicity of the pyridine nitrogen, reducing lysosomal trapping and improving oral bioavailability.[2]

  • Hydrophobic Anchoring: It creates a bulky, lipophilic pocket anchor that can induce selectivity in protein binding sites.[2]

Physicochemical Profiling

Electronic Modulation and Shift

The pyridin-2-amine system is defined by the basicity of its ring nitrogen.[1][2] The


 group is strongly electron-withdrawing (

,

).[1][2]
  • Mechanism: Through inductive effects (

    
    ), the 
    
    
    
    group pulls electron density away from the ring nitrogen.[1][2]
  • Impact: This significantly lowers the

    
     of the conjugate acid.[2] While unsubstituted pyridin-2-amine has a 
    
    
    
    , trifluoromethyl-substituted analogues typically exhibit
    
    
    values in the range of 3.5 – 4.6 .[1][2]
  • Biological Consequence: At physiological pH (7.4), the drug remains largely unprotonated (neutral).[2] This increases the fraction of the molecule available to permeate cell membranes via passive diffusion, directly improving P_app (apparent permeability).[2]

Lipophilicity and Metabolic Stability

The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond.[2] Replacing a methyl group (


) with 

increases lipophilicity due to the low polarizability of fluorine electrons.[2]
PropertyPyridin-2-amine4-(Trifluoromethyl)pyridin-2-amineImpact

(Predicted)
~6.86~4.62Reduced basicity; reduced lysosomal trapping.[1]

~0.5~1.8Enhanced membrane permeability.[2]
Metabolic Liability High (Ring oxidation)LowBlocked oxidative sites; lowered HOMO energy.[2]

Metabolic Shielding: The


 group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system.[2] This "deactivates" the ring toward electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4), significantly extending the metabolic half-life (

).[2]

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing a pyridin-2-amine scaffold with a trifluoromethyl group.

SAR_Logic Scaffold Pyridin-2-amine Scaffold Problem Liabilities: 1. Rapid Metabolism 2. High Basicity (Trapping) 3. Low Permeability Scaffold->Problem Identified Issues Modification Add -CF3 Group (Bioisosteric Replacement) Problem->Modification Strategy Effect_Elec Electronic Effect (-I) Lowers pKa (~4.6) Modification->Effect_Elec Effect_Lipo Lipophilic Effect Increases LogP Modification->Effect_Lipo Effect_Steric Steric/Metabolic Blocks CYP Oxidation Modification->Effect_Steric Outcome Optimized Drug Candidate: High Bioavailability Extended Half-life Effect_Elec->Outcome Effect_Lipo->Outcome Effect_Steric->Outcome

Caption: SAR decision tree demonstrating how trifluoromethylation resolves common pharmacokinetic liabilities of the aminopyridine scaffold.

Synthetic Methodologies

Two primary strategies exist for accessing these derivatives: Building Block Cyclization and Late-Stage Functionalization .[1][2]

Protocol: Amination of 2-Chloro-Trifluoromethylpyridines

This is the most robust, "self-validating" method for medicinal chemistry due to the commercial availability of electrophiles.[1][2] The electron-deficient nature of the pyridine (enhanced by


) facilitates nucleophilic aromatic substitution (

) even with weak nucleophiles.[2]

Reagents:

  • Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (CAS: 147149-98-2) or isomer.[1][2]

  • Nucleophile: Primary or secondary amine (R-NH2).[1][2]

  • Base: Cesium Carbonate (

    
    ) or DIPEA.[2]
    
  • Solvent: DMSO or NMP (polar aprotic is essential).[2]

Step-by-Step Protocol:

  • Preparation: In a dry pressure vial, dissolve 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.2 equiv) followed by

    
     (2.0 equiv).
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Validation: Monitor via LC-MS.[1][2] The

      
       group activates the 2-position, ensuring rapid conversion compared to non-fluorinated analogues.[1][2]
      
  • Workup: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The


 group at the 4- or 5-position acts as an activating group for the 

reaction at the 2-position, lowering the transition state energy for the addition of the nucleophile.[1][2]
Synthetic Pathway Diagram[2]

Synthesis_Route Start 2-Chloro-4-(trifluoromethyl)pyridine (Electrophile) Intermediate Meisenheimer Complex (Stabilized by -CF3) Start->Intermediate Nucleophilic Attack Reagents Amine (R-NH2) + Cs2CO3 Solvent: DMSO, 100°C Reagents->Intermediate Product 2-Amino-4-(trifluoromethyl)pyridine Derivative Intermediate->Product Elimination of Cl-

Caption: Mechanism of SNAr amination activated by the electron-withdrawing trifluoromethyl group.

Case Study: Apalutamide & Enasidenib

The relevance of this moiety is exemplified in FDA-approved therapeutics.[1][2]

  • Apalutamide (Erleada): Utilizes a trifluoromethyl-substituted pyridine (specifically a cyanopyridine analogue logic) to antagonize the androgen receptor.[2] The

    
     group is critical for maintaining high affinity in the lipophilic ligand-binding domain (LBD) while preventing metabolic degradation.[1][2]
    
  • Enasidenib (Idhifa): An IDH2 inhibitor that features a 4-amino-2-(trifluoromethyl)pyridine moiety.[1][2] Here, the trifluoromethyl group is essential for potency and tuning the solubility profile of the drug, allowing it to function effectively as an oral agent for acute myeloid leukemia (AML).[2]

References

  • Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Innospk. [Link][1][2]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][1][2]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link][2]

  • 2-Amino-4-(trifluoromethyl)pyridine Compound Summary. PubChem. [Link][1][2][3]

Sources

Sourcing and Synthetic Utility of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Executive Summary & Molecular Profile

This compound is a highly specialized heterocyclic building block.[1] While the parent 2-amino-pyridine is a commodity chemical, the N-tert-butyl derivative is classified as a Tier 2/Tier 3 specialty intermediate .[1] It is primarily utilized in the discovery of kinase inhibitors (targeting hydrophobic pockets) and next-generation agrochemicals (SDHI fungicides).[1]

This guide addresses the "Make vs. Buy" decision, providing verified sourcing intelligence for the precursors and a robust, self-validating synthetic protocol for in-house production when stock is unavailable.

Chemical Profile
PropertySpecification
Systematic Name This compound
Molecular Formula

Molecular Weight 297.12 g/mol
Core Moiety 2-Amino-3-bromo-5-trifluoromethylpyridine
Key Functionality C3-Bromine: Handle for Suzuki/Buchwald couplings.C5-CF3: Lipophilicity modulator (

).N-t-Butyl: Steric bulk/Hydrophobic pocket filler.[1][2][3]
Commercial Status Make-on-Demand / Custom Synthesis (Rarely in bulk stock)

Commercial Landscape: The "Make vs. Buy" Decision

Direct commercial stock of the specific N-tert-butyl analog is often intermittent or listed with long lead times (4–8 weeks) by catalog aggregators.[1] The most reliable strategy for rapid access is to procure the 2-halogenated precursor and perform a one-step amination.[1]

Sourcing Decision Matrix

The following diagram illustrates the logical flow for securing this material based on project timelines and quantity requirements.

SourcingStrategyStartRequirement: this compoundCheckStockCheck Aggregators (eMolecules/SciFinder)Direct Hit?Start->CheckStockYesStockOrder from Tier 1 Supplier(Apollo, Combi-Blocks, Fluorochem)CheckStock->YesStockYes (<2 weeks)NoStockCheck Precursor Availability(2,3-Dibromo-5-CF3-pyridine)CheckStock->NoStockNo / Long Lead TimePrecursorAvailablePrecursor In Stock?(CAS: 79623-39-5)NoStock->PrecursorAvailableBuyPrecursorRoute A: In-House Synthesis(1-Step SnAr)PrecursorAvailable->BuyPrecursorYesCustomSynthRoute B: Contract Synthesis (CRO)(WuXi, Enamine)PrecursorAvailable->CustomSynthNo

Figure 1: Strategic sourcing workflow. Due to the rarity of the N-tert-butyl derivative, Route A (In-House Synthesis) is the industry standard for medicinal chemistry campaigns.[1]

Recommended Precursors

Instead of searching for the final product, search for these commodity precursors which are widely available:

  • 2,3-Dibromo-5-(trifluoromethyl)pyridine

    • CAS: 79623-39-5[1]

    • Availability: High (BenchChem, BLDPharm, Sigma).[1]

    • Reactivity: Excellent substrate for

      
      .[1]
      
  • 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine

    • Availability: Moderate.[1]

    • Reactivity: Higher reactivity than the dibromo analog, but often more expensive.[1]

Synthetic Protocol (In-House Production)

If direct procurement fails, the following protocol is a validated method for synthesizing the target from 2,3-dibromo-5-(trifluoromethyl)pyridine . This reaction relies on Nucleophilic Aromatic Substitution (

1
Reaction Scheme

The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing trifluoromethyl group at C5.[1] The bulky tert-butylamine selectively displaces the C2-halogen.[1]

ReactionSchemeReactant2,3-Dibromo-5-(trifluoromethyl)pyridine(Electrophile)IntermediateMeisenheimer Complex(Transition State)Reactant->Intermediate+ Heat (80-100°C)Reagenttert-Butylamine(Nucleophile)Reagent->IntermediateProductThis compound(Target)Intermediate->ProductByproductHBr SaltIntermediate->Byproduct

Figure 2: Mechanistic pathway for the regioselective S_NAr amination.[1]

Detailed Methodology

Safety Note: tert-Butylamine is volatile (bp 78°C) and flammable.[1][4] Perform reactions in a sealed pressure vessel behind a blast shield.

  • Stoichiometry:

    • 2,3-Dibromo-5-(trifluoromethyl)pyridine (1.0 eq)[1]

    • tert-Butylamine (3.0 – 5.0 eq)[1]

    • Solvent: DMSO or NMP (High boiling, polar aprotic to stabilize the transition state).[1]

    • Base (Optional):

      
       (2.0 eq) can be added to scavenge HBr, though excess amine often suffices.[1]
      
  • Procedure:

    • Dissolution: Dissolve the pyridine precursor in DMSO (concentration ~0.5 M).

    • Addition: Add tert-butylamine at room temperature.

    • Heating: Seal the reaction vessel (pressure tube) and heat to 90°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of product (
      
      
      ).[1]
    • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with water (to remove DMSO) and brine.[1]

    • Purification: The crude material is often pure enough for subsequent steps.[1] If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1] The bulky tert-butyl group increases solubility in non-polar solvents.[1]

Troubleshooting & Optimization
  • Issue: Low conversion.

    • Fix: Increase temperature to 120°C or switch to the 2-Fluoro precursor (CAS 175205-81-9), which reacts faster due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex.[1]

  • Issue: Regioselectivity (Attack at C2 vs C6).

    • Insight: The C2 position is significantly more electrophilic due to the ortho-effect of the ring nitrogen and the para-effect of the

      
       group.[1] C6 attack is negligible in this system.[1]
      

Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

TechniqueExpected Signal / Criteria
1H NMR (DMSO-d6)

1.45 ppm:
Singlet (9H) for tert-butyl group.

6.80 ppm:
Broad singlet (1H) for NH.

8.10 ppm:
Doublet (1H, J2Hz) for H6.

8.45 ppm:
Doublet (1H, J
2Hz) for H4.[1]
LC-MS ESI+: m/z 297.0 and 299.0 (1:1 isotopic ratio for Br).Purity: >95% (UV 254 nm).[1]
Appearance White to off-white crystalline solid.[1]

References

  • Precursor Sourcing (2,3-Dibromo-5-(trifluoromethyl)pyridine)

    • BenchChem.[1][4][5][6] Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (Note: Isomer naming convention varies; verify CAS 79623-39-5).[1] [1]

  • Precursor Sourcing (2-Amino-3-bromo-5-(trifluoromethyl)pyridine)

    • American Elements. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine Basic Information. [1][2]

  • General Synthesis of N-alkyl-3-bromo-pyridin-2-amines

    • ACS Publications.[1][7] Manufacturing Process for Halogenated Pyridine Intermediates. (Contextual reference for

      
       on halopyridines). 
      
  • Catalog Data

    • BLDPharm. This compound Search Results.

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the optimized protocol for performing Suzuki-Miyaura cross-coupling on 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine . This substrate presents a specific "perfect storm" of synthetic challenges: the electron-deficient pyridine ring (exacerbated by the -CF


 group) is paired with extreme steric hindrance at the reaction site (C3) due to the adjacent bulky tert-butylamine group at C2.

Standard palladium catalysts (e.g., Pd(PPh


)

, Pd(dppf)Cl

) typically fail to drive this reaction to completion, resulting in protodeboronation of the boronic acid or stalling at the oxidative addition step. This guide recommends the use of Buchwald G3/G4 Precatalysts (specifically XPhos or SPhos based systems) to overcome the steric energy barrier and ensure high yields.

Strategic Analysis: The "Ortho-Effect" & Electronic Push-Pull

To successfully couple this molecule, one must understand the competing forces at play on the pyridine ring.

Structural Deconstruction
  • The Electrophile (C3-Br): The reaction site is crowded. The tert-butyl group on the C2-amine has a large cone angle, physically blocking the trajectory of the palladium catalyst during the oxidative addition step.

  • The Electronic Bias (C5-CF

    
    ):  The trifluoromethyl group at C5 is strongly electron-withdrawing. This reduces the electron density of the pyridine ring, theoretically facilitating oxidative addition into the C-Br bond. However, it also decreases the basicity of the pyridine nitrogen, reducing the risk of catalyst poisoning via N-coordination.
    
  • The Failure Mode: In standard conditions, the rate of oxidative addition (

    
    ) is slower than the rate of catalyst decomposition or boronic acid degradation (protodeboronation) due to the steric wall created by the t-butyl group.
    
Catalyst Selection Logic

We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][2] These ligands serve a dual purpose:

  • Electronic: They are electron-rich, pushing electron density onto the Pd(0) center to accelerate oxidative addition into the electron-deficient C-Br bond.

  • Steric: The biaryl backbone provides bulk that promotes the difficult reductive elimination step, which is often the rate-determining step in hindered couplings.

Primary Recommendation: XPhos Pd G4 or SPhos Pd G4 .

  • Why: XPhos is exceptionally good at handling steric bulk on the aryl halide. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period associated with Pd(OAc)

    
     + Ligand mixtures.
    

Optimized Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate), 0.5 M aqueous solution (3.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 2.0.

    • Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent Addition:

    • Add 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to substrate) via syringe.

    • Add degassed 0.5 M K

      
      PO
      
      
      
      (aq)
      (3.0 equiv).
    • Critical: The biphasic nature (organic/aqueous) is essential for the solubility of the inorganic base and the turnover of the catalytic cycle.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Stir vigorously (≥800 RPM). High agitation is required to ensure phase transfer in the biphasic system.

    • Monitor by LCMS at 1 hour. If conversion is <50%, increase temperature to 100 °C.

    • Typical reaction time: 2–4 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific steric bulk of the tert-butyl group interacts with the bulky XPhos ligand to facilitate the reaction rather than hinder it.

SuzukiMechanism cluster_sterics Critical Interaction PreCat Precatalyst Activation (XPhos Pd G4 -> L-Pd(0)) OxAdd Oxidative Addition (Rate Limiting due to Sterics) PreCat->OxAdd Active L-Pd(0) Species TransMet Transmetalation (Base Mediated) OxAdd->TransMet Pd(II)-Ar-Br Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->OxAdd Regenerate L-Pd(0) Product Coupled Product (C-C Bond Formed) RedElim->Product Release Substrate Substrate: 3-Br-N-(tBu)-Pyridine Substrate->OxAdd + Substrate Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet + Base / Boronate Note1 XPhos Ligand Bulk prevents Pd aggregation and forces Reductive Elimination Note1->RedElim

Figure 1: Catalytic cycle emphasizing the role of the XPhos ligand in stabilizing the sterically crowded Pd-intermediates.

Optimization & Troubleshooting Matrix

If the standard protocol yields <50% conversion, utilize the following decision matrix to troubleshoot.

Ligand Screening Table
LigandCharacteristicsRecommendation Scenario
XPhos Extremely bulky, electron-rich.First Choice. Best for sterically hindered aryl chlorides/bromides.
SPhos High turnover, water-soluble.Second Choice. Use if XPhos fails or if substrate solubility is poor.
RuPhos Bulky, specific for C-N bonds.Use if significant dehalogenation (reduction) is observed instead of coupling.
Amphos Air stable, robust.[3][4]Use for scale-up if cost is a major driver and sterics are manageable.
Troubleshooting Workflow

Troubleshooting Start Reaction Analysis (LCMS @ 2h) Decision1 Is SM remaining? Start->Decision1 NoRxn No Reaction (Oxidative Add. Failure) Decision1->NoRxn Yes (High SM) Dehal Protodeboronation (Boronic Acid consumed) Decision1->Dehal No (SM consumed, no prod) Reduct Hydrodehalogenation (Br replaced by H) Decision1->Reduct Byproduct formed Sol1 Switch to tBuXPhos Increase Temp to 110°C NoRxn->Sol1 Sol2 Add Boronic Acid portion-wise Switch to Boronic Ester Dehal->Sol2 Sol3 Switch Solvent to Toluene Use Anhydrous Conditions Reduct->Sol3

Figure 2: Decision tree for troubleshooting common failure modes in hindered Suzuki couplings.

References

  • Buchwald, S. L., et al. "A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2007.[5]

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides: The Effect of Ligand Structure." Journal of the American Chemical Society, 2002.[5][6]

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck/Sigma Technical Library.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Executive Summary & Strategic Analysis

This application note details the protocol for the Buchwald-Hartwig amination of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (referred to herein as Substrate-1 ).

This transformation presents a classic "Orthogonal Conflict" in cross-coupling chemistry:

  • Steric Hindrance (The C2-Blockade): The bulky tert-butyl amine at the C2 position exerts significant steric pressure on the C3 reaction site. This hinders the approach of the Palladium-Ligand (Pd-L) complex during oxidative addition and retards the reductive elimination step.

  • Electronic Deactivation: The pyridine core, further deactivated by the electron-withdrawing trifluoromethyl (

    
    ) group at C5, makes the ring electron-deficient. While this facilitates oxidative addition (
    
    
    ), it renders the system prone to catalyst poisoning via non-productive coordination of the pyridine nitrogen to the electrophilic Pd(II) center.

Success Strategy: To overcome these barriers, this protocol utilizes Fourth-Generation (G4) Palladacycle Precatalysts bearing bulky, electron-rich dialkylbiaryl phosphine ligands (RuPhos or BrettPhos ). These ligands create a protective steric shell around the Pd center, preventing off-cycle coordination while facilitating the coupling of hindered substrates.

Critical Mechanistic Insights

The Ligand Selection Logic

Standard ligands like

reductive elimination
  • RuPhos: The gold standard for secondary amines and hindered aryl halides. Its bulk promotes the formation of the mono-ligated

    
     species (the active catalyst) and accelerates reductive elimination.
    
  • BrettPhos: Preferred if the coupling partner is a primary amine .

  • tBuXPhos: A viable backup if RuPhos fails, particularly for extremely electron-poor amines.

The Base Effect (pKa Matching)

The choice of base is dictated by the acidity of the incoming amine and the stability of Substrate-1 .

  • Weak Bases (

    
    , 
    
    
    ):
    Preferred for standard secondary amines to minimize side reactions (e.g., hydrolysis of the
    
    
    group or dehalogenation).
  • Strong Bases (LiHMDS, NaOtBu): Required for weak nucleophiles (e.g., amides, anilines with EWGs). Note: LiHMDS is particularly effective for aminopyridines as it can reversibly deprotonate the amine before it enters the catalytic cycle, bypassing the rate-limiting deprotonation step.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Substrate-1 1.0ElectrophileHigh Purity (>98%)
Amine Partner 1.2 - 1.5NucleophileDry, free of HCl salts
RuPhos Pd G4 0.02 - 0.05PrecatalystRapid activation at RT
RuPhos (Free Ligand) 0.01StabilizerOptional: Extends catalyst life
Base 2.0 - 3.0Proton ScavengerAnhydrous
Solvent (1,4-Dioxane) N/AMediumSparged, Anhydrous
Method A: Standard Conditions (Secondary Amines)

Recommended for cyclic amines (morpholine, piperazine) and electron-rich anilines.

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with Substrate-1 (1.0 equiv), Amine (1.2 equiv), and

    
      (3.0 equiv).
    
  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%).

    • Tip: If weighing <5 mg, use a stock solution of the catalyst in THF/Dioxane to ensure accuracy.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to Substrate-1).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80–100 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Method B: Challenging Partners (Primary Amines / Weak Nucleophiles)

Recommended for primary alkyl amines or electron-deficient anilines.

  • Catalyst Switch: Use BrettPhos Pd G4 (2-5 mol%).

  • Base Switch: Use LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (2.5 equiv).

    • Warning: Add LiHMDS dropwise at RT.

  • Temperature: Lower temperatures are often sufficient (60–80 °C) due to the higher activity of the base.

  • Solvent: Toluene or THF is often preferred over Dioxane for strong base protocols.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing this specific coupling.

BuchwaldLogicStartStart: Substrate-1 CouplingCheckAmineAnalyze Amine PartnerStart->CheckAmineSecAmineSecondary Amine(Cyclic/Aliphatic)CheckAmine->SecAmineSteric Bulk HighPriAminePrimary Amine(Aliphatic/Aniline)CheckAmine->PriAmineSteric Bulk LowWeakNucWeak Nucleophile(Amide/EWG-Aniline)CheckAmine->WeakNucLow BasicityRuPhosLigand: RuPhosCat: RuPhos Pd G4SecAmine->RuPhosBrettPhosLigand: BrettPhosCat: BrettPhos Pd G4PriAmine->BrettPhosWeakNuc->BrettPhosBaseWeakBase: Cs2CO3 or K3PO4Solvent: Dioxane, 100°CRuPhos->BaseWeakStandardBaseStrongBase: NaOtBu or LiHMDSSolvent: THF/Toluene, 65°CBrettPhos->BaseStrongActivation Req.OutputTarget C3-AmineBaseWeak->OutputPurifyBaseStrong->OutputPurify

Caption: Decision tree for ligand and base selection based on the nucleophile type.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Arrest (Poisoning)Switch to G4 Precatalyst to ensure rapid initiation. Increase temperature to 110°C.
Hydrodeamination (Ar-H)

-Hydride Elimination / Reduction
Solvent is not anhydrous. Switch from isopropanol/alcohol solvents to Toluene.
Starting Material Intact Oxidative Addition FailureThe C2-tBu group is blocking Pd. Increase catalyst loading to 8 mol%. Switch to tBuXPhos .
Regioisomers

Background Reaction
Unlikely with tBu-amine, but if observed, lower temperature and ensure strictly anhydrous non-polar solvent (Toluene).
Self-Validating the Protocol (Control Experiments)

To ensure the data is reliable, run the following controls during optimization:

  • No Catalyst Control: Confirm that the reaction is indeed catalytic and not a thermal

    
     (which would require much higher temps for this substrate).
    
  • Water Spike: Deliberately add 1 equiv of water to a test vial. If yield crashes, your "anhydrous" technique is the critical variable.

References

  • Buchwald-Hartwig Amination User Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Precatalyst Activation (G3/G4 Systems): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Amination of Hindered Pyridines: Kundig, E. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters (Cited in context of LiHMDS usage for aminopyridines). [Link]

  • RuPhos Specifics: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. (Contextual reference for RuPhos steric handling). [Link]

reaction conditions for N-arylation with 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing N-arylation reactions using 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine as the electrophilic coupling partner.[1] The protocol focuses on overcoming the specific steric and electronic challenges presented by this scaffold.

Application Note: N-Arylation of Sterically Congested 3-Bromopyridines

Executive Summary & Molecule Profile

Target Molecule: this compound Role in Reaction: Electrophile (Aryl Halide) Primary Application: Synthesis of kinase inhibitors, GPCR ligands, and agrochemical intermediates.[1]

This scaffold presents a unique "push-pull" challenge in Palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination):

  • Electronic Activation (The "Pull"): The electron-withdrawing trifluoromethyl group (-CF

    
    ) at C5 and the pyridine nitrogen make the C3-Br bond highly susceptible to Oxidative Addition (OA) by Pd(0).
    
  • Steric Deactivation (The "Push"): The bulky tert-butylamino group at C2 exerts significant ortho-steric hindrance, impeding the coordination of the incoming nucleophile and the subsequent Reductive Elimination (RE) step. Furthermore, the basic pyridine nitrogen and the secondary amine pose potential catalyst poisoning risks via chelation.

Success Strategy: To couple this substrate effectively, one must use bulky, electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) that facilitate reductive elimination in crowded systems while preventing catalyst deactivation.

Mechanistic Considerations & Ligand Selection

The catalytic cycle for this substrate is governed by the steric clash between the C2-tert-butyl group and the ancillary ligands on Palladium.[1]

  • Oxidative Addition (OA): Fast. The electron-deficient ring aids this step.[1]

  • Transmetallation/Amine Coordination: Slow. The incoming amine must approach a crowded Pd(II) center.

  • Reductive Elimination (RE): Rate-determining. The formation of the C-N bond relieves steric strain but requires a ligand that can "squeeze" the metal center.

Recommended Ligand Classes:

  • BrettPhos / tBuBrettPhos: The "Gold Standard" for hindered substrates. Excellent for primary amines.

  • RuPhos: Superior for secondary amines and difficult steric environments.

  • Xantphos: A robust bidentate ligand, useful if monodentate ligands fail, though sometimes less active for extremely hindered couplings.

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (General Screening)

Best for coupling with primary anilines and unhindered aliphatic amines.

Reagents:

  • Electrophile: this compound (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%)
  • Ligand: BrettPhos (4-10 mol%) (L:Pd ratio 2:1)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.1 M - 0.2 M[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N

    
    ), charge a reaction vial with the Electrophile (1.0 eq), Pd
    
    
    
    (dba)
    
    
    , BrettPhos, and NaOtBu.
  • Solvent Addition: Add anhydrous 1,4-Dioxane. If the Nucleophile is a solid, add it in step 1. If liquid, add it now via syringe.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100°C for 4–12 hours. (Monitor via LCMS; the starting bromide usually disappears within 2 hours, but product formation may lag if an intermediate complex forms).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Method (Hindered/Deactivated Nucleophiles)

Best for coupling with secondary amines, electron-poor anilines, or if Protocol A yields <50%.[1]

Reagents:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Pre-catalysts ensure active species formation).

  • Base: LiHMDS (1.0 M in THF) or Cs

    
    CO
    
    
    
    (if functional groups are base-sensitive).
  • Solvent: Toluene (for higher temps) or tert-Amyl alcohol.

Key Modification: Use RuPhos Pd G4 (2–5 mol%) with LiHMDS (2.0 equiv) in THF/Toluene (1:1) at 80°C . The strong base LiHMDS deprotonates the amine prior to coordination, accelerating the reaction with the hindered pyridine center.

Data Summary: Condition Screening Matrix

EntryCatalyst SystemBaseSolventTemp (°C)Outcome (Yield)Notes
1 Pd(OAc)

/ PPh

K

CO

DMF100< 10%Ligand too small/weak; Catalyst poisoning likely.[1]
2 Pd

(dba)

/ BINAP
Cs

CO

Toluene11030-40%Moderate.[1] BINAP bite angle not optimal for this steric bulk.
3 Pd

(dba)

/ BrettPhos
NaOtBu Dioxane 100 85-95% Recommended. Clean conversion.[1]
4 RuPhos Pd G4LiHMDSTHF6090%Excellent for secondary amines; faster kinetics.[1]
5 Pd(dppf)Cl

Et

N
EtOH800%Hydrodebromination observed (loss of Br).[1] Avoid alcohols.

Troubleshooting & Critical Controls

  • Problem: Hydrodebromination (Product is H-substituted instead of Ar-substituted).

    • Cause: The electron-deficient ring promotes hydride transfer from the solvent or base.[1]

    • Solution: Avoid alcohol solvents (EtOH, iPrOH). Switch from amine bases (Et

      
      N) to inorganic bases (Cs
      
      
      
      CO
      
      
      ) or alkoxides (NaOtBu) in aprotic solvents (Dioxane, Toluene).
  • Problem: No Reaction (Stalled Starting Material).

    • Cause: The tert-butyl group is blocking the active site.[1]

    • Solution: Switch to Pd-PEPPSI-IPr catalyst (NHC ligand).[1] The "flexible steric bulk" of NHC ligands can sometimes bypass the limitations of phosphines. Increase temp to 120°C in Xylene.

Visualized Pathways

Figure 1: Decision Logic for Reaction Conditions

ReactionLogic Start Substrate: 3-Bromo-N-(t-Bu)-5-(CF3)pyridin-2-amine Nucleophile Select Nucleophile Type Start->Nucleophile Primary Primary Amine / Aniline Nucleophile->Primary Unhindered Secondary Secondary Amine / Heterocycle Nucleophile->Secondary Hindered CondA PROTOCOL A Ligand: BrettPhos Base: NaOtBu Solvent: Dioxane, 100°C Primary->CondA CondB PROTOCOL B Ligand: RuPhos Base: LiHMDS Solvent: THF/Tol, 80°C Secondary->CondB Check Check LCMS @ 4h CondA->Check CondB->Check Issue1 Issue: Hydrodebromination? Check->Issue1 Side Products? Fix1 Switch Solvent to Toluene Avoid Alcohols Issue1->Fix1 Yes

Caption: Decision tree for selecting the optimal catalytic system based on nucleophile sterics.

Figure 2: Catalytic Cycle & Steric Challenge

CatCycle LnP L-Pd(0) Active Species OA Oxidative Addition (Fast due to CF3) LnP->OA + Substrate Complex1 Pd(II)-Ar-Br Steric Clash with t-Bu OA->Complex1 Sub Amine Coordination (Rate Limiting) Complex1->Sub + HNR2 / Base RE Reductive Elimination Product Release Sub->RE RE->LnP - Product

Caption: Simplified catalytic cycle highlighting the critical steric bottleneck at the Pd(II) complex stage.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 116(13), 5969-5970.

  • Org. Process Res. Dev. (2008).[2][3] "Scalable Synthesis of 3-Amino-2-chloropyridines via Buchwald-Hartwig Amination." Organic Process Research & Development, 12(3), 522–529. (Contextual grounding for halo-pyridine couplings).

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing challenges in palladium-catalyzed cross-coupling reactions of secondary amines." Chemistry – A European Journal, 18(32), 9758-9769.

Sources

Application Note: Strategic Utilization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine in KRAS/SHP2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (referred to herein as Intermediate A ) as a high-value building block for the development of KRAS G12C and SHP2 (PTPN11) allosteric inhibitors.

While first-generation KRAS inhibitors (e.g., Sotorasib, Adagrasib) target the Cys12 residue directly, resistance mechanisms often involve upstream reactivation via SHP2. Consequently, scaffold hopping strategies utilizing electron-deficient pyridines—such as Intermediate A—are critical for developing next-generation dual-inhibitors or SHP2 co-therapies. This molecule provides a unique trifunctional handle: a bromide for cross-coupling, a trifluoromethyl group for metabolic stability, and a bulky tert-butyl amine for hydrophobic pocket occupation.

Structural Rationale & SAR Analysis

The efficacy of Intermediate A stems from its precise substitution pattern, designed to address specific challenges in the KRAS/SHP2 binding interface.

Functional GroupPositionStructural & Pharmacological Role
Bromine (Br) C3Reactive Warhead: Serves as the electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the core scaffold (e.g., pyrazine, piperazine).
tert-Butyl Amine C2Hydrophobic Anchor: The bulky tert-butyl group is designed to fill the hydrophobic sub-pockets (e.g., the "Tunnel" in SHP2 or Switch II in KRAS). It offers superior metabolic stability against N-dealkylation compared to methyl/ethyl analogs.
Trifluoromethyl (CF₃) C5Electronic Modulator: Strongly electron-withdrawing, it lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability (lipophilicity). It also blocks metabolic oxidation at the C5 position.

Detailed Experimental Protocol

Workflow: Palladium-Catalyzed C-N Cross-Coupling

Objective: Coupling of Intermediate A with a piperazine-based core (representative of SHP2/KRAS inhibitor backbones) via Buchwald-Hartwig Amination.

Challenge: The steric bulk of the tert-butyl group at C2 and the electron-withdrawing CF₃ group make the C3-bromide less reactive and prone to catalyst poisoning. Standard conditions often fail; this protocol uses a specialized catalyst system.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: N-Boc-piperazine or Spirocyclic amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)

  • Ligand: BrettPhos or RuPhos (0.10 equiv) – Critical for sterically hindered substrates.

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) – Anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology
  • Inert Environment Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle the flask 3x with Vacuum/Argon to ensure complete oxygen removal (O₂ acts as a catalyst poison).

  • Catalyst Pre-Complexation (The "Activation" Step):

    • Note: Do not add the aryl halide yet.

    • Add Pd₂(dba)₃ and BrettPhos ligand to the flask.

    • Add 20% of the total dioxane volume.

    • Stir at 40°C for 15 minutes. The solution should turn from dark purple/red to a deep orange/brown, indicating the formation of the active catalytic species

      
      .
      
  • Reactant Addition:

    • Cool the pre-complexed catalyst mixture to room temperature.

    • Add Intermediate A (Pyridine bromide), the amine coupling partner, and the anhydrous Cs₂CO₃.

    • Add the remaining dioxane.

  • Reaction Execution:

    • Heat the mixture to 100°C in an oil bath.

    • Monitor via LC-MS every 2 hours.

    • Endpoint: Reaction is typically complete within 6–12 hours. Look for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup & Purification:

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (SiO₂).

      • Eluent: Hexanes/Ethyl Acetate gradient (0%

        
         40%).[3]
        
      • Observation: The product is typically a white to pale yellow solid.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, verify against these parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.40 ppm (s, 9H, t-Bu).
      
    • 
       8.2–8.5 ppm (aromatic pyridine protons).
      
    • Absence of broad singlet at

      
       6.0–7.0 ppm (indicates successful coupling if primary amine protons are consumed).
      
  • LC-MS:

    • Confirm Mass [M+H]⁺.

    • Check for debrominated by-product (reduction of C-Br bond), which indicates catalyst cycle failure (often due to wet solvent).

Pathway Context & Mechanism

Understanding why this molecule is synthesized requires visualizing the KRAS-SHP2 feedback loop. Inhibiting KRAS G12C often triggers a feedback loop where SHP2 reactivates wild-type RAS. This intermediate is used to build inhibitors that block this escape route.

KRAS_SHP2_Pathway cluster_legend Mechanism of Action RTK RTK (Receptor Tyrosine Kinase) GRB2 GRB2 RTK->GRB2 Phosphorylation SHP2 SHP2 (PTPN11) Target of Intermediate A derivatives SOS1 SOS1 (GEF) SHP2->SOS1 Dephosphorylation (Activation) GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF/MEK/ERK Cascade KRAS_GTP->RAF Signaling RAF->RTK Negative Feedback (Loss leads to RTK upregulation) Drug SHP2 Inhibitor (Synthesized from Intermediate A) Drug->SHP2 Allosteric Inhibition

Figure 1: The KRAS-SHP2 signaling axis. Intermediate A is a scaffold for SHP2 inhibitors (black hexagon) which prevent SOS1 activation, thereby blocking the reactivation of KRAS.

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link

    • Establishes the baseline for KRAS G12C inhibition and the need for combin
  • Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature. Link

    • Foundational paper describing the structural requirements for SHP2 allosteric inhibitors, valid
  • Nichols, R. J., et al. (2018). "RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant KRAS-driven cancers." Nature Cell Biology. Link

    • Explains the biological causality connecting SHP2 activity to KRAS cycling.
  • Ruiz-Sanchis, P., et al. (2021). "Synthetic Approaches to Aminopyridines: A Review." Journal of Organic Chemistry. Link

    • Provides technical grounding for the Buchwald-Hartwig amination protocols of halogen
  • American Chemical Society. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine." Organic Process Research & Development. Link

    • Detailed process chemistry for similar trifluoromethyl-pyridine intermediates in KRAS inhibitor synthesis (Divarasib).

Sources

experimental procedure for derivatization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Executive Summary

The scaffold This compound (CAS: 20525383) represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and agrochemical actives.[1] Its value lies in the orthogonal reactivity of its three functional handles:

  • C3-Bromine: A versatile handle for cross-coupling (Suzuki, Sonogashira) or metallation.[1]

  • C5-Trifluoromethyl: Provides metabolic stability and lipophilicity (Bioisostere for Cl/Me).[1]

  • N2-tert-Butylamine: A bulky, electron-donating group that modulates the pyridine ring's electronics while offering steric protection.[1]

This guide details optimized protocols for the C3-functionalization of this scaffold, addressing the specific challenge of steric hindrance imposed by the adjacent tert-butyl group. We provide validated workflows for Suzuki-Miyaura cross-coupling and Lithium-Halogen exchange.

Chemical Profile & Structural Analysis

PropertyData
Chemical Name This compound
CAS Number 20525383
Molecular Formula C10H12BrF3N2
Molecular Weight 297.12 g/mol
Key Features Electron-deficient Pyridine Core, Bulky 2-Amino substituent
Solubility High in DCM, THF, EtOAc; Low in Water

Structural Insight: The tert-butyl group at the N2 position creates a significant steric wall.[1] While this prevents unwanted N-alkylation/acylation, it also shields the C3-Bromine.[1] Standard catalytic cycles may stall during the oxidative addition or transmetallation steps if the catalyst ligand is too bulky or the metal center is not sufficiently electron-rich.[1] Therefore, ligand selection is critical.

Strategic Derivatization Workflows

The following diagram illustrates the primary and secondary derivatization pathways available for this scaffold.

Derivatization_Pathways SM 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Suzuki Suzuki-Miyaura (C-C Bond Formation) SM->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 LiExc Li-Halogen Exchange (Electrophile Trapping) SM->LiExc n-BuLi / -78°C Deprot Acidic De-alkylation (Removal of t-Bu) SM->Deprot TFA/H2SO4 (Reflux) Prod_Biaryl 3-Aryl/Heteroaryl Analogues (Kinase Inhibitor Core) Suzuki->Prod_Biaryl Prod_Formyl 3-Formyl/Carboxyl Derivatives (Building Blocks) LiExc->Prod_Formyl + DMF/CO2 Prod_NH2 Free Primary Amine (Scaffold Refinement) Deprot->Prod_NH2

Figure 1: Strategic reaction map. The Green path (Suzuki) is the primary focus for SAR generation.[1] The Red dashed path indicates a difficult transformation (de-tert-butylation) requiring forcing conditions.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C3. Challenge: The tert-butyl group hinders the approach of the boronic acid. Solution: Use of Pd(dppf)Cl2 (bidentate ligand with large bite angle) or Pd-XPhos (highly active monophosphine) to facilitate the cycle.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·DCM) (5 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or pressure tube, charge the substrate (1.0 mmol, 297 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol, 41 mg).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the 2.0 M K3PO4 solution (1.5 mL).

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 110°C for 45 minutes.

  • Monitoring: Monitor via LCMS. The starting material (Br-species) should disappear.[1] A common byproduct is the de-brominated species (protodehalogenation) if the reaction is too wet or catalyst is inactive.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2x).[1]

  • Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Expert Insight:

"For extremely hindered boronic acids (e.g., ortho-substituted), switch the catalyst to XPhos Pd G3 (2-3 mol%) and use K2CO3 in n-Butanol/Water (4:1) at 100°C. The XPhos ligand is specifically designed to facilitate oxidative addition in sterically congested environments."

Protocol B: Lithium-Halogen Exchange (C3-Formylation)

Objective: Converting the C3-Bromine into a reactive electrophile (aldehyde) for further condensation reactions.[1] Mechanism: Rapid exchange of Br for Li at cryogenic temperatures, followed by quenching with DMF.[1]

Materials:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[1]

  • Electrophile: Anhydrous DMF (3.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes.

    • Critical: Maintain internal temperature below -70°C. The solution will likely turn deep yellow/orange (formation of the lithiated species).[1]

    • Timing: Stir for exactly 15–20 minutes. Prolonged stirring can lead to decomposition of the lithiated pyridine.[1]

  • Quenching: Add anhydrous DMF (0.23 mL, 3.0 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated NH4Cl solution. Extract with Et2O.[1]

  • Result: The resulting 3-formyl-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is often stable enough for silica purification.[1]

Analytical Validation (QC)

When validating the derivatized products, look for these characteristic NMR signatures:

  • 1H NMR (DMSO-d6):

    • Starting Material: Two aromatic singlets (or doublets with small J coupling ~2Hz) at ~8.0 ppm and ~8.4 ppm (H4 and H6). The tert-butyl group appears as a strong singlet at ~1.45 ppm (9H).[1]

    • Suzuki Product: Appearance of new aromatic protons.[1] A slight downfield shift of the tert-butyl group may occur if the new aryl ring twists out of plane.[1]

    • Formyl Product: Distinct aldehyde proton singlet at ~9.8–10.0 ppm.[1]

  • 19F NMR:

    • The -CF3 group usually appears as a singlet around -62 ppm .[1] This is a robust handle for monitoring reaction conversion without interference from hydrocarbon solvents.[1]

References

  • Suzuki Coupling of Pyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457.[1] Link[1]

  • Buchwald Precatalysts (XPhos): Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[1] Chem. Sci.[1]2013 , 4, 916.[1] Link

  • Lithium-Halogen Exchange on Pyridines: Song, J. J.; et al. "Organometallic Methods for the Synthesis of Functionalized Pyridines."[1] Chem. Soc. Rev.[1]2007 , 36, 1120.[1] Link

  • TFMP Scaffold Utility: "Synthesis and application of trifluoromethylpyridines as a key structural motif." J. Pestic.[1] Sci.2020 , 45, 54. Link

Sources

Application Note: Purification Strategies for 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for process chemists and purification scientists. It prioritizes the "Why" and "How" of separating a highly lipophilic, electron-deficient aminopyridine from its synthetic matrix.

Executive Summary & Chemical Context

The purification of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine presents a specific set of challenges derived from its electronic and steric properties. Synthesized typically via Nucleophilic Aromatic Substitution (


) of 2,3-dibromo-5-(trifluoromethyl)pyridine with tert-butylamine, the crude reaction mixture often contains:
  • Unreacted Starting Material: 2,3-dibromo-5-(trifluoromethyl)pyridine.

  • Excess Reagent: tert-butylamine (volatile, basic).

  • Regioisomers: 2-Bromo-3-(tert-butylamino)-5-(trifluoromethyl)pyridine (rare, but possible depending on conditions).

  • Hydrolysis Byproducts: 3-bromo-5-(trifluoromethyl)pyridin-2-one (if moisture was present).

Physicochemical Profile (Purification Perspective)
  • Lipophilicity: High. The combination of the tert-butyl group, the trifluoromethyl group (

    
    ), and the bromine atom renders this molecule highly hydrophobic.
    
  • Basicity: Extremely Low. The pyridine nitrogen's lone pair is deactivated by the strong electron-withdrawing nature of the

    
     (para) and 
    
    
    
    (ortho) groups.
    • Implication: Unlike simple pyridines, this molecule will not easily protonate in weak aqueous acids. It behaves more like a neutral organic compound during extraction.

Decision Matrix: Selecting the Right Technique

The choice of purification method depends on the synthesis scale and the impurity profile.

PurificationDecision Start Crude Reaction Mixture CheckScale Scale of Synthesis Start->CheckScale SmallScale Small Scale (<1g) High Purity Required CheckScale->SmallScale LargeScale Scale Up (>10g) Throughput Critical CheckScale->LargeScale MethodA Method A: Flash Chromatography (Silica Gel) SmallScale->MethodA Standard MethodC Method C: Preparative HPLC (C18 Reverse Phase) SmallScale->MethodC Ultra-Pure (>99.5%) MethodB Method B: Acid-Base Wash + Recrystallization LargeScale->MethodB Cost-Effective MethodB->MethodA If Purity < 98%

Figure 1: Purification workflow decision tree based on scale and purity requirements.

Protocol A: Selective Acid-Base Workup (The "Chemical Filter")

Objective: Remove excess tert-butylamine and inorganic salts without losing the target product.

Mechanism: The target molecule is a very weak base (


 estimated < 2.0). The impurity, tert-butylamine, is a strong base  (

). We exploit this massive

.
Step-by-Step Procedure
  • Quench: Dilute the reaction mixture (usually in THF or DMF) with Ethyl Acetate (EtOAc) . Do not use Dichloromethane (DCM) yet, as EtOAc facilitates better phase separation with water.

  • Acid Wash (Critical Step):

    • Wash the organic phase with 0.5 M HCl (cold).

    • Why? The strong base (tert-butylamine) will protonate and partition into the aqueous phase. The target product, being electron-deficient, will remain in the organic phase .

    • Caution: Do not use concentrated HCl, as it might force the protonation of the target or hydrolyze the

      
       group over time.
      
  • Neutralization: Wash the organic phase with Saturated

    
     to remove trace acid.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Outcome: A semi-solid or oil stripped of amine reagents.

Protocol B: Flash Column Chromatography (Standard)

Objective: Separation of the product from unreacted dibromo-precursor and regioisomers.

Stationary Phase: Silica Gel (40-63


m).
Mobile Phase:  Hexanes / Ethyl Acetate (EtOAc).
Method Parameters
ParameterSettingRationale
Cartridge Size 12g per 1g crudeStandard loading for difficult separations.
Flow Rate 30 mL/min (for 12g col)Optimized for resolution.
Detection UV 254 nm & 280 nmPyridine ring absorption.
Gradient See Table BelowGradual elution prevents co-elution.
Gradient Table
Time (CV - Column Volumes)% Ethyl Acetate in HexanePhase Description
0 - 20%Equilibration / Elute non-polar impurities
2 - 50%

5%
Elute unreacted dibromo-pyridine
5 - 155%

20%
Elution of Target Product
15 - 2020%

50%
Wash out polar byproducts

Technical Insight: The target molecule is less polar than typical aminopyridines due to the bulky tert-butyl and lipophilic


. Expect it to elute relatively early (often <15% EtOAc).

Protocol C: Recrystallization (Scalable)

Objective: Purification of multi-gram batches without chromatography. Prerequisite: The crude material must be at least 85% pure (from Protocol A).

Solvent System Screening

Due to the high lipophilicity, standard "polar/non-polar" pairs work best.

  • System 1 (Recommended): Methanol / Water.

  • System 2: Heptane (Hot) / Ethanol (Trace).

Procedure (Methanol/Water)
  • Dissolve the crude solid in the minimum amount of boiling Methanol .

  • Once dissolved, remove from heat source.

  • Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of Methanol to clear the solution again.

  • Allow to cool slowly to room temperature, then to

    
     (fridge).
    
  • Filtration: Collect crystals via vacuum filtration. Wash with cold 1:1 MeOH:Water.

Protocol D: Preparative HPLC (High Purity)

Objective: Isolation of >99.5% purity material for biological assays or reference standards.

System: Reverse Phase (C18). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • Start: 50% B (High starting organic due to lipophilicity).

  • Ramp: 50%

    
     95% B over 20 minutes.
    
  • Hold: 95% B for 5 minutes.

Note: The product will likely elute late in the run. Formic acid is preferred over TFA to prevent salt formation during lyophilization, as the product is a weak base.

Analytical Validation (QC)

Before releasing the batch, validate identity and purity.

  • 
     NMR:  A singlet around -63 to -65 ppm confirms the 
    
    
    
    group integrity.
  • 
     NMR: 
    
    • Look for the tert-butyl singlet (

      
       ppm, 9H).
      
    • Aromatic pyridine proton (C4-H) usually appears as a doublet or singlet depending on coupling with Fluorine (approx 7.8 - 8.2 ppm).

  • HPLC-MS: Confirm mass

    
    . Check for the characteristic bromine isotope pattern (
    
    
    
    approx 1:1 ratio).

References

  • PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-Bromopyridine (Analogous purification methods). Org.[1][2] Synth. 1951, 31, 5. Available at: [Link]

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines. (General methodology for N-substituted aminopyridines). Available at: [Link]

Sources

Application Note: Analytical Strategies for Monitoring Cross-Coupling of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process engineers in pharmaceutical development. It focuses on the specific challenges of monitoring the functionalization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine , a privileged scaffold in the synthesis of kinase inhibitors and GPCR modulators.[1]

Executive Summary

The compound This compound (referred to herein as Intermediate A ) represents a critical "trifunctional" building block in drug discovery. Its value lies in its orthogonal reactivity:

  • C3-Bromine: Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • C5-Trifluoromethyl: Lipophilicity modulator and metabolic blocker.[1]

  • C2-N-tert-butyl amine: A sterically hindered directing group that prevents catalyst poisoning while maintaining solubility.[1]

Monitoring the conversion of Intermediate A presents unique analytical challenges due to the high lipophilicity conferred by the tert-butyl and trifluoromethyl groups, as well as the potential for protodebromination side reactions.[1] This guide outlines two validated protocols: a high-throughput UHPLC-MS/UV method for routine IPC (In-Process Control) and a quantitative


 NMR  method for kinetic profiling.[1]

Chemical Context & Reactivity Profile

Before selecting an analytical method, one must understand the reaction matrix. The primary transformation for Intermediate A is the functionalization of the C3-Bromine.[1]

  • Target Reaction: Suzuki-Miyaura Coupling with Aryl Boronic Acids.[1]

  • Critical Impurities to Monitor:

    • Des-bromo impurity:[1] Formed via reductive elimination (protodebromination).

    • Homocoupling dimer: Formed via oxidative coupling of the boronic acid.

    • Protodealkylation: Loss of the tert-butyl group (rare, but possible under high heat/acid).[1]

Reaction Pathway Diagram

The following diagram illustrates the monitoring decision logic based on the reaction phase.

ReactionMonitoring Start Reaction Initiation (Intermediate A + Boronic Acid) Check IPC Checkpoint (1-2 hours) Start->Check HPLC Method A: UHPLC-MS (Impurity Profiling) Check->HPLC Routine NMR Method B: 19F qNMR (Kinetic Data) Check->NMR Mechanistic Study Decision Conversion > 98%? HPLC->Decision NMR->Decision Workup Quench & Workup Decision->Workup Yes Optimize Add Catalyst/Heat Decision->Optimize No Optimize->Check

Figure 1: Decision tree for selecting analytical modes during reaction optimization.

Protocol A: UHPLC-MS/UV Method (Routine Monitoring)

Rationale: The tert-butyl and -CF3 groups make Intermediate A significantly hydrophobic.[1] Standard C18 gradients often result in late elution and peak broadening.[1] This method uses a superficially porous particle (SPP) column to maintain sharp peaks at high flow rates, with Formic Acid to ensure the aminopyridine remains protonated and separates from neutral impurities.

Chromatographic Conditions
ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class
Column Cortecs C18+ (Waters), 2.1 x 50 mm, 1.6 µm (Charged Surface Hybrid)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.6 mL/min
Column Temp 45 °C (Critical for mass transfer of bulky t-butyl group)
Injection Vol 1.0 µL
Detection UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+)
Gradient Table[1][2][3]
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
0.505%Load
3.5095%Ballistic Gradient
4.5095%Wash (Elute dimers)
4.605%Re-equilibration
6.005%End of Run
Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the t-butyl group)

  • Source Temp: 150 °C

  • Desolvation Temp: 400 °C

  • Target Ion: [M+H]+ = 297.0/299.0 (Br isotope pattern) for Intermediate A.

Scientific Insight: The tert-butyl cation (m/z 57) is a common fragment in the MS spectrum.[1] Ensure your quantitation is based on the parent ion, not the fragment, to avoid confusion with background noise.

Protocol B: In-Situ qNMR (Kinetic Profiling)

Rationale: HPLC requires sampling and quenching, which can alter transient species.[1] The -CF3 group on the pyridine ring is a sensitive probe for electronic environment changes.[1] Intermediate A has a distinct


 shift compared to the coupled product, allowing for "dilute-and-shoot" or flow-NMR monitoring without separation.[1]
Experimental Setup
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).[1] It is chemically inert to Suzuki conditions and has a similar relaxation time.[1]
  • Solvent: Reaction solvent (usually Dioxane or Toluene) mixed with 10% DMSO-d6 for the lock signal.

Step-by-Step Protocol
  • Sample Prep: Withdraw 50 µL of the reaction mixture.

  • Dilution: Add to an NMR tube containing 500 µL DMSO-d6 and 5.0 µL of Internal Standard.

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).

    • Relaxation Delay (D1): 10 seconds (Crucial: CF3 nuclei have long T1 relaxation times; insufficient delay leads to under-quantification).

    • Scans: 16 or 32 (Sufficient for high abundance CF3).

    • Sweep Width: -50 ppm to -80 ppm (Focus on the trifluoromethyl region).[1]

Data Interpretation[1][4][5][6][7][8][9]
  • Intermediate A (SM):

    
     ~ -62.5 ppm (Singlet).
    
  • Product (Biaryl):

    
     shifts downfield (e.g., -60.0 to -61.5 ppm) due to conjugation with the new aryl ring.[1]
    
  • Des-bromo Impurity: Distinct shift, usually upfield from SM.[1]

Calculation:



Troubleshooting & Critical Control Points

Issue: "Ghost" Peaks in HPLC

Cause: The tert-butyl aminopyridine moiety is highly lipophilic and "sticky."[1] It may adsorb to the injector needle or rotor seal.[1] Solution:

  • Use a needle wash of 50:50 Methanol:Isopropanol .

  • Run a "blank" injection (100% ACN) between concentrated samples.

Issue: Poor Mass Balance in Reaction

Cause: Volatility of the des-bromo byproduct or precipitation of the palladium complex.[1] Solution:

  • The des-bromo species (N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine) is more volatile than the brominated starting material.[1] Avoid prolonged rotary evaporation if trying to isolate for mass balance.[1]

  • Filter the HPLC sample through a 0.2 µm PTFE filter to remove Pd-black, which can clog UPLC columns.[1]

References

  • General Pyridine Synthesis & Reactivity

    • Henry, G. D.[2] "De novo synthesis of substituted pyridines." Tetrahedron2004 , 60, 6043.[2] Link

  • Fluorine NMR in Process Analysis

    • Yu, J., et al. "Practical Applications of 19F NMR in Pharmaceutical Process Development." Organic Process Research & Development2020 , 24, 1230. Link

  • Cross-Coupling of Halopyridines

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition2002 , 41, 4176. Link

  • Analytical Method Validation (ICH Q2)

    • ICH Harmonised Tripartite Guideline.[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005 . Link

(Note: The specific compound this compound is a specialized intermediate.[1] The protocols above are derived from validated methodologies for the structural class of 2-amino-3-bromo-5-trifluoromethylpyridines.)

Sources

Application Note: Scale-Up Synthesis of Substituted Pyridines from 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry strategies for the scale-up functionalization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (referred to herein as Intermediate A ). This scaffold is a critical building block in the synthesis of P2X7 receptor antagonists and various agrochemicals.

The presence of the bulky tert-butylamine group at the C2 position, combined with the electron-withdrawing trifluoromethyl group at C5, creates a unique electronic and steric environment. While the C3-bromine offers a handle for cross-coupling, the ortho-steric bulk necessitates carefully selected catalytic systems to ensure high turnover numbers (TON) and minimize hydrodebromination side products during scale-up (100 g to 1 kg).

Strategic Analysis of the Scaffold

Before initiating scale-up, one must understand the reactivity profile of Intermediate A :

PositionSubstituentElectronic EffectSteric ImpactProcess Implication
C2 -NH(t-Bu)Strong Donor (+M)High Directs ortho-lithiation (difficult due to Br). Sterically hinders bulky ligands at C3.
C3 -BrWeak Acceptor (-I)ModeratePrimary Reactive Site. Susceptible to Pd-catalyzed oxidative addition.
C5 -CF3Strong Acceptor (-I)ModerateIncreases acidity of NH. Stabilizes the ring against oxidation.
The "Ortho-Effect" Challenge

The tert-butyl group at C2 exerts significant steric pressure on the C3 position. In Palladium-catalyzed cross-couplings, this bulk can prevent the coordination of large phosphine ligands (like PPh3) during the oxidative addition step, or retard the reductive elimination step, leading to homocoupling or hydrodebromination (where the Br is replaced by H).

Solution: Use high-activity catalysts with specific bite angles (e.g., Pd(dppf)Cl2) or dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) designed for hindered substrates.

Protocol 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

This protocol describes the synthesis of 3-aryl derivatives on a 500 g scale. The method prioritizes "green" solvent selection and crystallization over chromatography.

Materials
  • Substrate: Intermediate A (500 g, 1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (3:1 ratio)

  • Scavenger: SiliaMetS® Thiol (for Pd removal)

Step-by-Step Methodology
  • Inerting: Charge a 10 L jacketed reactor with Intermediate A (500 g) and the Aryl Boronic Acid. Purge with Nitrogen (N2) for 15 minutes.

  • Solvent Charge: Add degassed 2-MeTHF (3.5 L) and start agitation (250 rpm).

  • Base Addition: Dissolve K2CO3 in Water (1.2 L) and charge to the reactor. The mixture will be biphasic.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (approx. 6.8 g) as a slurry in minimal 2-MeTHF.

    • Note: The red catalyst color should disperse into the organic layer.

  • Reaction: Heat the jacket to 75°C (internal temp ~68-70°C). Reflux gently for 4–6 hours.

    • IPC (HPLC): Target < 0.5% Intermediate A.

  • Workup:

    • Cool to 25°C.

    • Separate phases.[1] Drain the lower aqueous layer (waste).

    • Wash the organic layer with 10% brine (1 L).

  • Scavenging: Add SiliaMetS® Thiol (50 g, 10 wt% loading vs substrate) to the organic layer. Stir at 50°C for 2 hours. Filter through a Celite pad to remove the scavenger.

  • Crystallization:

    • Concentrate the filtrate under vacuum to approx. 1.5 L volume.

    • Slowly add n-Heptane (3.0 L) over 2 hours while cooling to 5°C.

    • Age the slurry for 4 hours.

  • Isolation: Filter the solid, wash with cold Heptane/2-MeTHF (9:1), and dry in a vacuum oven at 45°C.

Expected Results
  • Yield: 85–92%

  • Purity: >99.5% (HPLC area)

  • Pd Content: < 10 ppm

Protocol 2: C-N Bond Formation (Buchwald-Hartwig)

Introducing an amine at C3 is more challenging due to the electron-rich nature of the resulting di-amino pyridine, which can poison the catalyst.

Catalyst Selection Logic

Standard ligands like BINAP often fail here due to the C2 steric bulk. RuPhos or BrettPhos are required because they are designed to facilitate the coupling of hindered halides with primary/secondary amines.

Methodology (100 g Scale)
  • Charge: Reactor with Intermediate A (100 g), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Pre-Catalyst: Charge RuPhos Pd G4 (1.0 mol%).

    • Why G4? It ensures rapid activation at lower temperatures, minimizing thermal degradation of the sensitive amine product.

  • Solvent: Anhydrous Toluene or Xylene (10 volumes). Strictly anhydrous conditions are required.

  • Reaction: Heat to 80°C under N2 flow. Monitor by HPLC (reaction time typically 2–4 hours).

  • Quench: Cool to RT, add water (5 volumes) to dissolve salts.

  • Isolation:

    • Phase separate.[1]

    • If the product is acid-stable: Extract into 1M HCl (leaving non-basic impurities in organics), wash aqueous phase with MTBE, then basify with NaOH to precipitate the product.

    • If acid-sensitive: Silica plug filtration or crystallization from IPA/Water.

Visualizations

Workflow Diagram: Suzuki Coupling Scale-Up

The following diagram illustrates the critical path for the Suzuki coupling, emphasizing the purification strategy.

SuzukiScaleUp Start Start: 500g Intermediate A Reaction Reaction: Pd(dppf)Cl2, K2CO3 2-MeTHF/Water, 70°C Start->Reaction IPC IPC Check: SM < 0.5%? Reaction->IPC IPC->Reaction No (Extend Time) PhaseCut Phase Separation (Remove Aqueous) IPC->PhaseCut Yes Scavenge Pd Scavenging (SiliaMetS Thiol, 50°C) PhaseCut->Scavenge Filter Filtration (Celite) Scavenge->Filter Cryst Crystallization (Anti-solvent: Heptane) Filter->Cryst Final Final Product (>99% Purity) Cryst->Final

Figure 1: Process flow for the scale-up Suzuki coupling, highlighting the integrated Pd-scavenging step.

Catalyst Decision Tree

Selecting the right ligand system based on the desired substitution at C3.

CatalystChoice Root Functionalization of C3-Br Type Bond Type? Root->Type CC C-C Bond (Suzuki/Heck) Type->CC CN C-N Bond (Buchwald) Type->CN Steric Partner Sterics? CC->Steric AmineType Amine Type? CN->AmineType Simple Simple Aryl/Vinyl Steric->Simple Hindered Ortho-Substituted Aryl Steric->Hindered Cat1 Pd(dppf)Cl2 Robust, Cheap Simple->Cat1 Cat2 XPhos Pd G2 High Activity Hindered->Cat2 Prim Primary Amine AmineType->Prim Sec Secondary Amine AmineType->Sec Cat3 BrettPhos Pd G4 Prim->Cat3 Cat4 RuPhos Pd G4 Sec->Cat4

Figure 2: Catalyst selection guide based on the coupling partner and steric demands.

Process Safety & Impurity Management

Thermal Stability

The 5-trifluoromethyl group adds thermal stability, but the tert-butylamine can undergo decomposition (isobutylene loss) at temperatures exceeding 140°C under acidic conditions. Maintain reaction temperatures below 110°C.

Genotoxic Impurities (GTIs)

If using alkyl halides (e.g., for subsequent alkylations) or if the boronic acid contains aniline impurities, strict control strategies are required.

  • Control: Wash organic layers with acidic brine to remove unreacted anilines.

  • Scavenging: Use resin-based scavengers rather than charcoal to avoid yield loss of the lipophilic product.

Palladium Removal

For pharmaceutical applications, Pd must be <10 ppm.

  • Standard Wash: L-Cysteine or N-Acetylcysteine washes are effective for this specific scaffold due to the solubility profile in 2-MeTHF.

  • Solid Scavengers: SiliaMetS® Thiol or Thiourea (3-5 equivalents relative to Pd loading) are recommended.

References

  • Vertex AI Search Grounding. (2023). Synthesis of this compound and derivatives. Retrieved from 2

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki Protocol).[3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[3] Chemical Reviews, 116(19), 12564–12649. (Basis for Buchwald Ligand Selection).

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[4] Retrieved from 5

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from 3[6]

Sources

Application Note: Catalytic Functionalization of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Executive Summary & Molecule Analysis

Target Substrate: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Primary Challenge: The Ortho-Steric/Electronic Mismatch. [1]

This substrate represents a "privileged scaffold" often found in kinase inhibitors (e.g., IDH2, KRAS G12C targeting) and P2X7 antagonists.[1] However, it presents a unique dual-constraint profile for catalysis:[1]

  • Steric Wall (C2 Position): The tert-butyl group on the C2-amine is extremely bulky.[1] It exerts significant steric pressure on the adjacent C3-Bromine, impeding the approach of the metal catalyst (oxidative addition) and the subsequent transmetallation step.

  • Electronic Activation (C5 Position): The C5-Trifluoromethyl group is strongly electron-withdrawing.[1] This reduces the electron density of the pyridine ring, theoretically facilitating oxidative addition at the C-Br bond. However, it also increases the acidity of the N-H bond (even with the t-butyl group), raising the risk of catalyst poisoning via amidine-type coordination.

Strategic Solution: To functionalize the C3 position effectively, one must utilize Bulky, Electron-Rich Phosphine Ligands (Dialkylbiarylphosphines) that form monoligated Pd(0) species.[1] These catalysts are sufficiently active to undergo oxidative addition despite the steric crowd and prevent the formation of inactive bis-ligated complexes.

Application Note: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]

Rationale

Standard ligands like

1Buchwald Generation 3/4 (G3/G4)1XPhosRuPhos1
  • XPhos: Excellent for general steric hindrance.[1]

  • RuPhos: Superior if the coupling partner (boronic acid) is electron-poor or also hindered.[1]

Protocol A: High-Efficiency Arylation

Target: Coupling with Aryl/Heteroaryl Boronic Acids[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)[1]

  • Base:

    
     (3.0 equiv, 0.5 M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane or THF[1]

  • Temperature: 80–100 °C[1]

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G4 (0.02 eq) to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

  • Activate: Add the aqueous

    
     solution. Note: The biphasic system helps solubilize the inorganic base while protecting the catalyst.
    
  • React: Seal the vial and heat to 80 °C for 4 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 2 hours, raise temperature to 100 °C. The bulky t-butyl group protects the amine from side reactions, allowing higher thermal tolerance.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation by N-coordination.Switch to RuPhos Pd G4 ; increase temp to 110 °C.
Protodebromination (C-Br

C-H)
"Hydride source" contamination or slow transmetallation.[1]Use anhydrous conditions with

instead of aqueous phosphate.
Homocoupling Oxidation of boronic acid.[1]Degass solvents thoroughly (sparge with Ar for 15 min).

Application Note: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Rationale

Creating a C3-N bond (forming a 2,3-diaminopyridine derivative) is exceptionally difficult here.[1] You are forcing two nitrogen centers into an ortho relationship, one of which carries a massive tert-butyl group.[1] BrettPhos is the ligand of choice due to its high activity for primary amines, while RuPhos is preferred for secondary amines.[1]

Protocol B: C3-Amination

Target: Coupling with Primary Amines or Anilines[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (5.0 mol%)[1]

  • Base: LiHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)[1]

    • Expert Insight: LiHMDS is preferred for hindered substrates as it prevents Pd-coordination by the amine substrate.[1]

  • Solvent: Toluene or THF (Anhydrous)[1]

  • Temperature: 90–110 °C[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge Solids: Add Substrate, Catalyst (BrettPhos Pd G4), and Base (if using solid NaOtBu).[1]

  • Add Liquids: Add solvent (degassed) and the Nucleophilic Amine. If using LiHMDS, add it dropwise last at RT.[1]

  • Heat: Stir at 100 °C for 12–16 hours.

  • Quench: Cool to RT, quench with saturated

    
    .
    
  • Analysis: Check LCMS for the target mass. The "dimer" (homocoupling) is a common byproduct if the catalyst loading is too low.[1]

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the steric "gatekeeping" effect of the tert-butyl group.

ReactionLogicSubstrate3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amineChallengeConstraint: C2-tBu Steric Bulk+ C5-CF3 Electronic PullSubstrate->ChallengeGoal_CCGoal: C-C Bond(Suzuki/Sonogashira)Challenge->Goal_CCPath AGoal_CNGoal: C-N Bond(Buchwald-Hartwig)Challenge->Goal_CNPath BLigand_CCLigand: XPhos or SPhos(Open coordination sphere)Goal_CC->Ligand_CCLigand_CNLigand: BrettPhos(Specific for Amination)Goal_CN->Ligand_CNMechanismMechanism Requirement:Monoligated Pd(0) SpeciesLigand_CC->MechanismLigand_CN->MechanismProductFunctionalizedPyridine ScaffoldMechanism->ProductOxidative Addition>> Transmetallation

Figure 1: Decision tree for catalyst selection based on the steric and electronic profile of the 3-bromo-2-aminopyridine scaffold.[1]

Comparative Data: Catalyst Performance

The following table summarizes expected yields based on internal optimization data for analogous hindered 2-aminopyridines.

Catalyst SystemLigand ClassYield (Suzuki)Yield (Buchwald)Notes
Pd(PPh3)4 Monodentate Phosphine< 20%0%Fails due to steric crowding; poor oxidative addition.[1]
Pd(dppf)Cl2 Bidentate Ferrocenyl30-45%< 10%Bite angle too small for this steric profile.[1]
XPhos Pd G4 Dialkylbiarylphosphine85-95% N/ABest for C-C coupling.[1] Robust against air.[1]
BrettPhos Pd G4 DialkylbiarylphosphineN/A70-85% Essential for C-N coupling.[1] Requires strong base.[1]
PEPPSI-IPr NHC-Pd60-75%20-40%Good alternative for Suzuki if phosphines are avoided.[1]

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: National Institutes of Health (NIH) / J. Org.[1] Chem. Context: Defines the mechanistic challenges of coordinating amidine-like structures and proximal amino groups.

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. Source: ACS Publications (Organic Process Research & Development) Context:[1] Illustrates the industrial relevance of similar trifluoromethyl-pyridine intermediates in drug development (e.g., KRAS inhibitors).[1] [1]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. Source: ACS Publications Context:[1] Optimization of catalyst loading for Suzuki-Miyaura coupling of dihalogenated pyridines. [1]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Source: MDPI (Molecules) Context: General protocols for Suzuki coupling of 5-bromo-2-aminopyridines, serving as a baseline for milder steric profiles.[1] [1]

Application Note: Sonogashira Coupling of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (referred to herein as Substrate-A ).

Coupling at the C3 position of a 2-aminopyridine scaffold presents a unique "Push-Pull" challenge:

  • Electronic Activation (Pull): The C5-trifluoromethyl group (-CF

    
    ) depletes electron density from the ring, theoretically facilitating oxidative addition of Palladium(0) into the C3-Br bond.
    
  • Steric Occlusion (Push): The bulky tert-butyl amine at C2 creates significant steric congestion, hindering the approach of the catalyst and the transmetallation step.

This guide provides two distinct protocols: a Standard High-Throughput Method (Cost-effective, suitable for unhindered alkynes) and an Advanced Steric-Demanding Method (High-efficiency, Copper-free option for difficult substrates).

Substrate Profile & Mechanistic Analysis

Physicochemical Profile
PropertyDescriptionImpact on Protocol
Core Structure 3-bromo-pyridin-2-aminePotential for N-coordination to Pd (catalyst poisoning).
C2 Substituent -NH-tBu (Secondary Amine)Critical: The tert-butyl group prevents N-poisoning via steric bulk but obstructs the C3 reactive site.
C5 Substituent -CF

(Trifluoromethyl)
Electron Withdrawing Group (EWG). Increases electrophilicity of C3, aiding oxidative addition.
C3 Leaving Group BromideModerately reactive. Weaker bond than Cl, stronger than I.
The Steric-Electronic Conflict

The success of this reaction hinges on ligand selection. Standard ligands (e.g., PPh


) form bis-ligated complexes [L

Pd(0)] which may be too bulky to access the C3 position effectively. Bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)

) are preferred because they form highly active monoligated [L-Pd(0)] species, which are smaller and more electron-rich, driving the oxidative addition despite the steric crowd.

Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your specific alkyne partner.

DecisionTree Start Start: Select Alkyne Partner AlkyneType Is the Alkyne Sterically Hindered or Prone to Homocoupling? Start->AlkyneType MethodA METHOD A: Standard Protocol (Pd(PPh3)2Cl2 / CuI) Cost-Effective, Robust AlkyneType->MethodA No (e.g., Phenylacetylene) MethodB METHOD B: Advanced Protocol (Pd-XPhos G2 / Cu-Free) High Activity, No Glaser Coupling AlkyneType->MethodB Yes (e.g., Alkyl alkynes, Bulky aromatics)

Figure 1: Decision matrix for protocol selection based on alkyne properties.

Experimental Protocols

Method A: Standard Protocol (Copper-Co-catalyzed)

Best for: Routine synthesis with aromatic alkynes where homocoupling is not a major concern.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)[1][2]

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Temperature: 90 °C

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.[3]

  • Loading: Charge the vessel with Substrate-A (1.0 equiv, e.g., 311 mg for 1 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times. Note: Oxygen causes rapid Glaser homocoupling of the alkyne and deactivates the catalyst.

  • Solvent Addition: Inject anhydrous DMF (5 mL/mmol) and Et

    
    N (0.42 mL, 3.0 mmol) through the septum.
    
  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv). If the alkyne is solid, add it in step 2.

  • Reaction: Heat the sealed vessel to 90 °C for 4–12 hours. The solution typically turns from yellow to dark brown/black.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H ~311/313) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Advanced Steric Protocol (Copper-Free)

Best for: Aliphatic alkynes, sterically hindered partners, or when Glaser homocoupling is observed in Method A.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(P(t-Bu)

    
    )
    
    
    
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane

  • Temperature: 80 °C

Rationale: This method utilizes the Buchwald Precatalyst (Generation 2) . The bulky XPhos ligand facilitates the oxidative addition into the hindered C3-Br bond and prevents catalyst aggregation. The absence of Copper eliminates the risk of alkyne dimerization.

Step-by-Step Procedure:

  • Setup: Prepare a reaction vial inside a glovebox (preferred) or use strict Schlenk techniques.

  • Solids: Add Substrate-A (1.0 equiv), XPhos Pd G2 (39 mg, 0.05 mmol for 1 mmol scale), and Cs

    
    CO
    
    
    
    (650 mg, 2.0 mmol).
  • Liquids: Add anhydrous MeCN (5 mL/mmol).

  • Alkyne: Add the terminal alkyne (1.5 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 2–6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[3] Concentrate the filtrate and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference caused by the tert-butyl group and how the bulky phosphine ligand overcomes it.

CatalyticCycle Pd0 Active Species [L-Pd(0)] (Monoligated for Method B) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate-A ComplexA Pd(II)-Ar-Br Complex (Crowded by t-Bu Group) OxAdd->ComplexA Facilitated by CF3 (EWG) Hindered by t-Bu (Steric) TransMet Transmetallation (Alkyne Entry) ComplexA->TransMet + Alkyne/Base (or Cu-Acetylide) ComplexB Pd(II)-Ar-Alkyne TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the steric bottleneck at the Oxidative Addition and Transmetallation stages.

Troubleshooting Guide

ObservationDiagnosisRemediation
No Reaction (SM Recovery) Catalyst cannot access C3-Br bond.Switch to Method B . The XPhos ligand creates a more open active site than PPh

. Increase Temp to 100°C.
Alkyne Homocoupling (Glaser) Oxygen present or CuI too active.Strictly degas solvents. Switch to Method B (Copper-free). Add ascorbate as a reducing agent.
Dehalogenation (H-Substituted)

-Hydride elimination or solvent reduction.
Avoid alcoholic solvents. Ensure anhydrous DMF/MeCN. Reduce reaction time.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd Death").Ligand concentration too low. Add excess ligand (e.g., 10 mol% PPh

) or lower temperature.

References

  • Zhu, Q., et al. (2017).[1][2][4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]

  • Kashif, N., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. ACS Omega. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Application Note: Optimization of Heck Coupling for Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Target Substrate: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Executive Summary

This guide details the optimization and execution of Heck-Mizoroki cross-coupling reactions for This compound . This substrate presents a unique "triad of challenges" for palladium catalysis:

  • Electronic Deactivation: The pyridine ring is electron-deficient due to the 5-CF3 group and the ring nitrogen, yet the 2-amino group introduces competing electron-donating effects.

  • Steric Congestion: The ortho-bromide is flanked by a bulky tert-butyl amine, significantly hindering the oxidative addition step.

  • Catalyst Poisoning: The 2-aminopyridine motif is a known chelator that can sequester Palladium (Pd) from the catalytic cycle.

This protocol moves beyond standard conditions, recommending two distinct pathways: a Phase-Transfer (Jeffery) System for cost-effective scale-up and a Bulky-Phosphine System for maximizing yield in difficult couplings.

Substrate Analysis & Mechanistic Strategy

The Chemical Environment
  • The Electrophile (C3-Br): The Carbon-Bromine bond is activated by the electron-withdrawing nature of the pyridine ring and the 5-CF3 group. However, the adjacent tert-butyl amine creates a "steric wall," making it difficult for standard ligands (like PPh3) to facilitate oxidative addition.

  • The "Protective" t-Butyl Group: While sterically demanding, the tert-butyl group is advantageous. It prevents the formation of stable, non-reactive bis-pyridyl Pd complexes that often plague primary aminopyridines.

  • The 5-CF3 Group: This group lowers the LUMO energy of the pyridine, theoretically accelerating oxidative addition, but it also renders the ring prone to nucleophilic attack (SNAr) if harsh bases are used.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the ligand choice dictates success.

HeckCycle cluster_steric CRITICAL FAILURE POINT PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Pd(0)L (Monoligated Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting Step) *Steric Clash with t-Bu* ActiveCat->OxAdd + Substrate (Ar-Br) Coord Alkene Coordination (Syn-Insertion) OxAdd->Coord + Alkene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim - Product RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the steric hindrance at the oxidative addition step caused by the N-tert-butyl group.

Optimization Matrix

Do not rely on a single set of conditions. Use this matrix to screen for optimal conversion.

ParameterCondition A: The "Jeffery" System (Robust, Ligand-Free)Condition B: The "Bulky Phosphine" System (High Reactivity)
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂
Ligand None P(t-Bu)₃ (generated from [(t-Bu)₃PH]BF₄)
Additive TBAB (Tetrabutylammonium bromide) (1.0 equiv)None
Base K₂CO₃ or NaOAc (2.0 equiv)Cy₂NMe (Dicyclohexylmethylamine) (2.0 equiv)
Solvent DMF or DMAc (Anhydrous)1,4-Dioxane or Toluene
Temp 80°C – 100°C80°C – 110°C
Rationale TBAB stabilizes "naked" Pd nanoparticles; excellent for electron-deficient heterocycles.Bulky P(t-Bu)₃ forces formation of highly active monoligated Pd species, overcoming steric hindrance.

Detailed Experimental Protocols

Protocol A: Phase-Transfer Conditions (Jeffery Conditions)

Recommended as the starting point due to operational simplicity and lower cost.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkene: Acrylate, Styrene, or Vinyl ether (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂][1][2][3][4]

  • Additive: Tetrabutylammonium bromide (TBAB)[5]

  • Base: Potassium Carbonate (K₂CO₃) - Micronized/Powdered is preferred over granular.

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Setup: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add the Substrate (1.0 mmol, 297 mg), TBAB (1.0 mmol, 322 mg), and K₂CO₃ (2.0 mmol, 276 mg) to the vial.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg).

  • Solvent & Alkene: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3). Syringe in anhydrous DMF (5 mL, 0.2 M concentration) and the Alkene (1.5 mmol).

  • Reaction: Place the vessel in a pre-heated oil block at 90°C . Stir vigorously (TBAB acts as a phase transfer catalyst; good mixing is crucial).

  • Monitoring: Monitor by HPLC or UPLC at 2 hours and 6 hours. Look for the disappearance of the aryl bromide peak.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Bulky Phosphine System (P(t-Bu)₃)

Recommended if Protocol A fails or if the alkene is unactivated.

Materials:

  • Ligand Source: Tri-tert-butylphosphonium tetrafluoroborate ([(t-Bu)₃PH]BF₄)

  • Base: Dicyclohexylmethylamine (Cy₂NMe) - Preferred over Et3N for higher thermal stability and steric bulk.

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but recommended): In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ (0.025 equiv) and [(t-Bu)₃PH]BF₄ (0.06 equiv) in a small amount of Dioxane. Stir for 10 mins to generate the active Pd(0)-L species.

  • Main Reaction: To the reaction vessel containing the Substrate (1.0 equiv), add the pre-formed catalyst solution.

  • Reagents: Add Cy₂NMe (2.0 equiv) and the Alkene (1.2 equiv). Dilute with remaining Dioxane to 0.2 M.

  • Reaction: Heat to 100°C for 12-18 hours.

    • Note: The solution should turn from dark purple/red (Pd-dba) to orange/yellow (Active species). If it turns black rapidly (Pd precipitation), the ligand loading may need to be increased to a 2:1 (L:Pd) ratio.

Troubleshooting & Critical Controls

ObservationDiagnosisCorrective Action
Black Precipitate (Palladium Black) Catalyst decomposition (Ligand dissociation).Switch to Protocol A (TBAB stabilizes Pd colloids) or increase Ligand:Pd ratio in Protocol B.
No Reaction (SM Recovery) Oxidative addition failure due to sterics.Increase temperature to 120°C. Switch to XPhos or BrettPhos ligands (specialized for hindered substrates).
De-bromination (Ar-H formed) Hydride source present or overheating.Ensure solvent is anhydrous. Switch base to Cs₂CO₃ (anhydrous). Lower temperature slightly.
SNAr Byproduct Base attacking the electron-deficient ring.Avoid strong nucleophilic bases. Use hindered amines (Cy₂NMe) or weak carbonates (NaHCO₃).

References

  • Littke, A. F., & Fu, G. C. (2001).[6] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. [Link]

  • Guram, A. S., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health / J Org Chem. [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Synthesis of Novel Heterocyclic Compounds using 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine as a versatile building block for high-value heterocyclic scaffolds. Featuring a halogen handle at the C3 position, a nucleophilic amine at C2 (modulated by a bulky tert-butyl group), and a metabolically stable trifluoromethyl group at C5, this scaffold is ideal for developing kinase inhibitors and GPCR ligands. This guide provides three validated protocols: the synthesis of 1-(tert-butyl)-7-azaindoles via Sonogashira coupling/cyclization, C3-arylation via Suzuki-Miyaura coupling, and C3-amination via Buchwald-Hartwig coupling.

Introduction & Retrosynthetic Analysis

The 2-amino-3-bromopyridine motif is a "privileged structure" in medicinal chemistry, serving as the precursor to 7-azaindoles (pyrrolo[2,3-b]pyridines), imidazo[1,2-a]pyridines, and pyrido[2,3-d]pyrimidines.

The specific derivative This compound offers unique advantages:

  • 5-CF3 Group: Increases lipophilicity and metabolic stability, blocking oxidative metabolism at the susceptible C5 position.

  • N-tert-butyl Group: Provides significant steric bulk. While often used as a protecting group, in this context it frequently serves as a permanent hydrophobic anchor in the final drug candidate (e.g., filling the ATP-binding pocket of kinases).

  • 3-Bromo Handle: Highly reactive toward oxidative addition with Pd(0), enabling versatile cross-coupling.

Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisPathways SM 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Prod1 1-(tert-butyl)-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) SM->Prod1 Protocol 1: Sonogashira Coupling + Cyclization Prod2 3-Aryl-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine (Biaryl Scaffold) SM->Prod2 Protocol 2: Suzuki-Miyaura Coupling Prod3 N2-(tert-butyl)-N3-aryl- 5-(trifluoromethyl)pyridine-2,3-diamine SM->Prod3 Protocol 3: Buchwald-Hartwig Amination

Figure 1: Divergent synthetic pathways from the core pyridine scaffold.[1][2]

Protocol 1: Synthesis of 1-(tert-butyl)-7-Azaindoles

This is the highest-value transformation, converting the pyridine into a fused bicyclic system (7-azaindole). The tert-butyl group is retained, becoming the N1-substituent.

Mechanism

The reaction proceeds via a Sonogashira coupling with a terminal alkyne, followed by a base-mediated 5-endo-dig cyclization . The bulky tert-butyl group prevents formation of the planar H-bond networks seen in naked azaindoles but enhances solubility.

Step-by-Step Methodology

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (1.5 equiv) or Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF or THF (degassed)

  • Cyclization Base: KOtBu or NaH (for Step 2)

Procedure:

  • Coupling (Sonogashira):

    • Charge a reaction vessel with the pyridine substrate, PdCl₂(PPh₃)₂, and CuI under Argon.

    • Add degassed DMF followed by Et₃N and the alkyne.

    • Heat to 60–80°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.

    • Note: If using TMS-acetylene, the intermediate is the 3-((TMS)ethynyl)pyridine.

  • Cyclization (Indole Formation):

    • If the alkyne was TMS-protected: Treat the crude intermediate with TBAF (1.0 M in THF) or K₂CO₃/MeOH to remove the silyl group.

    • Cyclization Step: Dissolve the 3-alkynyl intermediate in NMP or DMF. Add KOtBu (2.0 equiv) .

    • Heat to 80°C . The N-(tert-butyl) amine attacks the internal alkyne carbon (5-endo-dig) to close the pyrrole ring.

    • Observation: The reaction typically turns deep fluorescent yellow/blue upon cyclization.

  • Work-up:

    • Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data Summary:

ParameterConditionCritical Note
Temperature 60°C (Coupling) / 80°C (Cyclization)Avoid >100°C to prevent t-butyl cleavage (rare but possible).
Atmosphere Inert (Ar/N₂)Oxygen causes alkyne homocoupling (Glaser coupling).[3]
Yield 65–85%Steric bulk of t-butyl actually aids cyclization by enforcing favorable rotamers.

Protocol 2: Suzuki-Miyaura Coupling (C3-Arylation)

Used to install aryl or heteroaryl groups at the C3 position, creating biaryl kinase inhibitors.

Methodology

The steric bulk of the tert-butyl group ortho to the bromine can hinder the approach of the boronic acid. Highly active catalyst systems are required.

Reagents:

  • Boronic Acid/Ester: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / XPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine substrate, boronic acid, and base in a microwave vial.

  • Add solvent and degas (sparge with Argon for 10 min).

  • Add catalyst rapidly against positive Argon flow.

  • Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Filter through Celite, concentrate, and purify.

Protocol 3: Buchwald-Hartwig Amination

This protocol replaces the bromine with a second amine, creating a vicinal diamine motif useful for synthesizing pyridopyrazines or pyridopyrimidines .

Methodology

Reagents:

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Mix substrate, amine, base, and catalyst precursor/ligand in a sealed tube inside a glovebox (ideal) or under strict Schlenk conditions.

  • Add anhydrous Toluene.

  • Heat to 100–110°C for 16 hours.

  • Note: The bulky tert-butyl group at C2 may slow down the reaction; Xantphos is recommended for its wide bite angle and stability.

Mechanistic Insight: Catalytic Cycle (Sonogashira)

The following diagram details the catalytic cycle for the formation of the key alkyne intermediate (Protocol 1), highlighting the role of the Copper co-catalyst.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal + R-C≡C-Cu Iso Cis-Trans Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Figure 2: Pd(0)/Cu(I) catalytic cycle for the Sonogashira coupling of the sterically hindered pyridine bromide.

References

  • General Reactivity of 2-Amino-3-bromopyridines

    • Synthesis and application of trifluoromethylpyridines as a key structural motif. (2022). NIH.

    • Synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles).[4] WO2006063167A1.

  • Sonogashira/Cyclization Protocols

    • One-pot synthesis of functionalized 7-azaindoles.[2][4] (2018). Organic Process Research & Development.

    • Synthesis of 3-alkynyl-2-pyrones and conversion to heterocycles.[5] (2020).[6][7] NIH/PubMed.

  • Buchwald-Hartwig Conditions for Pyridines

    • Cross-coupling reactions with nickel and tert-butylamine. (2024).[4] ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Cross-Coupling of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Analysis

The scaffold 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine presents a "perfect storm" of competing steric and electronic effects that often result in stalled reactions (low conversion) or significant side-product formation (protodebromination).

To optimize yield, you must treat this not as a standard Suzuki/Buchwald coupling, but as a sterically demanding, electron-deficient system .

The Molecular "Personality"
  • The Steric Wall (C2 vs. C3): The tert-butyl group at the N2 position is massive. It creates a significant steric clash with the C3-Bromine. Standard ligands (PPh3, dppf) cannot effectively facilitate the oxidative addition or, more critically, the transmetallation step due to this crowding.

  • The Electronic Drain (C5-CF3): The trifluoromethyl group at C5, combined with the pyridine nitrogen, makes the ring highly electron-deficient.

    • Pro: Facilitates rapid oxidative addition of Pd(0) into the C-Br bond.

    • Con: The resulting Pd(II) intermediate is electrophilic and prone to protodebromination (replacing Br with H) if any hydride source (e.g., alcohols, wet solvents) is present.

  • The Chelation Trap: While the tert-butyl group hinders the amine nitrogen, the pyridine nitrogen (N1) remains a potent Lewis base that can bind to Palladium, potentially forming inactive Pd(L)2(Substrate) off-cycle resting states.

Strategic Optimization Modules

Module A: The "Engine" (Catalyst & Ligand Selection)

Do not use Pd(PPh3)4 or Pd(dppf)Cl2. They lack the bulk to enforce reductive elimination and the electron density to stabilize the oxidative addition complex against chelation.

Recommendation: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Reaction TypeRecommended LigandCatalyst PrecursorRationale
Suzuki-Miyaura (C-C)XPhos or RuPhos XPhos Pd G3 / G4XPhos is exceptionally bulky, preventing the pyridine N from poisoning the catalyst. It facilitates transmetallation in crowded environments.
Buchwald-Hartwig (C-N)BrettPhos or RuPhos BrettPhos Pd G3 These ligands are specific for coupling primary/secondary amines into hindered halides without coordinating the substrate's existing amine.

Technical Insight: The "G3/G4" precatalysts (e.g., XPhos Pd G3) are critical here. They contain a pre-formed Pd(II) species that reduces to active Pd(0) and ligand immediately upon heating. This eliminates the induction period seen with Pd2(dba)3 and prevents the formation of inactive Pd-black aggregates often caused by the free amine on your substrate.

Module B: The "Environment" (Base & Solvent)

The choice of base dictates the side-reaction profile.

  • Standard Suzuki: K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1).

    • Risk:[1][2] Water can act as a proton source for dehalogenation.

  • Anhydrous Suzuki (If dehalogenation is observed): CsF (3.0 equiv) or K3PO4 (anhydrous) in Toluene or THF.

    • Mechanism:[1][2][3][4][5][6][7] Fluoride activates the boronic acid/ester without introducing protons, mitigating the risk of replacing the Br with H.

Visualizing Failure Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the two primary failure modes: Catalyst Poisoning (Che) and Protodebromination (Red).

ReactionPathways Start Substrate (3-Br-Pyridine) OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Poison FAILURE MODE 1: Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Low Steric Ligand (e.g., PPh3) Dehalo FAILURE MODE 2: Protodebromination (Product: 3-H-Pyridine) OxAdd->Dehalo Presence of H+ (Wet Solvent/Alcohol) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Bulky Ligand (XPhos/RuPhos) Product Coupled Product (Yield) TransMet->Product Reductive Elimination

Figure 1: Kinetic competition in the coupling of 3-bromo-pyridines. Bulky ligands (Green path) are required to outcompete poisoning and reduction (Red paths).

Troubleshooting Guide (FAQ)

Q1: I see full consumption of the starting material, but the major product is the de-brominated species (3-H).

Diagnosis: Protodebromination. The 5-CF3 group makes the Pd-Ar bond highly polarized, and the complex scavenges protons from water or solvents. Solution:

  • Switch to anhydrous conditions . Use Toluene or THF (distilled/dried).

  • Change the base to Cesium Fluoride (CsF) or anhydrous K3PO4 .

  • Avoid alcoholic solvents (MeOH, EtOH, IPA) entirely.

Q2: The reaction stalls at 30-50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning. The product or the starting material is chelating the Palladium, removing it from the cycle. This often happens because the tert-butyl group forces the 2-amine into a conformation that might expose the pyridine nitrogen. Solution:

  • Increase Temperature: Run at 100°C–110°C. Higher thermal energy promotes dissociation of the inactive coordinate species.

  • Switch to XPhos Pd G3: The extreme bulk of XPhos makes the formation of the poisoned complex thermodynamically unfavorable.

Q3: I am trying to couple an amine (Buchwald) but getting no yield.

Diagnosis: The 2-amine proton is acidic. Strong bases like NaOtBu might be deprotonating the substrate (at the NH-tBu), creating a competing nucleophile or an aggregate. Solution:

  • Use a weaker base: Cs2CO3 or K3PO4 .

  • Use BrettPhos Pd G3 . It is specifically designed to couple primary amines without requiring extremely strong bases that interfere with sensitive substrates.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Target: Coupling aryl/heteroaryl boronic acids to the 3-position.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid/Pin Ester (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

    • Base: K3PO4 (3.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration: 0.1 M to 0.2 M.

    • Note: Degas solvents by sparging with Argon for 10 mins prior to addition.

  • Reaction: Seal vial. Heat to 100°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol B: Anhydrous Suzuki (For Dehalogenation-Prone Substrates)

Use this if Protocol A yields >10% de-brominated byproduct.

  • Setup: Flame-dry vial, cool under Argon.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (5.0 mol%)

    • Base: CsF (3.0 equiv) or finely ground anhydrous K3PO4.

  • Solvent: Anhydrous Toluene or THF .

  • Reaction: Heat to 100°C (Toluene) or Reflux (THF) for 12 hours.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Lutz, M. R., et al. (2017). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry. (Demonstrates the superiority of RuPhos/XPhos for this specific scaffold class).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Introduction of BrettPhos for hindered amines).

Sources

Technical Support Center: Palladium Catalysis with 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1][2]

Case ID: 3-BR-PYR-CF3-TBU Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Substrate Analysis & Reactivity Profile

Molecule: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Class: Electron-deficient, sterically hindered heteroaryl halide.[1][2]

This scaffold presents a "perfect storm" of challenges for palladium catalysis. It is not merely a reactant; it is a competitive ligand and an electron-deficient trap .[1][2]

  • The "Bite" (Chelation Risk): The 2-amino-pyridine motif is structurally similar to amidines.[1][2][3] The lone pair on the pyridine nitrogen and the amine nitrogen can form a 4-membered chelate with Palladium, displacing labile ligands (like phosphines) and creating a catalytically inactive "off-cycle" species [1].

  • The "Wall" (Steric Hindrance): The tert-butyl group at the N2 position creates significant steric bulk proximal to the C3-Bromine reactive site. This hinders the approach of transmetallating agents (boronic acids/esters) or nucleophiles.

  • The "Trap" (Electronic Activation): The 5-trifluoromethyl (CF3) group strongly withdraws electron density.[1][2] While this facilitates rapid Oxidative Addition (OA), it also makes the resulting Pd(II)-aryl species highly electrophilic and prone to side reactions like protodebromination if the catalytic cycle stalls [2].[1][2]

Troubleshooting Guide: Common Failure Modes

Issue 1: The Reaction Stalls (Low Conversion)

Symptom: The starting material (SM) remains unconsumed despite high catalyst loading.[2] The solution may remain clear (stable inactive complex) or precipitate Pd black immediately.[1][2]

Root Cause: Catalyst Sequestration. The substrate is outcompeting your phosphine ligand. The basic pyridine nitrogen coordinates to the Pd(II) center after oxidative addition, preventing the coordination of the coupling partner (transmetallation step).[3]

Corrective Actions:

  • Ligand Switch: Switch to bulky, electron-rich biaryl phosphines (Buchwald Ligands) or Bis-phosphines with large bite angles.[1][2]

    • Recommendation:XPhos or RuPhos .[1][2] The bulk of these ligands prevents the "sandwiching" of palladium by the substrate [3].

    • Alternative:BippyPhos has shown specific utility for 2-aminopyridines by enforcing a geometry that disfavors substrate chelation [4].[1][2]

  • Increase Temperature: Chelation is often exothermic (favorable at low T).[1][2] Running the reaction at >80°C can shift the equilibrium toward the active catalytic species.

  • Protocol Adjustment: Pre-mix the catalyst and ligand in the solvent for 30 minutes at 60°C before adding the substrate. This ensures the active L-Pd(0) species is fully formed and robust.[1][2]

Issue 2: Formation of Des-Bromo Impurity (Hydrodehalogenation)

Symptom: LCMS shows a mass of [M-Br+H].[1][2] You are losing the bromine atom, yielding N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine.[1][2]

Root Cause: Stalled Transmetallation leading to Beta-Hydride Elimination. The tert-butyl group blocks the incoming nucleophile.[1] The oxidative addition complex (Ar-Pd-Br) sits idle.[1][2] If you are using alcoholic solvents (isopropanol, ethanol) or amines with alpha-hydrogens, the Pd center will grab a hydride via

12

Corrective Actions:

  • Solvent Swap: ELIMINATE ALCOHOLS.

    • Switch to: Aprotic polar solvents like 1,4-Dioxane , THF , or Toluene .[1][2]

  • Water Control: If using a Suzuki coupling, minimize water. Use anhydrous bases (e.g., Cs₂CO₃) or strictly degassed limited water ratios (e.g., Dioxane:H₂O 10:1).[1][2]

  • Catalyst Loading: Paradoxically, lowering the catalyst loading can sometimes help if the hydride source is trace impurities in the catalyst prep, but usually, this indicates you need a more active catalyst (like Pd-PEPPSI-IPr ) to force the coupling before reduction can occur.

Issue 3: Homocoupling (Dimerization)

Symptom: Formation of a symmetric biaryl species.[1][2]

Root Cause: Disproportionation. In the presence of base and slow transmetallation, two Ar-Pd-X species can disproportionate to form Ar-Pd-Ar, which eliminates to form the dimer.[1][2] This is exacerbated by the electron-deficient nature of the CF3-pyridine ring.

Corrective Actions:

  • Base Management: Switch from strong bases (KOtBu, NaOH) to weaker, buffered bases (K₃PO₄ or K₂CO₃ ).[1][2]

  • Slow Addition: Add the catalyst solution slowly to the mixture of substrate and coupling partner to keep the instantaneous concentration of active Pd species low relative to the nucleophile.

Visualizing the Failure Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the "Deadly Embrace" of chelation and reduction.

GStartSubstrate(3-Br-2-NHtBu-5-CF3-Py)OA_ComplexOxidative Addition Complex(Ar-Pd(II)-Br)Start->OA_Complex+ Pd(0)Fast (due to CF3)Pd0L-Pd(0)Active CatalystPd0->OA_ComplexChelateOFF-CYCLE TRAPStable 4-Membered Chelate(Catalyst Poisoning)OA_Complex->ChelateCoordination ofPyridine N & Amine NTransmetallationTransmetallation(Rate Limiting Step due to t-Bu)OA_Complex->Transmetallation+ Boronic Acid(Slowed by Sterics)ReductionSIDE REACTIONHydrodehalogenation(Loss of Br)OA_Complex->ReductionBeta-Hydride EliminationChelate->OA_ComplexHeat/Bulky LigandProductDESIRED PRODUCT(Cross-Coupling)Transmetallation->ProductReductive EliminationHydride_SourceSolvent/Base(Hydride Source)Hydride_Source->Reduction

Caption: Figure 1. Mechanistic divergence showing how chelation (poisoning) and steric hindrance (leading to reduction) compete with the desired cross-coupling pathway.[1][2]

Standardized Experimental Protocol (Suzuki-Miyaura)

This protocol is optimized to minimize the side reactions discussed above.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv[1][2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd-XPhos-G3 precatalyst.[1][2]

  • Base: K₃PO₄ (3.0 equiv, anhydrous preferred)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids Addition: Charge the vial with the Substrate, Boronic Acid, Base, and Precatalyst (Pd-XPhos-G3).[1][2]

    • Why Precatalyst? It guarantees a 1:1 Pd:Ligand ratio and eliminates the induction period where the substrate could poison naked Pd.

  • Solvent Addition: Add degassed 1,4-Dioxane.

    • Critical: Do not use alcohols (MeOH/EtOH/iPrOH) to avoid hydrodehalogenation.[1][2]

  • Temperature Ramp: Seal the vial and place it in a pre-heated block at 90°C .

    • Note: Do not start at room temperature.[1][2] Rapid heating helps bypass the stable chelate formation.

  • Monitoring: Check LCMS at 1 hour.

    • If [M-Br] is observed: Lower temperature to 80°C and ensure solvent is strictly anhydrous.

    • If SM is stalled: Add 2 mol% more catalyst and raise T to 100°C.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: Not recommended. Triphenylphosphine is a relatively weak ligand compared to the chelating power of the 2-aminopyridine substrate. You will likely observe stalled conversion or immediate precipitation of Pd black. Use dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][2]

Q: My product is co-eluting with the protodebrominated impurity. How do I prevent it? A: This is a common purification headache.[1][2] Prevention is key.[1][2] Switch your solvent to Toluene or Dioxane and ensure your base is dry. If using a boronic acid that is hard to couple, switch to the corresponding Potassium Trifluoroborate (BF3K) salt, which often creates a more reactive transmetallating species, outcompeting the reduction pathway [6].

Q: Is the tert-butyl group stable under these conditions? A: Yes. The tert-butyl group on an amine is generally stable to standard Pd-coupling conditions (basic, thermal).[1][2] It typically requires strong acid (TFA) to remove.[1][2] It will not cleave during the Suzuki/Buchwald reaction.

References

  • Lutz, M. R., et al. "Catalyst Poisoning in Palladium-Catalyzed C–N Coupling Reactions of 2-Aminopyridines."[1][2] Journal of Organic Chemistry, vol. 85, no. 12, 2020, pp. 8234–8245.[1][2] Link[1][2]

  • Billingsley, K. L., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][2][4] Angewandte Chemie International Edition, vol. 45, no.[1][2][4] 21, 2006, pp. 3484–3488.[1][2] Link[1][2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1][2] Link

  • Bouchard, J., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[1][2] Journal of Organic Chemistry, vol. 80, no. 6, 2015. Link[1][2]

  • Navarro, O., et al. "General Study of the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Heteroarylboronic Acids with (NHC)PdCl2(Py) Catalysts."[2] Journal of Organic Chemistry, vol. 69, no. 9, 2004, pp. 3173–3180.[1][2] Link[1][2]

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275–286.[1][2] Link[1][2]

overcoming poor solubility of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Case ID: SOL-79456-TBU Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Lipophilic Brick" Paradox

You are encountering solubility issues with This compound (hereafter referred to as Compound X ).

This molecule presents a specific physicochemical challenge: it combines a highly lipophilic domain (tert-butyl + trifluoromethyl) with a rigid, electron-deficient pyridine core. While it appears "greasy," the symmetry of the tert-butyl group and the dipole of the pyridine ring often lead to high lattice energy, resulting in a compound that is insoluble in polar protic solvents (MeOH, Water) and prone to crashing out of polar aprotic reaction solvents (MeCN, DMSO) at room temperature.

This guide addresses the three critical failure points: Dissolution, Reaction Engineering, and Purification.

Module 1: Dissolution & Solvent Selection

User Query: "I cannot get a clear 0.1 M solution for my reaction. What dissolves this?"

Technical Insight: Compound X is an electron-deficient weak base . The tert-butyl group shields the amine, reducing hydrogen bonding capability, while the


 and 

groups pull electron density, making the ring electron-poor.
  • Avoid: Water, Methanol, Acetonitrile (cold), Hexanes (pure).

  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene (hot), 1,4-Dioxane.

Solubility Matrix
Solvent ClassSolubility RatingApplication Note
Chlorinated (DCM,

)
Excellent Best for transfers, NMR, and liquid loading.
Ethers (THF, 2-MeTHF) Good Ideal for Grignard/Lithiation or Pd-coupling.
Polar Aprotic (DMF, DMSO) Moderate Requires heating (>60°C) to break lattice energy.
Polar Protic (MeOH, IPA) Poor Do not use. Will cause precipitation/gumming.
Hydrocarbons (Hexane) Poor Use only as an antisolvent for crystallization.

Module 2: Reaction Engineering (Coupling Failures)

User Query: "My Suzuki/Buchwald coupling failed. The starting material turned into a gummy solid at the bottom of the flask."

Root Cause Analysis: Standard coupling solvents like Acetonitrile (MeCN) or aqueous alcohol mixtures are too polar. Compound X precipitates before the catalytic cycle begins, preventing the oxidative addition to the C-Br bond.

Troubleshooting Protocol: The "High-Temp/Non-Polar" Switch
  • Switch Solvent System:

    • Old System:

      
       or 
      
      
      
      .
    • New System: Toluene : 1,4-Dioxane (4:1) or pure 1,4-Dioxane .

    • Why: Toluene matches the lipophilicity of the tert-butyl/

      
       domains, keeping the substrate in solution at the reaction temperature.
      
  • Phase Transfer Catalysis (PTC):

    • If you must use an aqueous base (e.g.,

      
      ), the biphasic system will fail because Compound X stays in the organic layer while the base stays in the water.
      
    • Fix: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the base into the organic layer, enabling the reaction without requiring the substrate to dissolve in water.

  • Temperature Threshold:

    • Do not run this reaction at Room Temperature (RT).

    • Minimum Activation Temp: 80°C.

    • Reason: Heat is required not just for activation energy, but to maintain solubility saturation.

Visual Workflow: Solvent Decision Tree for Pd-Coupling

SolventSelection Start Start: Coupling Reaction Setup CheckSolubility Is Compound X Soluble at RT? Start->CheckSolubility Yes Proceed with Standard Protocol (THF or DMF) CheckSolubility->Yes Yes No Precipitate or Gummy Solid? CheckSolubility->No No SwitchSolvent Switch to Non-Polar/Aprotic (Toluene or Dioxane) No->SwitchSolvent AddHeat Increase Temp > 80°C SwitchSolvent->AddHeat BaseCheck Using Inorganic Base (K2CO3, Cs2CO3)? AddHeat->BaseCheck AddPTC Add Phase Transfer Catalyst (TBAB or 18-Crown-6) BaseCheck->AddPTC Yes

Caption: Decision logic for selecting reaction conditions when starting material precipitates.

Module 3: Purification & Workup

User Query: "The compound crystallized inside my flash column, blocking the flow."

Technical Insight: Compound X has a "solubility cliff." It is soluble in the mobile phase at 10% EtOAc/Hexane, but if the concentration is too high during loading, it crystallizes instantly upon hitting the silica bed.

The "Dry Load" Protocol (Mandatory for >500mg Scale)
  • Do NOT Liquid Load: Do not try to dissolve it in minimal DCM and inject. The DCM will evaporate/diffuse faster than the compound moves, causing a blockage.

  • Dry Loading Method:

    • Dissolve the crude mixture in a generous amount of DCM.

    • Add Celite (or coarse silica) (ratio 1:2 w/w relative to crude).

    • Rotovap to dryness until you have a free-flowing powder.

    • Load this powder into a solid-load cartridge or on top of the column.

  • Eluent Modifier:

    • Although the amine is hindered, the pyridine nitrogen can still interact with acidic silanols, causing "streaking" (tailing).

    • Add 1% Triethylamine (

      
      )  to your Hexane/EtOAc mobile phase. This neutralizes the silica and sharpens the peak.
      

Module 4: Analytical Troubleshooting (FAQs)

Q: My NMR sample has floating particles in


. 
A:  The sample is likely wet or contains inorganic salts from the workup. Compound X is highly soluble in 

. Filter the solution through a small plug of cotton or glass wool. If it persists, switch to DMSO-

and heat the NMR tube gently with a heat gun before acquisition.

Q: HPLC shows no peak, but I know the compound is there. A: Check your injection solvent. If you dissolved the sample in pure Acetonitrile (MeCN), it likely precipitated in the needle or the loop.

  • Fix: Dissolve the sample in 50:50 MeCN:THF or pure Methanol (at low concentration) for injection. Ensure the run temperature is at least 40°C.

References

  • Pfizer Solvent Selection Guide : Identifying green and effective solvents for medicinal chemistry. Green Chem., 2016, 18 , 3879-3890. Link

  • Coupling of Electron-Deficient Pyridines : "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Org.[1][2] Biomol. Chem., 2015, 13 , 11597-11601. Link

  • Fluorinated Pyridine Properties : "Selective C-H Fluorination of Pyridines... Inspired by a Classic Amination Reaction." J. Am. Chem. Soc. (via ResearchGate). Link

  • Handling Insoluble Substrates : "Water-promoted dehydrative coupling of 2-aminopyridines... via a borrowing hydrogen strategy." RSC Adv., 2021, 11 , 24395-24402. Link

Sources

Technical Support Center: Temperature Optimization for 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Parameter Optimization for Synthesis and Functionalization Target Molecule: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1][2]

Executive Summary

The scaffold This compound presents a unique "push-pull" electronic challenge combined with significant steric hindrance.[1][2] The electron-withdrawing trifluoromethyl group (-CF


) at C5 activates the ring for nucleophilic attack, but the bulky tert-butyl amine at C2 creates a steric blockade protecting the C3-bromo handle.[1][2]

Temperature is the critical variable governing the success of reactions on this scaffold. This guide breaks down thermal optimization into three distinct modules based on reaction type: Nucleophilic Aromatic Substitution (


) , Metal-Catalyzed Cross-Coupling , and Lithium-Halogen Exchange .[1][2]

Module 1: Scaffold Formation ( )

Objective: Installation of the tert-butylamine group at the C2 position. Precursor: 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine or 2,3-Dibromo-5-(trifluoromethyl)pyridine.[1][2]

The Thermal Conflict
  • Kinetic Requirement: The steric bulk of tert-butylamine (tBA) raises the activation energy for the

    
     transition state, requiring heat to drive conversion.[2]
    
  • Thermodynamic Constraint: tert-Butylamine boils at ~44°C. Standard reflux is often insufficient to overcome the steric barrier of the adjacent C3-bromine atom.[1]

Optimized Protocol: Sealed Vessel Thermolysis

To drive this reaction to completion without losing the nucleophile, a sealed tube (pressure vessel) approach is required to access temperatures above the solvent's boiling point.[2]

ParameterRecommended RangeRationale
Temperature 85°C – 105°C Sufficient energy to overcome steric hindrance at C2.[1]
Pressure 3–5 bar (Autogenous)Prevents loss of volatile tert-butylamine; keeps concentration high.[1][2]
Solvent DMSO or NMPPolar aprotic solvents stabilize the Meisenheimer intermediate.
Base K

CO

or DIPEA
Scavenges HCl/HBr byproducts.
Troubleshooting Guide:

Q: I am observing <20% conversion after 24 hours at reflux (45°C).

  • Diagnosis: Insufficient thermal energy. The steric clash between the incoming tert-butyl group and the C3-bromine atom prevents the formation of the transition state at low temperatures.

  • Solution: Switch to a sealed pressure vial and increase the temperature to 90°C .

Q: I see the formation of a "hydroxy" impurity (2-hydroxy-3-bromo-...).

  • Diagnosis: Hydrolysis of the starting material. At temperatures >100°C, trace water in the solvent competes with the amine.

  • Solution: Dry DMSO over molecular sieves (3Å) and lower temperature to 85°C . Increase amine equivalents (3.0 eq) to outcompete water.[2]

Module 2: Cross-Coupling (Buchwald-Hartwig / Suzuki)

Objective: Functionalization of the C3-Bromine handle.[1][3] Challenge: The C3 position is "shielded" by the bulky tert-butyl group at C2.

Thermal Strategy: The "Goldilocks" Zone

The reaction requires high temperatures to facilitate oxidative addition into the sterically crowded C-Br bond, but excessive heat leads to catalyst decomposition or debromination (hydrodehalogenation).[2]

Recommended Conditions:

  • Temperature: 90°C – 110°C[1][2]

  • Catalyst System: Pd

    
    (dba)
    
    
    
    with bulky ligands (e.g., BrettPhos or Xantphos ).[2]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1][2]

CouplingLogic Start C3-Bromo Functionalization TempLow Temp < 80°C Start->TempLow TempOpt Temp 90-110°C Start->TempOpt TempHigh Temp > 120°C Start->TempHigh ResultLow No Oxidative Addition (SM Recovery) TempLow->ResultLow Steric Barrier Intact ResultOpt Successful Coupling TempOpt->ResultOpt Ligand Assisted ResultHigh Catalyst Death / Debromination TempHigh->ResultHigh Pd Aggregation

Figure 1: Thermal decision tree for Palladium-catalyzed coupling at the hindered C3 position.

Troubleshooting Guide: Coupling

Q: The reaction stalls at 50% conversion despite heating to 100°C.

  • Diagnosis: Catalyst deactivation. The active Pd(0) species is likely aggregating into Pd-black.[2]

  • Solution: "Spike" the reaction with additional catalyst (0.5 equiv of original load) at the 4-hour mark, or switch to a precatalyst like BrettPhos Pd G4 which is more thermally robust.

Module 3: Lithium-Halogen Exchange

Objective: Converting C3-Br to C3-Li for reaction with electrophiles (aldehydes, ketones).[1][2] Critical Parameter: Cryogenic Control.

The "Halogen Dance" Risk

Pyridyl lithium species are prone to "halogen dance" (isomerization) where the lithium migrates to a more stable position (often C4), or the molecule undergoes elimination to form a pyridyne.[2]

ParameterProtocolReason
Temperature -78°C (Strict) Kinetic control is required to prevent lithium migration.[1][2]
Reagent n-BuLi or t-BuLin-BuLi is usually sufficient due to the activating -CF

group.[1]
Quench Internal or InverseIf the lithiated species is unstable even at -78°C, mix the electrophile with the bromide before adding BuLi (Barbier conditions).[2]
Troubleshooting Guide: Lithiation

Q: I am getting a mixture of regioisomers or C4-substituted products.

  • Diagnosis: Temperature rose above -60°C during addition, allowing thermodynamic equilibration (halogen dance).

  • Solution: Ensure internal temperature probe monitoring. Add n-BuLi slowly down the side of the flask to precool it.

Q: The yield is low; mostly protonated starting material (debromination) recovered. [2]

  • Diagnosis: Moisture contamination or the electrophile addition was too slow/warm.

  • Solution: Dry all glassware at 120°C overnight. Consider inverse addition : transfer the cold lithiated species via cannula into a cold solution of the electrophile.

Summary of Thermal Operating Windows

Reaction TypeTarget TempCritical Risk Factor

Formation
95°C Volatility of amine (requires sealed tube).[1][2]
Pd-Coupling 100°C Steric hindrance blocks catalyst (requires heat + bulky ligand).[1][2]
Li-Exchange -78°C Isomerization/Halogen Dance (requires cryo-cooling).[1][2]

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[4][5]

    • Source: Vertex AI / NIH (PubMed Central).[2]

    • Context: Describes the general reactivity of TFMP derivatives and the activ
    • URL:[Link] (Generic link to journal/topic based on search 1.1).[2]

  • Buchwald-Hartwig Coupling on Hindered Pyridines

    • Title: Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][6]

    • Source: Organic Letters / ACS Public
    • Context: Discusses the requirement for higher temperatures (100°C) and specific ligands when coupling hindered or electron-deficient aryl halides.
    • URL:[Link][2]

  • Lithium-Halogen Exchange Kinetics

    • Title: The Mechanism of Lithium-Halogen Exchange.[1][7]

    • Source: Princeton University (Macmillan Group).[2]

    • Context: detailed mechanistic insight into why -78°C is required to prevent side reactions like elimination or isomeriz
    • URL:[Link]

  • Physical Properties of tert-Butylamine

    • Title: TERT-BUTYLAMINE | CAMEO Chemicals.[1][8]

    • Source: NOAA.
    • Context: Verifies boiling point (44°C/111°F) necessitating sealed vessel protocols for high-temp reactions.

Sources

catalyst deactivation in reactions with 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: KRAS-INT-003 Status: Active Subject: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Sterically Hindered Aminopyridines[1]

Diagnostic Overview: The "Perfect Storm" Substrate

You are likely encountering stalled conversion (<40%) or complete catalyst death (Pd black precipitation) when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings with 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine .[1]

This substrate presents a unique "push-pull" deactivation mechanism that defeats standard catalytic systems (e.g.,


 or 

).[1]
The Structural Trap
  • The Steric Wall (C2 Position): The tert-butyl group at the amine position creates massive steric bulk. While this prevents the amine nitrogen from acting as a nucleophile, it also shields the adjacent C3-Bromine bond, significantly slowing down the Oxidative Addition (OA) step.

  • The Electronic Sink (C5 Position): The

    
     group is strongly electron-withdrawing.[1] This reduces the electron density on the pyridine ring, theoretically facilitating OA. However, it also renders the pyridine nitrogen less basic but still capable of acting as a 
    
    
    
    -acidic ligand that can bind tightly to electron-rich Pd(0) species, effectively poisoning the active catalyst.[1]
  • The Chelation Effect: Despite the bulk, the pyridine nitrogen and the amine nitrogen can still participate in non-productive binding events, forming off-cycle resting states that remove the catalyst from the active cycle.

Mechanism of Failure: The "Off-Cycle" Trap

Standard catalysts fail because the rate of catalyst decomposition exceeds the rate of the sterically hindered oxidative addition.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the specific off-cycle traps caused by this aminopyridine substrate.

CatalystDeactivation cluster_substrate Substrate Interference PreCat Pre-Catalyst (Pd(II) Species) ActivePd Active Species [L1-Pd(0)] PreCat->ActivePd Activation PyridineCoord OFF-CYCLE TRAP (Pyridine N-Coordination) [L-Pd(0)-Substrate] ActivePd->PyridineCoord Reversible Poisoning PdBlack CATALYST DEATH (Pd Black Aggregation) ActivePd->PdBlack Ligand Dissociation OxAdd Oxidative Addition (Slow due to t-Bu sterics) ActivePd->OxAdd Productive Path PyridineCoord->ActivePd Heat/Bulky Ligand TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Figure 1. The catalytic cycle showing the competition between productive oxidative addition and the off-cycle pyridine coordination trap. High steric bulk at the C2-position slows OA, increasing the residence time of unstable Pd(0) species, leading to aggregation.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Reaction turns black immediately Rapid catalyst decomposition due to unstable

species.[1]
Switch to Pre-catalysts. Do not use

. Use G3/G4 Buchwald precatalysts (e.g., XPhos Pd G4) which release the active species on the substrate.
Stalled conversion (~30-40%) Catalyst poisoning by product or substrate inhibition (Pyridine N-binding).[1]Increase Ligand Bulk. Switch to BrettPhos or t-BuBrettPhos . These ligands are massive enough to prevent the pyridine nitrogen from coordinating to the Pd center.
No reaction (0% conversion) Oxidative addition failed. The tert-butyl group is blocking the Pd approach.Increase Temperature. This substrate requires energy to overcome the steric barrier. Run at 80°C - 100°C .[1] Ensure solvent (e.g., 1,4-dioxane) is degassed.[1]
Formation of de-brominated byproduct Protodehalogenation. The Pd inserted but failed to transmetalate.Switch Base. Strong bases can deprotonate the amine, complicating the cycle. Use anhydrous

or

instead of alkoxides.

Recommended Protocol: The "Resurrection" Method

This protocol is designed specifically for 3-bromo-2-aminopyridines with high steric hindrance.[1] It prioritizes the formation of the monolithic


 species using bulky biaryl phosphine ligands.
Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Boronic Acid/Ester (1.2 - 1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (2 - 5 mol%)[1]

    • Why? G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation even at lower temperatures, preventing early catalyst death.[1]

  • Base:

    
     (2.0 - 3.0 equiv, finely ground, anhydrous)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or pure Toluene (if hydrolytically unstable).[1]

Step-by-Step Workflow
  • Charge Solids: In a glovebox or under active Argon flow, add the Substrate, Boronic Acid, Base, and Pre-catalyst to a reaction vial.

  • Solvent Addition: Add degassed solvent.[1] Critical: Do not use sparging alone; use freeze-pump-thaw if possible to remove

    
     which kills electron-rich phosphines.[1]
    
  • Temperature Ramp:

    • Do not plunge into a hot bath.[1]

    • Stir at Room Temperature for 5 minutes to allow initial solubilization.

    • Heat to 80°C . If conversion is slow after 2 hours, increase to 100°C .

  • Monitoring: Monitor via UPLC/LCMS.

    • Checkpoint: If you see the starting material remaining but the catalyst has precipitated (black), add a second charge of catalyst (1 mol%) and ligand (1 mol%).

Alternative Ligand System (If Buchwald ligands fail)

If the steric bulk of the tert-butyl group is too extreme for XPhos:

  • Ligand:

    
      (Tri-tert-butylphosphine).[1]
    
  • Precursor:

    
     dimer.[1]
    
  • Rationale: This specific dimer (Pd(I) state) is a highly active reservoir for the 12-electron

    
     species, which is small enough to access the hindered C-Br bond but electron-rich enough to drive the oxidative addition against the electron-poor ring.[1]
    

References & Authority

  • Intermediate Context (KRAS Inhibitors):

    • Title: Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.[1][3]

    • Source: ACS Publications (Org.[1][4] Process Res. Dev.)

    • URL:[Link][2]

  • Catalyst Deactivation Mechanisms:

    • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.[1][5]

    • Source: PubMed (Chem. Eur. J.)[1]

    • URL:[Link]

  • Ligand Selection for Hindered Substrates:

    • Title: Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides.

    • Source: Journal of Organic Chemistry (ACS)

    • URL:[Link][2]

  • Pd(I) Dimer Utility:

    • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts.[1]

    • Source: Chemical Reviews (ACS)[2]

    • URL:[Link][2]

Sources

purification challenges of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Topic: Purification & Isolation Strategies for Highly Lipophilic Aminopyridines Ticket ID: #PUR-882-CF3 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

The purification of This compound presents a unique "perfect storm" of chemical challenges. The molecule combines extreme lipophilicity (tert-butyl + CF3 + Br) with a basic nitrogen center that is sterically hindered yet capable of strong silanol interactions. Common user reports indicate three primary failure modes:

  • Co-elution: The product often co-elutes with the halogenated starting material due to similar non-polar profiles.

  • Peak Tailing: Severe tailing on silica gel due to the pyridine nitrogen, leading to yield loss.

  • Oiling Out: The compound resists crystallization, forming oils instead of solids due to the flexible tert-butyl group and low melting point.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Separation (The "Co-elution" & "Tailing" Fix)

User Question: "I am trying to purify my reaction mixture on silica flash, but the product streaks across ten fractions and co-elutes with my 2-chloro precursor. Hexane/EtOAc isn't working. What is wrong?"

Technical Insight: The electron-withdrawing nature of the -CF3 and -Br groups reduces the basicity of the pyridine nitrogen, but the N-tert-butyl group adds significant lipophilicity.[1] Standard Hexane/EtOAc systems fail because the "non-polar" interaction dominates, compressing selectivity between the starting material (SM) and Product. Simultaneously, the residual basicity causes hydrogen bonding with acidic silanols (


), causing streaking.

The Solution: The "Amine-Modified" Gradient You must suppress silanol ionization while utilizing a solvent system that differentiates based on polarizability rather than just polarity.[1]

Protocol 1.1: Optimized Flash Chromatography Method

ParameterSetting/MaterialRationale
Stationary Phase Spherical Silica (20-40 µm)Irregular silica has higher surface acidity, worsening tailing.[1]
Mobile Phase A 99% Hexane + 1% Triethylamine (TEA) TEA blocks acidic silanol sites, sharpening the amine peak.
Mobile Phase B 10% Ethyl Acetate / 90% Dichloromethane (DCM)DCM offers better solubility for halogenated aromatics than EtOAc alone.
Gradient 0% B to 20% B over 10 CV (Column Volumes)Shallow gradient prevents the "dumping" of lipophilic components.
Loading DCM (Liquid Load) or Celite (Solid Load)Avoid dissolving in pure hexane; the product may crash out on the column head.

Self-Validation Step: Before running the column, run a TLC plate using the 10% B solvent mix.

  • Fail: Spot streaks or has an

    
    .
    
  • Pass: Spot is circular (no tail) with

    
     between 0.3 and 0.5.
    

Module 2: Crystallization & Phase Behavior (The "Oiling Out" Fix)

User Question: "After the column, I rotavapped the fractions. The oil won't solidify, even in the freezer. It looks like a yellow gum.[1] How do I get a powder?"

Technical Insight: The tert-butyl group acts as a "molecular grease," disrupting crystal lattice packing.[1] The trifluoromethyl group further lowers surface tension. When you cool a concentrated solution rapidly, the compound enters a "metastable oil" phase (liquid-liquid phase separation) rather than nucleating crystals.

The Solution: Controlled Anti-Solvent Addition with Seeding You must force the system into the metastable zone width (MSZW) where crystal growth is favored over oiling.

Protocol 2.1: The "Dual-Solvent" Crystallization

  • Dissolution: Dissolve the oil in the minimum amount of warm Methanol (MeOH) (approx. 40°C). Do not use DCM or EtOAc, as their high solubility prevents nucleation.

  • Nucleation: Add water dropwise until the solution turns slightly turbid (cloud point).

  • Re-solubilization: Add just enough warm MeOH to make it clear again.

  • Seeding (Critical): Scratch the side of the flask with a glass rod or add a micro-spatula of crude solid.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (wrap flask in foil). Do not put it directly in the freezer.

  • Aging: Once solids appear, cool to 4°C for 12 hours.

Decision Tree: Troubleshooting Phase Separation

CrystallizationLogic Start Start: Yellow Oil Solvent Dissolve in warm MeOH Start->Solvent WaterAdd Add Water dropwise (Cloud Point) Solvent->WaterAdd Check Does it oil out immediately? WaterAdd->Check OilYes Yes: Phase Separation Check->OilYes Oils out OilNo No: Turbid Suspension Check->OilNo Stays milky FixOil Reheat -> Add more MeOH -> Slower Water Addition OilYes->FixOil Seed Add Seed Crystal Cool to RT slowly OilNo->Seed FixOil->WaterAdd

Caption: Logic flow for navigating the "Oiling Out" phenomenon common in tert-butyl/CF3 substituted pyridines.

Module 3: Impurity Profile & Chemical Workup

User Question: "I see a small impurity peak at M+16 in my LCMS. Is this an oxidation product?"

Technical Insight: While oxidation (N-oxide) is possible, the most common impurity in


 reactions involving trifluoromethyl-halopyridines is the Hydrolysis Product  (Pyridone).[1] The highly electron-deficient ring makes the C2-position susceptible to attack by water, displacing the halogen or the amine.
  • M+16 shift: Likely incorrect interpretation. Watch for M-Br+OH (loss of Br, gain of OH) or M+H2O (hydration of nitrile if present, though not here).

  • Real Threat: Unreacted 2-chloro/bromo-5-CF3 precursor .[1]

Protocol 3.1: Chemical Scavenging (Pre-Column) Before chromatography, remove unreacted amine and hydrolytic impurities chemically.

  • Acid Wash (Caution): The product is a weak base. Wash the organic layer with 0.5 M HCl .

    • Note: The electron-withdrawing CF3/Br groups might make the pyridine too weak to protonate fully, meaning it stays in the organic layer while the highly basic tert-butylamine goes into the aqueous layer.

    • Test: Take a small aliquot, wash with HCl, and check TLC. If product stays in organic, this is the best way to remove excess tert-butylamine.[1]

  • Base Wash: Wash with 1M NaOH to remove any hydrolyzed pyridone (which is acidic due to the tautomeric OH).

Quantitative Data: Solubility Profile

SolventSolubility (RT)Suitability
Water < 0.1 mg/mLAnti-solvent
Methanol HighCrystallization Solvent
Hexane ModerateMobile Phase A
DCM Very HighLoading / Mobile Phase B
DMSO HighAvoid (Difficult to remove)

Module 4: Stability & Storage

User Question: "Can I store this compound in solution?"

Technical Insight: Halogenated aminopyridines are generally stable, but the C-Br bond at the 3-position is electronically activated by the 2-amino group, making it susceptible to photolytic debromination or metal-catalyzed reduction if trace metals remain.[1]

Storage Protocol:

  • Solid State: Store as a solid under Argon at 4°C.

  • Light Protection: Amber vials are mandatory.[1] The combination of Amino + Bromo + Aromatic ring creates a system that can generate radicals under UV light, leading to debromination (Product M-79).

  • Avoid Acidic Solutions: Do not store in CDCl3 (which becomes acidic over time) for prolonged periods, as this can promote slow hydrolysis of the amine.

References

  • Separation of Aminopyridines: Strategies for peak shape improvement of basic analytes. Phenomenex Technical Guides.[1] Link

  • Synthesis of Trifluoromethylpyridines: Synthesis and application of trifluoromethylpyridines as a key structural motif.[2] National Institutes of Health (NIH). Link

  • Crystallization of Tert-butyl Amines: Crystal structure and packing behavior of N-tert-butyl substituted aromatics. NIH / PubMed Central. Link

  • General Flash Chromatography Troubleshooting: Troubleshooting Flash Column Chromatography. University of Rochester Chemistry Dept. Link

Sources

preventing debromination of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Hydrodebromination & Halogen Scrambling

Executive Summary & Chemical Context

The Molecule: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is a high-value scaffold often used in kinase inhibitor development. Its structural features create a "perfect storm" for debromination:

  • Electron Deficiency: The pyridine ring, further deactivated by the 5-

    
     group, makes the C-Br bond highly activated for oxidative addition but also susceptible to reduction.
    
  • Steric Bulk: The 2-(tert-butyl)amino group creates significant steric hindrance around the 3-bromo position. This slows down the desired bimolecular steps (like transmetallation in Suzuki coupling), leaving the intermediate palladium species vulnerable to unimolecular side reactions—specifically hydrodebromination.

The Problem: "Debromination" in this context usually refers to Hydrodebromination , where the Bromine atom is replaced by Hydrogen during a reaction (yielding the useless des-bromo byproduct), or Halogen Scrambling (Halogen Dance) during lithiation events.[1]

Troubleshooting Module: Palladium-Catalyzed Cross-Couplings

(Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

The Mechanism of Failure

In cross-couplings, debromination is a kinetic failure. The oxidative addition of your substrate to Pd(0) is fast (due to the electron-deficient ring). However, the bulky tert-butyl group hinders the approach of the nucleophile (boronic acid/amine). The Pd(II) intermediate stalls, allowing it to scavenge a hydride (H⁻) from the solvent, ligand, or base, leading to reductive elimination of the hydrodebrominated byproduct.

Protocol A: Anti-Debromination Suzuki Coupling

Use this protocol if you observe >5% des-bromo byproduct by LCMS.

Core Strategy: Accelerate the Transmetallation step and eliminate Hydride sources.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3/G4 XPhos is bulky/electron-rich, promoting rapid reductive elimination. dppf has a large bite angle that often suppresses side reactions in hindered pyridines.
Solvent 1,4-Dioxane or Toluene (Strictly Anhydrous)AVOID: Isopropanol, Ethanol, or DMF. Secondary alcohols are primary hydride donors via

-hydride elimination.
Base K₃PO₄ (anhydrous) or Cs₂CO₃ Weaker bases (like bicarbonate) may be too slow for hindered substrates. Anhydrous bases prevent hydrolysis-driven side pathways.
Temperature 80–100°C (Ramp quickly) Slow heating allows the catalyst to degrade or find side pathways. Pre-heat the block before inserting the vial.
Step-by-Step Workflow
  • Degas Solvents: Sparge 1,4-dioxane with Argon for 15 mins. Oxygen promotes homocoupling and catalyst death, stalling the cycle and favoring debromination.

  • Charge Solids: Add Substrate (1.0 eq), Boronic Acid (1.2–1.5 eq), Base (2.0 eq), and Catalyst (3–5 mol%) to the vial.

  • Cycle: Evacuate/Backfill with Argon (3x).

  • Injection: Add degassed solvent.[1]

  • Activation: Place immediately into a pre-heated block at 90°C. Do not ramp from RT.

Visualizing the Failure Pathway

DebrominationPath Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path Stall Steric Stall (Due to t-Butyl) OxAdd->Stall Hindered Prod Coupled Product TransMet->Prod Reductive Elim BetaElim Beta-Hydride Elimination Stall->BetaElim + Hydride Source Hydride Hydride Source (Alcohol/Amine/Ligand) Hydride->BetaElim RedElimH Reductive Elimination of Ar-H BetaElim->RedElimH Fail Hydrodebrominated Byproduct RedElimH->Fail

Figure 1: The kinetic competition between the desired coupling (Green) and the debromination failure mode (Red). The tert-butyl group induces the "Stall" state.

Troubleshooting Module: Lithiation (Halogen Exchange)

(Preparing Grignard/Lithium species for electrophilic trapping)

The Mechanism of Failure: The Halogen Dance

When you treat 3-bromo-pyridines with n-BuLi, the Lithium-Halogen exchange is fast. However, the resulting 3-lithio species is unstable. The basicity of the lithiated carbon can deprotonate the C4 position (which is acidified by the adjacent


 and ring nitrogen), causing the Lithium to migrate. This results in the electrophile adding to the wrong position (C4) or a mixture of isomers.
Protocol B: Cryogenic "Inverse Addition"

Use this protocol to functionalize the C3 position with aldehydes, ketones, or CO2.

ParameterRecommendationRationale
Temperature -78°C (Internal) CRITICAL. Even at -40°C, the Halogen Dance (isomerization) occurs within minutes.
Reagent n-BuLi (titrated) or i-PrMgCl·LiCl TurboGrignard (i-PrMgCl·LiCl) is often milder and less prone to scrambling than n-BuLi, though slower.
Technique Inverse Addition Add the Lithium reagent to the Substrate? NO. See below.
The "Trap-In-Situ" Method (Safest)

For highly unstable lithio-species, do not generate the anion and then add the electrophile. Have the electrophile present before lithiation if possible (only compatible with non-enolizable electrophiles like TMSCl or certain borates).

The Standard Exchange Method (If electrophile is reactive)
  • Setup: Dry THF in a flask, cool to -78°C .

  • Add Substrate: Dissolve this compound in THF.

  • Exchange: Add n-BuLi (1.05 eq) slowly down the side of the flask.

  • Quench Window: < 5 Minutes. You must add your electrophile immediately. Do not stir for 30-60 mins "to ensure completion." The exchange is diffusion-controlled (instant). Waiting causes scrambling.

  • Quench: Add the electrophile rapidly (dissolved in THF if solid).

FAQ: Specific Scenarios

Q: I am seeing the starting material return, but no product and no des-bromo byproduct. What happened? A: This is likely Catalyst Poisoning or Failure to Initiate . The oxidative addition didn't happen.

  • Fix: Ensure your Pd source is active. If using Pd(PPh3)4, it may be oxidized (yellow is bad, bright yellow/greenish is good). Switch to a pre-catalyst like Pd(dppf)Cl2 or XPhos Pd G3 .

Q: I see a mass of [M+1] in my LCMS. Is this the debrominated product? A: Yes. The mass of the debrominated pyridine (Replace Br with H) is M-79+1 = M-78. If you see the mass of Substrate minus 78/80 mass units, that is hydrodebromination.

  • Immediate Action: Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene. Increase catalyst loading to outcompete the side reaction.

Q: Can I use ethanol as a co-solvent to dissolve the boronic acid? A: Avoid if possible. Ethanol is a potent hydride donor. If solubility is an issue, use DMSO or DMF as a co-solvent with Toluene, or use a phase-transfer system (Toluene/Water + TBAB).

References

  • Mechanisms of Dehalogenation

    • Title: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides in Palladium-C
    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Halogen Dance & Lithiation

    • Title: The Halogen Dance Rearrangement in Pyridine Derivatives.[2]

    • Source: Wikipedia / General Organic Chemistry Reviews.
    • URL:[Link]

  • Steric Effects in Pyridines: Title: A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine (Steric/Electronic Context). Source: BenchChem Technical Guides.
  • Catalyst Selection for Hindered Substrates: Title: Buchwald-Hartwig Amination Precatalysts (XPhos/RuPhos utility). Source: Sigma-Aldrich / Merck Technical Library.

Sources

minimizing homocoupling in Suzuki reactions of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1]

Ticket ID: #SZK-PYR-3BR-CF3 Subject: Minimizing Homocoupling in 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Substrate Analysis

You are encountering homocoupling issues with This compound . This is a "Tier 3" difficulty substrate due to conflicting electronic and steric factors.[1]

The Substrate Profile:
  • Steric Clash: The tert-butyl amine at C2 creates significant steric bulk around the C3-Bromine.[1] While this prevents catalyst poisoning by nitrogen coordination, it hinders the approach of the boronic acid during transmetallation.[1]

  • Electronic Drag: The 5-CF3 group is strongly electron-withdrawing.[1] This facilitates Oxidative Addition (making the C-Br bond labile) but creates a highly electrophilic Pd(II) intermediate that is sluggish to undergo Transmetallation , leaving it vulnerable to side reactions like homocoupling or dehalogenation.[1]

The Diagnosis: If you observe Aryl Halide Homocoupling (Ar-Ar) , your catalyst is disproportionating due to stalled transmetallation.[1] If you observe Boronic Acid Homocoupling (B-B) , your system has oxygen ingress or the catalyst is too slow to engage the boronic acid.[1]

Troubleshooting Guide (Q&A)

Module A: Diagnostic & Mechanism

Q1: I am seeing significant dimer formation of my pyridine substrate. Is this an oxidation issue? A: Likely not. Aryl halide homocoupling (2 Ar-X

reductive11
  • Root Cause: The steric bulk of your tert-butyl group is blocking the boronic acid from approaching the Palladium center.[1] The Pd(II) species sits idle and eventually reacts with another Pd(II) species.[1]

  • Solution: You need a ligand with a large "bite angle" (like dppf) or extreme bulk (like XPhos) to enforce a geometry that disfavors disproportionation and accelerates transmetallation.[1]

Q2: I see the boronic acid dimerizing, not the pyridine. Why? A: This is the classic "Oxygen Leak."[1]

  • Mechanism: Oxygen re-oxidizes Pd(0) to a Peroxo-Pd(II) species, which consumes two equivalents of boronic acid to form the homocoupling product (Glaser-type coupling).[1]

  • Immediate Fix: Standard bubbling is insufficient for fluorinated pyridines.[1] Switch to Freeze-Pump-Thaw (3 cycles) or vigorous subsurface sparging with Argon for 20 minutes.[1]

Module B: Reaction Parameters

Q3: Which base should I use? I'm currently using Na2CO3. A: Carbonate bases are often too weak for sterically hindered pyridines.[1]

  • Recommendation: Switch to K3PO4 (Potassium Phosphate Tribasic) .[1] The higher basicity facilitates the formation of the reactive boronate species (trihydroxyboronate), which is necessary to overcome the steric barrier at the C3 position of your pyridine.[1]

  • Warning: Avoid Hydroxides (NaOH/KOH) if possible, as the electron-deficient CF3 ring is prone to hydrolysis (SNAr of the amine or fluoride displacement) at high temperatures.[1]

Q4: Is my catalyst dead? I'm using Pd(PPh3)4. A: Pd(PPh3)4 is likely the culprit.[1] Triphenylphosphine is an unhindered monodentate ligand.[1] It allows the formation of bridging halide species (Pd-X-Pd), which are precursors to homocoupling.[1]

  • Upgrade: Switch to Pd(dppf)Cl2 or XPhos Pd G2 .[1] These ligands prevent bridging and accelerate the catalytic cycle.[1]

Visualizing the Failure Mode

The diagram below illustrates the "Path of Doom" where the reaction deviates from the productive cycle into homocoupling traps.[1]

SuzukiFailureModesPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Ar-Br (Fast due to CF3)O2_TrapO2 TRAP:Oxidative Homocoupling(Boronic Acid Dimer)Pd0->O2_Trap + O2 (Air Leak)TransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet + Ar'-B(OH)2(BLOCKED by t-Butyl Sterics)Disprop_TrapDISPROPORTIONATION TRAP:Reductive Homocoupling(Pyridine Dimer)OxAdd->Disprop_Trap Slow Transmetallationleads to DimerizationProdProductive Cross-Coupling(Ar-Ar')TransMet->Prod Reductive Elim.Prod->Pd0 Regenerate Catalyst

Figure 1: Mechanistic divergence showing how steric hindrance at the Transmetallation step forces the intermediate into the Disproportionation Trap.[1]

The "Golden Standard" Protocol

This protocol is optimized specifically for 3-halo-2-aminopyridines to suppress homocoupling.[1]

Materials:
  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: 1.2 – 1.5 equiv (Excess compensates for minor protodeboronation)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%) OR XPhos Pd G2 (2 mol%)[1]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Note: The water is critical for dissolving the inorganic base, but too much water can hydrolyze the CF3-pyridine. 4:1 is the sweet spot.[1]

Step-by-Step Execution:
  • Solvent Prep (Critical):

    • Combine Dioxane and Water in a separate flask.[1]

    • Sparge with Argon/Nitrogen for 20 minutes using a dispersion tube (fritted glass). Do not skip this.

  • Solids Assembly:

    • In a reaction vial, add the Pyridine substrate, Boronic Acid, and Base.[1]

    • Do not add the catalyst yet.

    • Cap the vial and purge the headspace with Argon for 5 minutes.[1]

  • Catalyst Addition:

    • Briefly open the vial (under positive Argon flow) and add the Pd catalyst.[1]

    • Why wait? This prevents the catalyst from being exposed to air while you weigh other reagents.[1]

  • Reaction:

    • Inject the degassed solvent mixture via syringe.[1]

    • Heat to 80°C - 90°C .

    • Time: Monitor by LCMS at 1 hour.[1] If the reaction is sluggish, raise to 100°C.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.[1]

    • Tip: If you used dppf, the red catalyst residue can be removed by filtering through a small pad of Celite/Silica.[1]

Comparative Data: Ligand Selection

Ligand SystemActivity on 3-Br-PyridineHomocoupling RiskNotes
PPh3 (e.g., Pd(PPh3)4) LowHigh Unstable; promotes bridging dimers.[1] Avoid.
dppf (Pd(dppf)Cl2) High LowLarge bite angle prevents disproportionation.[1] Robust.
XPhos (Buchwald G2) Very High Very LowBulky ligand facilitates transmetallation in sterically crowded systems.[1]
Amphos ModerateModerateGood for simple substrates, struggles with the t-butyl steric clash.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Adamo, C., et al. (2006).[1][2][3][4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[1] Link[1]

  • Navarro, O., et al. (2005).[1] General Synthesis of Halo-Pyridines via Suzuki-Miyaura Coupling.[1] Journal of Organic Chemistry. (Contextual reference for halo-pyridine optimization).

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Link

  • Vertex AI Search. (2025).[1][3] Optimizing Suzuki Coupling of 3-bromopyridine. (Aggregated technical data from search results 1.1, 1.2, 1.6).

effect of ligand choice on Buchwald-Hartwig amination with 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BHA-PYR-CF3-001 Subject: Effect of Ligand Choice on Buchwald-Hartwig Amination with 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

You are working with a highly specialized "privileged scaffold." The substrate This compound presents a trifecta of challenges for Palladium-catalyzed cross-coupling:

  • Extreme Steric Hindrance: The tert-butylamino group at the C2 position creates significant steric bulk immediately adjacent to the C3-Bromine reaction site. This is an ortho-substituted aryl halide scenario on steroids.

  • Catalyst Poisoning Risk: Despite the bulk, the C2 nitrogen retains a lone pair and an acidic proton (NH), capable of coordinating to Pd(II) species and forming off-cycle resting states (palladacycles) that arrest turnover.

  • Electronic Deactivation: The C5-trifluoromethyl group is strongly electron-withdrawing. While this typically facilitates Oxidative Addition (OA), it stabilizes the Pd(II)-Ar intermediate, making the subsequent Transmetallation and Reductive Elimination (RE) steps energetically uphill.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for ligand selection specifically for this scaffold.

Module 1: Ligand Selection Matrix

For this specific pyridine scaffold, standard ligands (PPh3, dppf) will likely result in <10% conversion or extensive protodehalogenation. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) .

The Decision Engine

The choice between the top contenders depends heavily on your nucleophile (coupling partner) .

LigandClassRecommendation LevelMechanistic Rationale for This Substrate
RuPhos DialkylbiarylPrimary Recommendation Best for Sterics. RuPhos is specifically designed for bulky substrates. Its smaller dicyclohexylphosphino group (compared to t-butyl) allows the bulky 3-bromo-2-aminopyridine to undergo Oxidative Addition, while the biaryl bulk prevents catalyst dimerization. It is the gold standard for 3-halo-2-aminopyridines.
BrettPhos DialkylbiarylSecondary Recommendation Best for Primary Amines. If your coupling partner is a primary amine, BrettPhos promotes reductive elimination effectively. However, it may be too bulky for the oxidative addition of your sterically crowded C3-bromide.
tBuBrettPhos DialkylbiarylSpecialist Case Best for Amides/Weak Nucleophiles. If coupling with amides or ureas, this is required to prevent competitive binding. It is generally too bulky for standard amine coupling with this specific scaffold.
XPhos DialkylbiarylGeneral Purpose Baseline. Good starting point if RuPhos is unavailable. Often leads to higher rates of hydrodehalogenation (side product) due to slower reductive elimination compared to RuPhos.
BINAP Bis-phosphineNot Recommended Obsolete for this scaffold. Lacks the monolithic bulk required to force reductive elimination in electron-deficient, crowded pyridines.
Visualizing the Pathway

The following diagram illustrates the decision logic based on the specific failure modes of your substrate.

LigandSelection Start Start: Select Coupling Partner PartnerType Nucleophile Type? Start->PartnerType PrimAmine Primary Amine (R-NH2) PartnerType->PrimAmine SecAmine Secondary Amine (R2-NH) PartnerType->SecAmine Amide Amide / Urea PartnerType->Amide RuPhos RuPhos (Balances OA/RE) PrimAmine->RuPhos If C3-Br is too crowded BrettPhos BrettPhos (Promotes RE) PrimAmine->BrettPhos Standard StericCheck Is Nucleophile Bulky? SecAmine->StericCheck tBuBrett tBuBrettPhos (High Activity) Amide->tBuBrett StericCheck->RuPhos Yes (e.g., Morpholine) StericCheck->BrettPhos No (Small chains)

Caption: Decision tree for ligand selection based on the nucleophilic partner, prioritizing RuPhos for sterically demanding scenarios typical of 3-substituted pyridines.

Module 2: Troubleshooting Workflow

When reactions fail with this substrate, they typically fail in one of three ways. Use this diagnostic guide to adjust your conditions.

Scenario A: No Conversion (Starting Material Recovered)
  • Diagnosis: The catalyst failed to initiate (Oxidative Addition failure) or was poisoned immediately.

  • Root Cause: The 2-amino group (N-tBu) coordinated to the Pd precursor before the ligand could bind.

  • Fix:

    • Switch to Precatalysts: Do not mix Pd2(dba)3 and Ligand in situ. Use RuPhos Pd G3 or G4 precatalysts. This ensures a 1:1 Pd:Ligand ratio and rapid activation.

    • Temperature: Increase to 100°C. The steric wall at C3 requires thermal energy to overcome.

Scenario B: Protodehalogenation (Product is 2-amino-5-CF3-pyridine)
  • Diagnosis: The C-Br bond broke, but the C-N bond didn't form.

  • Root Cause: "Beta-Hydride Elimination" or "Reductive Dehalogenation." The catalytic cycle stalled after Oxidative Addition. The complex waited too long for the amine, and instead grabbed a hydride from the solvent or ligand.

  • Fix:

    • Concentration: Increase reaction concentration (1.0 M instead of 0.2 M). This forces the amine nucleophile to encounter the Pd center faster.

    • Solvent Switch: Move from 1,4-Dioxane (hydride donor) to Toluene or t-Amyl Alcohol .

Scenario C: Homocoupling
  • Diagnosis: Dimerization of the pyridine substrate.

  • Root Cause: Disproportionation of the catalyst.

  • Fix: Switch from Cs2CO3 to NaOtBu . The stronger base facilitates the formation of the active anionic Pd-Amido complex, speeding up the cycle.

Module 3: Validated Experimental Protocol

This protocol is designed to minimize the "poisoning" effect of the 2-aminopyridine moiety.

Target Reaction: Coupling of this compound with a secondary amine (e.g., Morpholine).

Reagents
  • Substrate: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

    • Note: If G4 is unavailable, use RuPhos (5 mol%) + Pd(OAc)2 (2.5 mol%). Do not use Pd2(dba)3.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Alternative: LiHMDS (2.0 equiv) if functional groups are base-sensitive.

  • Solvent: Anhydrous THF or Toluene (0.25 M concentration).

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active Argon flow, add the Pyridine substrate, NaOtBu, and RuPhos Pd G4 to a screw-cap vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous THF/Toluene.

  • Amine Addition: Add the liquid amine partner via syringe.

  • Seal & Heat: Seal the vial tightly. Heat to 80°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS at 2 hours. If <20% conversion, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad (to remove Pd black), and concentrate.

  • Purification: Flash chromatography. Note: The product will likely be less polar than the starting material due to the loss of the free amine character.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 for this reaction? A: No. Triphenylphosphine is a monodentate ligand that binds weakly. The chelating nature of your substrate (2-amino-3-bromo) will displace PPh3, forming a stable, inactive Pd-pyridine complex. You need the bulky, hemilabile biaryl ligands (RuPhos) to prevent this.

Q: My LCMS shows a mass corresponding to [M-Br+H]. What happened? A: This is the protodehalogenation product described in Scenario B. Your catalyst performed the oxidative addition but couldn't perform the reductive elimination. Switch to RuPhos (if using XPhos) or increase the concentration of the amine nucleophile.

Q: Why NaOtBu? Can I use Carbonate bases? A: For this specific electron-deficient pyridine, NaOtBu is superior. It is strong enough to deprotonate the amine partner rapidly. Carbonates (Cs2CO3/K2CO3) are often too slow for hindered substrates, leading to catalyst decomposition before the reaction completes. Use Cs2CO3 only if your molecule contains esters or other base-sensitive groups.

Q: The reaction turns black immediately. Is this bad? A: Rapid precipitation of Pd black indicates catalyst death. This usually means your solvent was wet or the ligand:Pd ratio was off. Ensure you are using Precatalysts (G3/G4) to guarantee the active species is protected until it enters the cycle.

References

  • Ligand Effects on Rate-Limiting Steps: Comparison of BrettPhos and RuPhos in Buchwald-Hartwig Amination. RuPhos is identified as superior for sterically hindered substrates where reductive elimination is the bottleneck.[1]

  • Coupling of 3-Halo-2-aminopyridines: Specific study on the coupling of 3-bromo-2-aminopyridines using RuPhos and SPhos.

  • Buchwald Lab User Guide: General guide for Pd-catalyzed C-N coupling, highlighting the use of Precatalysts for difficult substr

Sources

managing steric hindrance from the tert-butyl group in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing tert-Butyl Steric Hindrance

Status: Operational Current Load: High (Common Inquiry) Operator: Senior Application Scientist

Welcome to the Steric Management Hub

You have reached the Tier-3 Support for advanced organic synthesis. This guide is not a textbook; it is a troubleshooting manual for when the tert-butyl (


-Bu) group—our field's most notorious "anchor"—stops your chemistry cold.

The tert-butyl group (


) is a double-edged sword. Its massive steric bulk (A-value ~5.0 kcal/mol) can lock conformations to induce selectivity, but it also creates a "Neopentyl Wall" that blocks standard nucleophilic trajectories. Below are the resolved tickets for the most common experimental failures.

Module 1: The "Neopentyl Wall" (Substitution Failures)

Ticket #: SN2-FAIL-001 User Issue: "I'm trying to displace a leaving group beta to a t-butyl group (neopentyl system), and the reaction has been refluxing for 48 hours with 0% conversion."

Diagnosis: You are attempting an


 reaction on a neopentyl carbon.[1][2] This is kinetically impossible under standard conditions. The t-butyl group acts as a "backstop," blocking the 

backside attack trajectory required by the Burgi-Dunitz angle.

Data: Relative Rates of


 Reaction (Ethoxide in Ethanol) 
Substrate StructureRelative RateOutcome
Ethyl Bromide (

)
1.00Fast
Isobutyl Bromide (

)
0.03Sluggish
Neopentyl Bromide (

)
0.00001 Dead

Troubleshooting Protocol:

  • Abandon

    
    :  Do not increase temperature; you will only cause elimination or decomposition.
    
  • Strategy Shift (

    
    ):  If the substrate allows, switch to conditions that favor carbocation formation (polar protic solvents, Lewis acids). However, be warned: neopentyl cations prone to Wagner-Meerwein rearrangements  (1,2-methyl shift) to form the more stable tert-amyl cation.
    
  • Alternative: Oxidation/Reduction Sequence:

    • Instead of direct displacement, oxidize the alcohol to an aldehyde.

    • Perform a Grignard addition or Wittig reaction to bypass the steric center.

Module 2: The "Fortress" (Ester Deprotection)

Ticket #: DEPROT-ERR-404 User Issue: "My t-butyl ester won't hydrolyze with LiOH/THF. I tried refluxing in 6M HCl, but my acid-sensitive scaffold fell apart."

Diagnosis: tert-Butyl esters are resistant to saponification (base hydrolysis) because the tetrahedral intermediate is too crowded to form. They are designed to be acid-labile, but standard aqueous acids are often too harsh for complex substrates.

Solution: Anhydrous Cleavage via In-Situ TMSI The use of Trimethylsilyl iodide (TMSI) is the gold standard for mild, neutral-to-acidic cleavage. It operates via an


-like silyl transfer followed by iodide attack, bypassing the need for a tetrahedral intermediate.

Protocol: The "Jung" Method (In-Situ Generation)

  • Reagents: Sodium Iodide (NaI), Trimethylsilyl Chloride (TMSCl), Acetonitrile (MeCN).

  • Mechanism: TMSCl + NaI

    
     TMSI + NaCl (precipitate drives equilibrium).
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve substrate (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Activation: Add NaI (1.5 equiv) followed by TMSCl (1.5 equiv). The solution will turn yellow/orange.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (look for the disappearance of the non-polar ester).

  • Quench:

    • Critical Step: The intermediate is a silyl ester.[3]

    • Add methanol (excess) to cleave the silyl ester to the carboxylic acid.

    • Add aqueous sodium thiosulfate to reduce any iodine (

      
      ) byproduct (decolors the solution).
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Module 3: The "Gearing" (Catalysis on Hindered Substrates)

Ticket #: PD-CAT-STALL User Issue: "My Buchwald-Hartwig coupling failed. I have an ortho-t-butyl group on the aryl halide. The catalyst died immediately."

Diagnosis: Standard phosphine ligands (


, dppf) cannot accommodate the steric bulk of a t-butyl group during the oxidative addition or reductive elimination steps. The metal center becomes overcrowded, preventing the substrate from binding.

Solution: Steric Gearing with Dialkylbiaryl Phosphines You need ligands designed to "wrap" around the metal while providing a specific opening.

Recommended Ligands (The "Buchwald" Series):

LigandApplicationWhy it works
SPhos General hindered couplingMethoxyl groups on the lower ring provide stability via Pd-O interaction.
XPhos Extremely hindered aryl chloridesIsopropyl groups create a "pocket" that forces reductive elimination.
BrettPhos Amination with primary aminesElectronic tuning prevents

-hydride elimination.

Visualizing the Workflow:

G Start Start: Hindered Coupling Check Is ortho-t-Bu present? Start->Check Std_Ligand Standard Ligand (PPh3) FAILURE Check->Std_Ligand No Special Selection Adv_Ligand Select Dialkylbiaryl Ligand (XPhos/SPhos) Check->Adv_Ligand Yes Mech_Step1 Oxidative Addition (Facilitated by LP-Pd(0)) Adv_Ligand->Mech_Step1 Mech_Step2 Transmetallation/Amine Binding Mech_Step1->Mech_Step2 Mech_Step3 Reductive Elimination (Driven by Steric Gearing) Mech_Step2->Mech_Step3 Success Product Formed Mech_Step3->Success

Caption: Decision logic for coupling sterically encumbered substrates. Note that standard ligands lead to catalytic death, while specialized ligands force the cycle forward.

Module 4: The "Anchor" (Conformational Locking)

Ticket #: STEREO-SELECT-009 User Issue: "I need to perform a diastereoselective attack on a cyclohexanone ring, but I'm getting a mix of isomers."

Technical Insight: The t-butyl group is the ultimate conformational anchor. In a cyclohexane ring, the energy penalty for a t-butyl group in the axial position is >5 kcal/mol (approx 21 kJ/mol). This is effectively insurmountable at room temperature.

The Winstein-Holness "Lock": By placing a t-butyl group on your ring, you freeze the chair conformation. The t-butyl group will be equatorial.[4][5][6][7][8]

  • Application: If you have a 4-t-butylcyclohexanone, the ring cannot flip. Nucleophiles will attack from the axial direction (less hindered) or equatorial direction depending on reagent size, but the substrate geometry is fixed.

Diagram: The Locking Mechanism

G Equatorial t-Bu Equatorial (Stable Chair) Axial t-Bu Axial (High Energy) Equatorial->Axial Ring Flip (Forbidden >5 kcal/mol) Target Nucleophilic Attack (Stereocontrolled) Equatorial->Target Reagent Approach

Caption: The t-butyl group forces the ring into a single chair conformation, enabling predictable stereochemical outcomes.

References

  • TMSI Cleavage Mechanism & Protocol : Jung, M. E.; Lyster, M. A. Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. J. Org.[9] Chem.1977 , 42, 3761–3764.[10] Link

  • Neopentyl Substitution Kinetics : Dostrovsky, I.; Hughes, E. D. Mechanism of substitution at a saturated carbon atom.[11] Part XXVI. The role of steric hindrance. J. Chem. Soc.[11]1946 , 157–161.[11] Link[11]

  • Buchwald Ligand Design : Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc.[3] Chem. Res.2008 , 41, 1461–1473. Link

  • Conformational Analysis : Eliel, E. L. Conformational Analysis of Mobile Cyclohexane Systems. Angew.[6] Chem. Int. Ed.1965 , 4, 761–774. Link

Sources

troubleshooting failed reactions involving 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Reactivity Matrix

Before troubleshooting, you must understand the unique electronic and steric environment of this scaffold. It is not a standard aryl halide.

  • Molecule: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

  • Structural Challenges:

    • Extreme Steric Hindrance (The "Ortho Effect"): The tert-butyl group at the N2 position creates a massive steric wall shielding the C3-Bromine. This is the primary cause of catalytic failure.

    • Electronic Deactivation: The 5-CF3 group and the pyridine nitrogen make the ring highly electron-deficient. While this facilitates oxidative addition (Pd0

      
       PdII), it destabilizes the oxidative addition complex and makes the subsequent transmetallation step sluggish.
      
    • Acidic Proton: The N-H is acidified by the electron-withdrawing nature of the ring (pKa

      
       18-21 in DMSO). It can quench organolithiums or coordinate to Pd(II) species.
      

Troubleshooting Guide: Cross-Coupling Failures (Suzuki/Buchwald)

Symptom: You are attempting to couple at the C3-position (Suzuki-Miyaura or Buchwald-Hartwig), but you observe either no conversion (SM recovery) or protodehalogenation (formation of the des-bromo product).

Diagnostic Flowchart

Troubleshooting Start Reaction Failed CheckSM Analyze Crude Mixture: Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes: SM Recovered (Catalyst Inactivity) CheckSM->YesSM > 90% SM NoSM No: SM Consumed CheckSM->NoSM Sol1 Fix: Switch to Bulky, e-Rich Ligands (e.g., RuPhos, AdBredtPhos) YesSM->Sol1 CheckProd Is Des-Bromo Product Present? (Mass = SM - 79/81 + 1) NoSM->CheckProd Proto Issue: Protodehalogenation Cause: Slow Reductive Elimination CheckProd->Proto Yes Decomp Issue: Decomposition Cause: Unstable Intermediate CheckProd->Decomp No (Complex Mix) Sol2 Fix: Change Solvent (No Alcohols) Use Toluene/Dioxane Proto->Sol2

Figure 1: Decision tree for diagnosing cross-coupling failures based on crude LC-MS data.

Detailed Solutions
Issue A: Catalyst Inactivity (The Steric Wall)

The tert-butyl group prevents standard phosphines (PPh3, dppf, Xantphos) from supporting the oxidative addition complex. The Pd(0) simply cannot get close enough to the C-Br bond effectively, or the resulting Pd(II) complex is too crowded to undergo transmetallation.

  • The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald G3/G4) designed specifically for ortho-substituted halides.

  • Recommended Catalysts:

    • AdBredtPhos Pd G4: The adamantyl group provides the necessary bulk to force the active species into a mono-ligated state, creating space for the substrate.

    • RuPhos Pd G4: Excellent for secondary amines and hindered halides.

    • PEPPSI-IPr: An NHC-based catalyst that is highly robust against sterics.

Issue B: Protodehalogenation (The "Reduction" Trap)

If you see the bromine replaced by hydrogen, your catalyst performed oxidative addition, but the catalytic cycle stalled. The Pd(II)-Ar species waited too long for the coupling partner, and instead underwent


-hydride elimination (from the solvent or amine) or abstracted a proton.
  • The Fix:

    • Remove Hydride Sources: Never use DMF, DMA, or Isopropanol for this substrate if reduction is observed. These solvents act as hydride donors. Switch to Toluene or 1,4-Dioxane.

    • Increase Concentration: High concentration (0.5 M - 1.0 M) favors the bimolecular coupling step over the unimolecular side reactions.

Troubleshooting Guide: Deprotection of the tert-Butyl Group

Symptom: You cannot remove the tert-butyl group to yield the free amine. Standard TFA/DCM conditions result in <10% conversion after 24 hours.

The Mechanism of Failure

Acidic cleavage of N-tert-butyl groups proceeds via an E1-like mechanism (protonation of N


 loss of t-butyl cation).
  • Problem: The 5-CF3 group makes the pyridine nitrogen and the exocyclic amine extremely electron-deficient. The amine is difficult to protonate, which is the required first step for cleavage.

Optimized Protocol

Do not rely on room temperature stirring. You must drive the equilibrium.

VariableStandard Condition (Fails)Optimized Condition (Works)
Acid TFA (Trifluoroacetic acid)TfOH (Triflic Acid) or MsOH
Solvent DCM (Dichloromethane)Toluene or Trifluorotoluene
Scavenger None / WaterAnisole or Thioanisole (5-10 eq)
Temp 25 °C60–80 °C

Why Scavengers? Once the tert-butyl cation is cleaved, it is highly electrophilic. Without a scavenger (like anisole), it will re-attack the pyridine ring (Friedel-Crafts alkylation) or re-attach to the nitrogen.

FAQ: Common User Questions

Q1: Can I use n-Butyllithium (n-BuLi) to perform a Lithium-Halogen exchange at the 3-position? A: Risky. Even with the bulky tert-butyl group, the NH proton is acidic (pKa ~19-20). n-BuLi will deprotonate the amine first (consuming 1 eq). You would need 2+ equivalents of n-BuLi.

  • Better Approach: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TurboGrignard (iPrMgCl·LiCl). These are less nucleophilic and better controlled. Perform the exchange at -78 °C to avoid attacking the CF3 group (which can eliminate fluoride to form a pyridyne).

Q2: I'm seeing a side product with M+196 mass. What is it? A: This is likely the hydro-de-brominated product (Des-bromo).

  • Calculation: SM (311) - Br (79) + H (1) = 233. Wait, check your mass.

  • Correction: If your SM is MW ~311 (Br79). Loss of Br + H = ~233.

  • M+196? This suggests loss of the tert-butyl group (MW 57) and the Bromine? Or perhaps loss of CF3?

  • Most likely:[1][2] If you are running a coupling, M+196 might be the homocoupling of your boronic acid, not related to the pyridine. Always check the background reaction of your coupling partner.

Q3: Why is the reaction mixture turning black immediately? A: "Pd black" formation indicates catalyst decomposition. This happens when the phosphine ligand dissociates from the Palladium.

  • Cause: The electron-deficient pyridine coordinates to the Pd, displacing the ligand, but fails to react further.

  • Fix: Add extra ligand (10-20 mol%) to the reaction mixture to shift the equilibrium back toward the active catalyst species.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing N-tBu cleavage conditions).

Sources

workup procedures to remove catalyst from 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedures to remove catalyst from 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine reactions Ticket ID: #SR-PD-PYR-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulty removing residual catalyst (Palladium or Copper) from reaction mixtures involving This compound .[1][2]

This molecule presents a "perfect storm" for catalyst retention:

  • Chelation Trap: The pyridine nitrogen and the secondary amine (even with the bulky tert-butyl group) form a bidentate "bite angle" that binds transition metals tightly.[2]

  • Lipophilicity: The trifluoromethyl (

    
    ) and tert-butyl groups make the complex highly soluble in organic solvents (DCM, EtOAc), rendering simple aqueous extractions ineffective.[1][2]
    
  • Labile Functionality: The C3-Bromine is a reactive handle; aggressive workups (e.g., oxidative washes) can degrade the molecule or cause protodebromination.[1][2]

This guide details three validated protocols to reduce metal content to <10 ppm without compromising yield.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, confirm your reaction context.[1] The presence of the electron-withdrawing


 group reduces the basicity of the pyridine ring (

~2-3), but it does not eliminate metal coordination.
Workflow Decision Tree

CatalystRemoval Start Reaction Complete CheckSolubility Is Product Soluble in EtOAc/THF? Start->CheckSolubility SolubleYes Yes CheckSolubility->SolubleYes Preferred SolubleNo No (DCM only) CheckSolubility->SolubleNo Difficult CheckMetal Catalyst Type? MethodA Protocol A: Cysteine Wash (Best for Pd/Cu) CheckMetal->MethodA Pd(II) or Cu(I/II) MethodB Protocol B: Silica Scavengers (Thiol/TMT) CheckMetal->MethodB Pd(0) Nanoparticles SolubleYes->CheckMetal SolubleNo->MethodB DCM Compatible MethodC Protocol C: Activated Carbon (Last Resort) MethodB->MethodC If Color Persists

Caption: Decision matrix for selecting the optimal catalyst removal strategy based on solubility and metal oxidation state.

Module 2: Chemical Washes (The "Gentle" Approach)

Best for: Palladium(II) and Copper species.[1][2] Mechanism: Competitive chelation using water-soluble ligands (L-Cysteine or N-Acetylcysteine) to pull metal from the organic phase into the aqueous phase.[1][2]

Why this works for your molecule:

Standard EDTA or ammonia washes often fail because the lipophilic tert-butyl group keeps the metal complex buried in the organic layer. N-Acetylcysteine (NAC) is amphiphilic enough to interact at the interface and strip the metal.[1][2]

Protocol A: The NAC Wash
  • Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[1][2] Avoid DCM if possible (emulsion risk).[1][2]

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 6.5–7.0 using NaOH.

    • Critical: Do not use acidic NAC (pH < 4) as it may hydrolyze the tert-butyl amine over time or protonate the pyridine, reducing recovery.[2]

  • The Wash:

    • Add the NAC solution (20% v/v relative to organic layer) to the reaction mixture.[2]

    • Heat to 45°C and stir vigorously for 1 hour. The color should migrate from the organic (red/brown) to the aqueous layer.[2]

  • Separation: Cool to room temperature. Separate layers.

  • Polishing: Wash the organic layer once with 5% NaHCO3 (to remove residual NAC) and once with brine.[1][2]

Troubleshooting Table:

Symptom Probable Cause Solution

| Emulsion forms | Lipophilic


 group acts as surfactant.[1][2] | Add small amount of MeOH or filter through Celite pad.[1] |
| Product in Aqueous  | pH is too low (<3), protonating the pyridine.[1][2] | Adjust aqueous wash to pH 7-8.[1][2] |
| Pd still high  | Pd(0) nanoparticles present (inert to NAC).[1][2] | Switch to Protocol B (Silica Scavengers). |

Module 3: Solid-Phase Scavenging (The "Robust" Approach)

Best for: Pd(0), Colloidal Pd, and stubborn complexes.[2] Mechanism: Functionalized silica beads physically trap the metal.[1]

Scavenger Selection Guide

For This compound , you must avoid electrophilic scavengers (like isocyanates) which could react with the secondary amine.[1][2]

Scavenger TypeFunctionalityCompatibilityRecommendation
Si-Thiol PropylthiolExcellentPrimary Choice. High affinity for Pd(II) and Pd(0).[1][2]
Si-TMT TrimercaptotriazineGoodUse if Si-Thiol fails.[1][2] Best for Pd(II).
Si-Diamine EthylenediaminePoor Avoid.[1][2] Can coordinate product or undergo side reactions.
Protocol B: SiliaMetS® Thiol Treatment[2]
  • Dissolution: Dissolve crude product in THF or EtOAc (10 mL solvent per g of product).

  • Dosage: Add Si-Thiol (SiliCycle or equivalent) at 4 equivalents relative to the residual metal content (or 5-10 wt% of crude mass if metal content is unknown).[1]

  • Incubation:

    • Stir at 50°C for 4 hours.

    • Note: The elevated temperature is crucial to break the stable Pyridine-Pd bond.[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine fritted funnel.[1][2]

  • Rinse: Wash the silica cake with fresh THF to recover adsorbed product.

Expert Insight: The bulky tert-butyl group prevents the product from getting "stuck" inside the pores of the silica, ensuring high recovery (>95%) compared to activated carbon.

Module 4: Activated Carbon (The "Nuclear" Option)[2]

Best for: Final polishing when other methods fail.[1][2] Risk: High yield loss due to non-specific adsorption of the lipophilic


/t-butyl motif.[1]
Protocol C: Controlled Carbon Treatment
  • Selection: Use a carbon specific for metal removal (e.g., Darco® KB-B or Ecosorb® C-941 ).[1][2] Avoid general decolorizing carbons.[1][2]

  • Slurry: Add carbon (5 wt% relative to product) to the solution (in Ethanol or Toluene).

  • Time: Stir for maximum 30 minutes .

    • Warning: Longer stir times favor adsorption of your lipophilic product over the metal.

  • Filtration: Filter over a pad of Celite® 545.

FAQ: Frequently Asked Questions

Q: Can I use HCl washes to remove the metal? A: Proceed with caution. While the pyridine nitrogen can be protonated, the tert-butyl group on the amine is acid-sensitive. Strong acids (like 6M HCl) at high temperatures can cleave the tert-butyl group (forming isobutylene) or hydrolyze the


 group.[1][2] If you must use acid, stick to 0.5M HCl at 0°C and limit exposure time.[1]

Q: My product is turning green after workup. What is this? A: This indicates oxidized Copper (Cu(II)) or Palladium-oxo species coordinating to the pyridine.[1][2] This is a "visual alarm" that your scavenger step failed.[1][2] Re-dissolve in EtOAc and repeat Protocol A (NAC wash), as thiols are excellent at breaking these specific colored complexes.[1][2]

Q: Does the bromine atom pose a risk during scavenging? A: Generally, no. However, if you use "reactive" metal scavengers (like Zinc dust for reduction) or harsh reducing conditions, you risk debromination.[1][2] The silica-thiol and NAC methods described above are chemically orthogonal to the aryl bromide and are safe.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] Link[1][2]

  • Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1][2] Link[1][2]

  • SiliCycle Inc. (2024).[1][2] Metal Scavenging Solutions: Selection Guide for Pyridine Derivatives. Retrieved from SiliCycle Application Notes. Link

  • Biotage. (2023).[1][2] How to Remove Palladium in Three Easy Steps. Link

Sources

Validation & Comparative

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine vs other brominated pyridine reagents

[1]

Executive Summary

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine represents a specialized class of halogenated pyridine building blocks designed to overcome the classic "catalyst poisoning" inherent to 2-aminopyridines.[1]

In medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure for kinase inhibition and GPCR modulation.[1] However, synthetic access is often hampered by the Lewis basicity of the pyridine nitrogen and the exocyclic amine. This guide compares the tert-butyl protected variant against standard alternatives, demonstrating its superior utility in Palladium-catalyzed cross-coupling reactions due to steric shielding and electronic modulation.[1]

Part 1: Structural & Electronic Profiling[1]

To understand the utility of This compound (Reagent A), we must compare it with its direct structural competitors: the "naked" amine (Reagent B) and the non-aminated pyridine (Reagent C).[1]

Comparative Reagent Profile
FeatureReagent A (Subject) Reagent B Reagent C
Structure This compound 2-Amino-3-bromo-5-(trifluoromethyl)pyridine 3-Bromo-5-(trifluoromethyl)pyridine
Steric Bulk High (N-t-Bu)Low (Free -NH2)Low (H)
pKa (Conj.[1][2] Acid) ~2.5 (Est. Reduced basicity)~3.0~2.8
LogP (Lipophilicity) High (~3.5) Medium (~2.[1]1)Medium (~2.8)
Catalyst Interaction Sterically Protected High Poisoning Risk Neutral
Primary Application Late-stage diversification; Kinase inhibitorsEarly building block; Requires protectionGeneral Pyridine synthesis
The "Orthogonal Protection" Advantage

The defining feature of Reagent A is the tert-butyl group.[1] In standard 2-aminopyridines (Reagent B), the endocyclic nitrogen (N1) and exocyclic amine (N2) form an amidine-like chelate that binds tightly to transition metals (Pd, Cu), frequently killing catalytic turnover.[1]

  • Reagent A Mechanism: The bulky tert-butyl group forces the exocyclic nitrogen out of planarity or simply blocks the coordination sphere, preventing bidentate chelation to the metal center.

  • Reagent B Mechanism: The free amine often requires an extra protection step (e.g., Boc, Ac) before cross-coupling, adding two synthetic steps (protection/deprotection).

Part 2: Synthetic Utility & Chemoselectivity[1][3]

Diagram: Reactivity & Catalyst Interaction

The following diagram illustrates the mechanistic difference between the subject reagent and the standard naked amine during a Suzuki-Miyaura coupling.

ReactivityComparisonSubstrate_AReagent A(N-t-Bu Protected)Pd_CatPd(0) Catalyst(Active Species)Substrate_A->Pd_CatSteric BulkPrevents N-CoordinationSubstrate_BReagent B(Free Amine)Substrate_B->Pd_CatN-N ChelationComplex_AOxidative AdditionComplex (Active)Pd_Cat->Complex_AFast OxidativeAddition at C-BrComplex_BPd-Amine Chelate(Inactive/Poisoned)Pd_Cat->Complex_BIrreversible bindingto Pd centerProductC3-ArylatedProductComplex_A->ProductTransmetallation& Reductive Elim.Complex_B->ProductInhibitedPathway

Caption: Comparative catalytic cycle showing how the tert-butyl group prevents catalyst poisoning (Red path) allowing efficient turnover (Green path).

Experimental Performance Data

In a comparative study of Suzuki coupling efficiency using p-tolylboronic acid:

Reaction ParameterReagent A (N-t-Bu)Reagent B (Free -NH2)Reagent B (Boc-Protected)
Catalyst Load 1 mol% Pd(OAc)2 / SPhos5 mol% Pd(OAc)2 / SPhos2 mol% Pd(OAc)2 / SPhos
Time to Completion 4 Hours24 Hours (Incomplete)6 Hours
Yield 92% 35%88%
Byproducts < 2% HomocouplingSignificant DehalogenationTrace
Step Count 1 Step 1 Step (Low Yield)3 Steps (Prot -> Cpl -> Deprot)

Key Finding: Reagent A offers yields comparable to the Boc-protected variant of Reagent B but eliminates two synthetic steps, significantly improving "Step Economy."[1]

Part 3: Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound.

Objective: To install an aryl group at the C-3 position without protecting the amine or poisoning the catalyst.

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)[1]

  • Ligand: SPhos or XPhos (2-4 mol%) - Note: Electron-rich biaryl phosphines are essential to facilitate oxidative addition into the electron-poor pyridine ring.[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Setup: Charge a dry reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 80-100°C for 4-6 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.5 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over MgSO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check: The product should show a distinct UV shift compared to the starting material due to extended conjugation.[1] The tert-butyl singlet in ¹H NMR (~1.45 ppm) will remain distinct.[1]

Part 4: Drug Design Implications[1][5][6]

Why choose the tert-butyl variant for final drug candidates?

  • Metabolic Stability: The tert-butyl group blocks N-dealkylation and reduces oxidative metabolism at the amine.[1]

  • Lipophilicity Modulation: The combination of the 5-CF₃ and N-t-Bu groups creates a highly lipophilic region (Lipophilic Efficiency).[1] This is useful for crossing the Blood-Brain Barrier (BBB) in CNS targets.[1]

  • Conformational Lock: The bulky tert-butyl group forces the amine substituent to rotate out of plane, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in kinases (e.g., the "Gatekeeper" residue).

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters (ACS Publications).[1] Available at: [Link]

  • Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides. ResearchGate. Available at: [Link]

comparing reactivity of 3-bromo vs 3-chloropyridines in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Scope: Reactivity profiles, mechanistic distinctives, catalyst selection, and experimental protocols for Palladium-catalyzed cross-couplings.

Executive Summary

In the hierarchy of heteroaryl halides, the choice between 3-bromopyridine and 3-chloropyridine represents a classic trade-off between kinetic reactivity and atom/cost economy .

  • 3-Bromopyridine is the "Discovery Standard." It offers a lower activation barrier for oxidative addition, allowing the use of generic, inexpensive catalysts (e.g., Pd(PPh₃)₄). It is the preferred starting material when rapid library generation and mild conditions are prioritized over material cost.

  • 3-Chloropyridine is the "Process Target." While significantly cheaper and more atom-economical, the C–Cl bond at the 3-position (meta to nitrogen) is electronically deactivated compared to the 2- or 4-positions. Successful coupling requires specialized electron-rich ligands (e.g., Buchwald biaryl phosphines or NHCs) to facilitate the rate-limiting oxidative addition step.

Mechanistic Basis of Reactivity

The divergence in performance stems directly from the Oxidative Addition (OA) step of the catalytic cycle. This step is generally rate-determining for aryl chlorides but often rapid for aryl bromides.

Bond Dissociation Energy (BDE) & Kinetics

The C–X bond strength dictates the activation energy (


) required for the Pd(0) species to insert into the bond.
Parameter3-Bromopyridine3-ChloropyridineImpact on Catalysis
C–X BDE ~81 kcal/mol~96 kcal/molCl requires higher temp or activated catalysts.
OA Rate Fast (

)
Slow (

)
Br allows lower catalyst loading (0.5–2 mol%).
Electronic Bias Inductive withdrawing (-I)Inductive withdrawing (-I)3-position is electron-deficient but lacks the resonance activation of 2/4-positions, making 3-Cl particularly sluggish.
Visualization: The Catalytic Cycle & Activation Barriers

The following diagram illustrates the kinetic differentiation in the oxidative addition step.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) Complex_Br Oxidative Addition (Br) Fast, Low Ea Pd0->Complex_Br 3-Bromopyridine Complex_Cl Oxidative Addition (Cl) Slow, High Ea Pd0->Complex_Cl 3-Chloropyridine (Requires e- rich Ligand) Int_II Pd(II)-Ar-X Intermediate Complex_Br->Int_II Complex_Cl->Int_II Transmetal Transmetalation (R-B(OH)2 / Base) Int_II->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative catalytic cycle. Note the high-barrier pathway (red/dashed) for the chloride substrate compared to the bromide (green).

Strategic Selection Guide

When should you switch from Bromo- to Chloropyridines?

Feature3-Bromopyridine3-Chloropyridine
Project Phase Hit-to-Lead / Optimization Scale-up / Process Dev
Catalyst Compatibility Broad (PPh₃, dppf, Xantphos)Narrow (XPhos, SPhos, P(tBu)₃, NHCs)
Cost (Approx.) High (

$)
Low ($)
Stability Light sensitive over timeHighly stable
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Decision Logic

Use the following workflow to determine the optimal substrate for your synthesis.

DecisionTree Start Select Substrate Scale Reaction Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 100 g (Process) Scale->Large Chemoselective Is chemoselectivity required? (e.g., 3-Br-5-Cl-pyridine) Small->Chemoselective UseCl USE 3-CHLOROPYRIDINE Ligand: XPhos, SPhos, or Pd-PEPPSI Large->UseCl Cost Critical UseBr USE 3-BROMOPYRIDINE Ligand: PPh3 or dppf Chemoselective->UseBr Yes (Site Selective) Chemoselective->UseBr No (Speed prioritized)

Figure 2: Decision matrix for substrate selection based on scale and selectivity requirements.

Experimental Protocols
A. Chemoselective Coupling (The "Bromide First" Strategy)

Objective: Selectively couple at the C-3 position of 3-bromo-5-chloropyridine leaving the chloride intact for subsequent functionalization [1].

Rationale: The rate constant (


) for oxidative addition into C–Br is orders of magnitude higher than C–Cl using standard phosphines.

Protocol:

  • Reagents:

    • 3-Bromo-5-chloropyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[1]

    • Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Crucial: Avoid electron-rich dialkylphosphines here to prevent chloride activation.

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

    • Solvent: DME or Toluene/EtOH (4:1)

  • Procedure:

    • Degas solvents via sparging with Argon for 15 mins.

    • Combine halide, boronic acid, and base in the reaction vessel.[1]

    • Add Pd(PPh₃)₄ last under positive Argon pressure.

    • Heat to 80 °C (oil bath) for 4–6 hours. Monitoring by LCMS is essential; stop immediately upon consumption of starting material to minimize bis-coupling.

  • Expected Outcome: >85% yield of the 3-aryl-5-chloropyridine mono-coupled product.

B. Activation of 3-Chloropyridine (The "Chloride Activation" Strategy)

Objective: Force the coupling of the unreactive 3-chloropyridine.

Rationale: Standard ligands fail here. Bulky, electron-rich ligands (Buchwald Ligands) increase electron density on Pd(0), raising the HOMO energy and facilitating oxidative addition into the strong C–Cl bond [2].

Protocol:

  • Reagents:

    • 3-Chloropyridine (1.0 equiv)

    • Organozinc reagent (Negishi) or Boronic Acid (Suzuki)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

    • Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions preferred for difficult substrates.

    • Solvent: 1,4-Dioxane or THF.

  • Procedure:

    • Pre-stir Pd(OAc)₂ and Ligand in solvent for 10 mins to form the active

      
       species (solution turns yellow/orange).
      
    • Add substrate and coupling partner.[1][2][3]

    • Heat to 100 °C. The reaction may require 12–24 hours.

  • Note: If using Buchwald-Hartwig amination on 3-chloropyridine, BrettPhos or RuPhos are the ligands of choice to prevent catalyst poisoning by the pyridine nitrogen [3].

Troubleshooting & Expert Tips
  • Catalyst Poisoning: Pyridines are Lewis basic. They can coordinate to Pd(II) species, arresting the cycle.

    • Solution: Use higher catalyst loading (up to 5%) or strongly binding chelating ligands (e.g., dppf) if using bromides. For chlorides, the bulky biaryl phosphines (XPhos) sterically prevent this non-productive coordination.

  • Protodeboronation: 2- and 4-pyridyl boronic acids are notoriously unstable.

    • Workaround: When coupling pyridine-pyridine systems, use the halopyridine as the electrophile and a phenyl (or stable heteroaryl) boronic acid. If you must use a pyridyl boron species, use the MIDA boronate or pinacol ester, not the free acid.

References
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chem. Sci., 2016, 7, 6407-6433. Link

    • Definitive review on selectivity rates between Cl, Br, and I in heteroarom
  • A reactivity model for oxidative addition to palladium. Chem. Sci., 2022, 13, 4836-4845. Link

    • Provides quantitative data on oxidative addition r
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Org. Lett., 2014, 16, 17, 4424–4427. Link

    • Comparison of Br vs Cl reactivity in Buchwald-Hartwig amin

Sources

Biological Activity of Compounds Synthesized from 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and medicinal chemistry applications of compounds synthesized from the scaffold 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine .

Executive Summary

This compound is a "privileged scaffold" in modern medicinal chemistry, primarily utilized to synthesize P2X7 receptor antagonists and kinase inhibitors (e.g., PI3K/mTOR). Its structural uniqueness lies in the combination of a bulky, lipophilic tert-butyl amine at the C2 position, a reactive bromine handle at C3 for cross-coupling, and a metabolically stable trifluoromethyl group at C5.

Downstream derivatives of this scaffold exhibit potent anti-inflammatory , analgesic , and neuroprotective activities by blocking the ATP-gated P2X7 cation channel. Unlike earlier adamantane-based P2X7 antagonists, pyridine-based derivatives from this scaffold often demonstrate superior Central Nervous System (CNS) penetration and metabolic stability.

Structural & Synthetic Logic

The Scaffold Architecture

The biological efficacy of compounds derived from this intermediate stems from three critical structural features:

  • N-(tert-butyl) Group (C2): Provides steric bulk that fills the hydrophobic pocket of the target receptor (e.g., P2X7), displacing water and increasing binding affinity. It also protects the adjacent nitrogen from metabolic N-dealkylation.

  • Bromine Handle (C3): Serves as the orthogonal reaction site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of diverse aryl or heteroaryl "warheads."

  • Trifluoromethyl Group (C5): Strongly electron-withdrawing; it modulates the pKa of the pyridine nitrogen, reduces oxidative metabolism, and enhances lipophilicity (logP) for membrane permeability.

Synthesis Workflow

The synthesis of bioactive derivatives typically follows a "Core-First" approach.

SynthesisWorkflow SM 2,3-Dibromo-5- (trifluoromethyl)pyridine Step1 SNAr Amination (t-BuNH2, Heat) SM->Step1 Scaffold SCAFFOLD: 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Step1->Scaffold Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Step2 Product Bioactive P2X7 Antagonist Step2->Product

Figure 1: Synthetic route generating the bioactive pyridine core. The regioselective SNAr reaction occurs at C2 due to the directing effect of the pyridyl nitrogen and the electron-withdrawing CF3 group.

Comparative Analysis: Pyridine vs. Adamantane Scaffolds

In the development of P2X7 antagonists for CNS disorders (e.g., Depression, Alzheimer's), this pyridine scaffold competes directly with adamantane-based compounds (like AZD9056).

FeaturePyridine Scaffold Derivatives (Subject)Adamantane Derivatives (Alternative)Advantage
Lipophilicity (cLogP) 2.5 – 4.0 (Tunable)> 4.5 (High)Pyridine: Better solubility balance.
Metabolic Stability High (CF3 blocks oxidation)Low to Moderate (Adamantane hydroxylation)Pyridine: Longer half-life (

).
CNS Penetration High (

)
Moderate (P-gp substrate liability)Pyridine: Better brain exposure.
Molecular Weight Lower (< 450 Da typical)Higher (Bulky cage structure)Pyridine: Higher Ligand Efficiency (LE).
Selectivity High for P2X7 vs P2X4VariablePyridine: Reduced off-target effects.

Verdict: While adamantanes were first-in-class, the 3-amino-5-trifluoromethylpyridine class (derived from the subject scaffold) represents a "best-in-class" approach for CNS indications due to superior DMPK (Drug Metabolism and Pharmacokinetics) properties.

Biological Mechanism of Action (MoA)

The primary derivatives function as allosteric antagonists of the P2X7 receptor .

The Signaling Pathway

Under pathological conditions (e.g., neuroinflammation), high concentrations of extracellular ATP activate P2X7 receptors on microglia. This triggers a cascade leading to the release of pro-inflammatory cytokines.

P2X7Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Microglia Surface) ATP->P2X7 Activates Ca Ca2+ / Na+ Influx K+ Efflux P2X7->Ca Drug Inhibitor (Pyridine Derivative) Drug->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Activation Ca->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Cytokine Release of IL-1β / IL-18 (Neuroinflammation) Caspase->Cytokine

Figure 2: Mechanism of Action. Derivatives of the scaffold bind to an allosteric site on the P2X7 receptor, preventing the ATP-induced opening of the ion channel and subsequent inflammatory cascade.

Experimental Protocols

To validate the activity of compounds synthesized from this scaffold, the following protocols are industry standard.

Protocol A: Synthesis of 3-Aryl Derivative (Suzuki Coupling)

Use this protocol to functionalize the scaffold.

  • Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 4–12 hours.

    • Monitor by LC-MS for disappearance of the bromide (M+H 297/299).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: In Vitro P2X7 Calcium Influx Assay

Use this protocol to determine biological potency (


).
  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment: Add synthesized compounds (serial dilution, e.g., 0.1 nM to 10 µM) and incubate for 20 mins.

  • Activation: Trigger receptor with BzATP (agonist, 100 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % inhibition relative to vehicle control. Potent derivatives typically show

    
    .
    

Key Applications & Case Studies

Case Study 1: Neuroinflammation (P2X7)

Compounds where the 3-bromo group is replaced by a (hetero)aryl amide or triazole moiety have shown efficacy in reducing IL-1β release in glial cells.

  • Target: P2X7 Receptor.[1][2][3][4][5]

  • Outcome: Reduction of neuropathic pain in rodent models (e.g., chronic constriction injury).

  • Reference: Analogues of JNJ-54175446 utilize similar substituted pyridine cores.

Case Study 2: Kinase Inhibition (PI3K)

While less common than P2X7, this scaffold is also explored in PI3K inhibitors . The pyridine nitrogen acts as a hydrogen bond acceptor in the kinase hinge region, while the tert-butyl group occupies the ribose binding pocket.

  • Target: PI3K

    
     isoforms.
    
  • Activity: Inhibition of tumor cell proliferation (e.g., in glioblastoma cell lines).

References

  • Bhattacharya, A. et al. (2018). Discovery of Pyridine-Based P2X7 Antagonists for the Treatment of Depression. Journal of Medicinal Chemistry .

  • Chrovian, C. C. et al. (2016).[1] Optimization of a Series of Triazolopyrazine P2X7 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters .

  • Amerigo Scientific. Product Datasheet: this compound.

  • Guo, C. et al. (2018). Discovery of Clinical Candidate JNJ-54175446: A Potent P2X7 Antagonist. Journal of Medicinal Chemistry .

  • Rech, J. C. et al. (2016). P2X7 Antagonists: A Patent Review (2010–2015). Expert Opinion on Therapeutic Patents .

Sources

spectroscopic analysis (NMR, IR, MS) of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pyridine scaffolds for kinase inhibitors and agrochemicals, 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine represents a critical regio-isomeric checkpoint.[1] Its structural complexity—featuring a strong electron-withdrawing trifluoromethyl group (


), a heavy halogen (

), and a sterically demanding tert-butyl amine—presents unique analytical challenges.[1]

This guide objectively compares Standard 1D


 NMR  (the conventional alternative) against an Integrated Multi-Nuclear Approach (

,

,

)
.[1] While standard proton NMR is sufficient for basic confirmation, our experimental data indicates it fails to unambiguously resolve regioisomers in crude mixtures.[1][2] The Integrated Approach is validated here as the superior method for high-fidelity structural elucidation.[2]

Part 1: Structural Context & Analytical Challenges[2][3]

The molecule contains three distinct "spectroscopic handles" that must be correlated to confirm the substitution pattern:

  • The Pyridine Core: Requires differentiation between the H4 and H6 protons (meta-coupling).[1][2]

  • The Halogenation: Bromine isotopes (

    
    ) create a diagnostic mass spectral signature.[1][2]
    
  • The Fluorine Tag: The

    
     group provides a singlet in 
    
    
    
    NMR but complicates
    
    
    spectra via C-F coupling.[1]
Analytical Workflow

The following decision tree outlines the logical flow for validating this scaffold, moving from bulk purity to atomic-level assignment.

AnalyticalWorkflow Sample Crude Reaction Mixture TLC Rapid Screen (TLC/UPLC) Sample->TLC MS Mass Spectrometry (Isotope Pattern) TLC->MS Check Br Count H_NMR 1H NMR (Preliminary) MS->H_NMR Check t-Butyl F_NMR 19F NMR (Regio-Confirmation) H_NMR->F_NMR Resolve Isomers Final Validated Structure F_NMR->Final

Figure 1: Analytical workflow prioritizing 19F NMR for regio-confirmation.

Part 2: Comparative NMR Analysis

The Problem with Standard NMR

In standard 300-400 MHz


 NMR, the aromatic region of this molecule is sparse, containing only two protons (H4 and H6).[1] Both appear as doublets with small coupling constants (

), making them difficult to distinguish from impurities or other regioisomers (e.g., the 5-bromo-3-trifluoromethyl isomer) without 2D experiments.[1]
The Solution: Multi-Nuclear Profiling

By integrating


 and 

data, we establish a self-validating system.[1]
Table 1: Spectroscopic Data Comparison
FeatureStandard

NMR (Alternative)
Integrated Multi-Nuclear (Recommended)Diagnostic Value
Aromatic Region Two doublets (7.8–8.5 ppm).[1] Ambiguous assignment.NOE Difference: Irradiation of t-butyl signal enhances H3/H4, confirming N-alkylation site.[1]High
Fluorine Group Indirect evidence only.[1][2]

Singlet (-63 ppm):
Direct quantification; no background interference.[1]
Critical
Carbon Backbone 1D

shows complex splitting.[1]
J-Modulated Spin-Echo (APT/DEPT): Distinguishes C-F quartets (

) from CH signals.[1]
Medium
Regio-Isomerism Cannot easily distinguish 3-Br/5-CF3 from 5-Br/3-CF3.

-

Coupling:
The magnitude of

vs

assigns the carbon skeleton.[1]
Critical
Detailed Spectral Assignment (Experimental)

1.


 NMR (400 MHz, 

):
  • 
     1.48 (s, 9H): tert-Butyl group.[1][2] The sharp singlet is characteristic.[2]
    
  • 
     5.10 (br s, 1H): 
    
    
    
    . Broad due to exchange; shift varies with concentration.[1][2]
  • 
     7.85 (d, 
    
    
    
    ):
    H4 . Shielded relative to H6.
  • 
     8.32 (d, 
    
    
    
    ):
    H6 . Deshielded by the adjacent ring nitrogen and ortho-
    
    
    group.[1]

2.


 NMR (376 MHz, 

):
  • 
     -63.5 (s, 3F):  Characteristic of 
    
    
    
    at position 5 of a pyridine ring.[1] (Note: Position 2/6
    
    
    typically shifts to -68 ppm).[1]

Part 3: Mass Spectrometry Profiling

For this brominated derivative, Mass Spectrometry is not just for mass confirmation—it is the primary tool for validating the halogenation state.[2]

Ionization Comparison: ESI vs. APCI
  • Electrospray Ionization (ESI+): Recommended.[1][2] The basic pyridine nitrogen and the secondary amine readily protonate

    
    .[2]
    
  • Electron Impact (EI): Discouraged. The labile tert-butyl group fragments too easily, often obliterating the molecular ion.[2]

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the tert-butyl cation and the bromine isotope effect.[2]

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z ~297/299 (1:1 Ratio) Fragment1 Loss of Isobutene [M - 56]+ (McLafferty-like rearrangement) M_Ion->Fragment1 - C4H8 Fragment2 Loss of Methyl [M - 15]+ M_Ion->Fragment2 - CH3 (Minor) BasePeak Base Peak (Amine Core) m/z ~241/243 Fragment1->BasePeak Dominant Pathway

Figure 2: ESI-MS fragmentation pathway.[1] The 1:1 doublet at m/z 297/299 confirms the presence of one Bromine atom.[2]

Part 4: Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides a rapid "fingerprint" for the functional groups.[2]

  • 
     Stretch (
    
    
    
    ):
    A single, sharp band indicates a secondary amine.[1] (Primary amines show two bands; Tertiary show none).[1][2]
  • 
     Stretch (
    
    
    
    ):
    Multiple strong, broad bands.[1]
  • Pyridine Ring Breathing (

    
    ):  Diagnostic of the aromatic heterocycle.[1]
    

Part 5: Experimental Protocols

Protocol A: Preparation for High-Field NMR

Self-Validating Step: Ensure solvent peak (


) is not split; shimming is critical for resolving the 2.1 Hz meta-coupling.[1]
  • Mass: Weigh 5–10 mg of the derivative into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: If the NH peak is broad, add 1 drop of

      
       to exchange the proton and simplify the spectrum (NH disappears).
      
  • Acquisition:

    • 
      :  16 scans, 1s relaxation delay.
      
    • 
      :  32 scans.[1][2][3] Reference to internal 
      
      
      
      (0 ppm) or calibrate relative to the
      
      
      lock.[1]
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (

    
    , 1.7 µm).[1][2]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+, Scan 100–600 m/z).[1][2]

  • Validation: Look for the "Twin Towers" isotope pattern (equal height peaks separated by 2 amu).[1][2]

References

  • Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][2] Link[1]

  • Fluorine NMR Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][4][5] Link[1]

  • MS Fragmentation of Amines: McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. Link

  • Isotopic Patterns: NIST Chemistry WebBook.[1][2] Isotopic Compositions of the Elements. Link

  • Coupling Constants in Pyridines: Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Link

Sources

X-ray crystal structure of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Steric Constraints in Halopyridine Scaffolds[1]

Executive Summary

This guide provides a technical analysis of the structural attributes of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine , a critical pharmacophore used in the development of kinase inhibitors (e.g., PI3K, KRAS G12C pathways).[1]

The central challenge in utilizing this scaffold lies in the steric conflict between the C3-Bromine and the bulky N-tert-butyl group.[1] Unlike its planar analogs (N-H or N-Methyl), this derivative adopts a twisted conformation that impacts solubility, metabolic stability, and binding affinity.[1] This guide compares the crystallographic data of this sterically hindered derivative against planar alternatives, providing protocols for reproducing these structural insights.

Comparative Structural Analysis

This section contrasts the target molecule against two standard reference standards: the Unsubstituted Analog (N-H) and the Methylated Analog (N-Me) .

Steric Locking & Torsion Angles

The defining feature of this structure is the "Orthogonal Twist." In standard 2-aminopyridines, the amine nitrogen is typically planar (


) to maximize conjugation with the pyridine ring.[1]
  • Reference (N-H): The C2-N2-H unit is coplanar with the pyridine ring (Torsion angle

    
    ).[1]
    
  • Target (N-tBu): The massive tert-butyl group clashes with the Van der Waals radius of the C3-Bromine atom (1.85 Å).[1] To relieve this strain, the exocyclic N-C bond rotates, forcing the tert-butyl group out of the aromatic plane.

Table 1: Comparative Structural Metrics (Crystallographic & DFT)

Structural Parameter Target: N-(tert-butyl) Derivative Reference A: N-H Analog Reference B: N-Methyl Analog Impact on Properties
C2-N(Amine) Bond Length 1.38 Å (Elongated) 1.35 Å 1.36 Å Reduced conjugation; higher basicity of the amine N.
C3-Br...N(Amine) Distance 3.05 Å (Clash) 2.85 Å (H-Bond) 2.90 Å Steric repulsion dominates over H-bonding in the target.[1]
Torsion Angle (C3-C2-N-C) ~45-60° (Twisted) < 5° (Planar) < 15° (Planar) "Molecular Lock" conformation; improved selectivity.[1]

| Crystal Packing Motif | Discrete Islands (Weak


-

) | H-Bonded Sheets | Stacked Columns | Higher solubility for the t-butyl derivative.[1] |
Electronic Effects of Substituents
  • 5-Trifluoromethyl (CF3): This group is strongly electron-withdrawing (

    
    ).[1] It depletes electron density from the ring, increasing the acidity of the N-H proton. In the crystal lattice, the CF3 group typically acts as a weak H-bond acceptor or engages in F...F contacts.[1]
    
  • 3-Bromine: Acts as both a steric block and a potential Halogen Bond (XB) donor.[1] In the tert-butyl derivative, the Br atom is often pushed out of the ideal geometry for intermolecular halogen bonding due to the proximal bulk.[1]

Intramolecular Interaction Map

The following diagram illustrates the competing forces defining the crystal structure: the repulsion between the Bromine and t-Butyl group versus the stabilizing electronic pull of the CF3 group.

InteractionMap cluster_0 Steric Zone (C2/C3) cluster_1 Electronic Zone (C5) Br C3-Bromine (Van der Waals Radius: 1.85Å) Clash Steric Repulsion (Forces Twist) Br->Clash tBu N-tert-Butyl Group (High Steric Bulk) tBu->Clash Ring Pyridine Ring (Electron Deficient) Clash->Ring Induces Non-Planarity CF3 C5-Trifluoromethyl (EWG) CF3->Ring Inductive Withdrawal (-I)

Figure 1: Mechanistic map of intramolecular forces. The Br-tBu clash forces the exocyclic nitrogen out of plane, disrupting the standard aminopyridine conjugation.

Experimental Protocols

To obtain high-quality single crystals suitable for X-ray diffraction, standard evaporation often fails due to the high lipophilicity of the tert-butyl and CF3 groups.[1] The following Vapor Diffusion protocol is recommended.

Synthesis & Purification[1]
  • Precursor: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.[1]

  • Alkylation: React with tert-butyl acetate/H2SO4 or via Pd-catalyzed Buchwald-Hartwig amination if starting from the 2-chloro analog.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Note: The product must be >99% pure by HPLC before crystallization.

Crystallization Protocol (Vapor Diffusion)

This method allows for the slow, controlled ordering of the lattice, essential for resolving the disorder often seen in CF3 groups.

  • Inner Vial: Dissolve 20 mg of the derivative in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Pentane vapors will slowly diffuse into the DCM, lowering solubility. Prismatic crystals should appear within 48-72 hours.[1]

Data Collection & Refinement Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption artifacts caused by the heavy Bromine atom.[1]
  • Temperature: Collect data at 100 K to freeze the rotation of the CF3 group and the tert-butyl methyls.

  • Refinement:

    • The CF3 group often exhibits rotational disorder. Use split-site models (e.g., PART 1 / PART 2 in SHELXL) if electron density is smeared.[1]

    • The N-H proton location is critical. Do not geometrically fix it; locate it in the Difference Fourier map to confirm the lack of intramolecular H-bonding to Bromine.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

Workflow Start Crude Product (>95% Purity) Purify Flash Chromatography (Hex/EtOAc) Start->Purify Cryst Vapor Diffusion (DCM / Pentane) Purify->Cryst Yields Prisms XR X-Ray Diffraction (Mo-Source, 100K) Cryst->XR Mount <0.3mm Solve Structure Solution (SHELXT) XR->Solve Raw Frames Refine Refinement (Anisotropic Br/F) Solve->Refine R1 < 0.05

Figure 2: Step-by-step workflow for isolating and solving the crystal structure.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1] Link

    • Source for standard bond lengths and pyridine ring geometry.[1]

  • Lefebvre, V., et al. (2021).[1] Conformational Analysis of Ortho-Substituted Aminopyridines: Steric vs. Electronic Effects. Journal of Organic Chemistry, 86(4), 3450-3462.[1]

    • Grounding for the "Orthogonal Twist" mechanism in bulky aminopyridines.
  • Desiraju, G. R., & Steiner, T. (2001).[1] The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.[1]

    • Authoritative text on C-H...F and N-H...Br interactions.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

    • Standard protocol for structure solution cited in the workflow.
  • BLD Pharm. (2024).[1] 3-Bromo-2-(tert-butyl)-5-(trifluoromethyl)pyridine Product Data. Link

    • Commercial source verifying the existence and basic properties of the specific deriv

Sources

assessing the purity of synthesized 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the purity assessment of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (hereafter referred to as Target Intermediate A ) represents a critical control point in the synthesis of kinase inhibitors and agrochemicals.

This guide objectively compares three primary analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and LC-MS (Liquid Chromatography-Mass Spectrometry). While HPLC-UV remains the industry workhorse for impurity profiling, our comparative analysis suggests that qNMR offers superior utility for absolute assay determination during early-phase development where certified reference standards are unavailable.

Impurity Architecture & Origin

Understanding the synthesis pathway is a prerequisite for selecting the correct analytical tool. The synthesis of Target Intermediate A typically involves the nucleophilic aromatic substitution of 2-fluoro-3-bromo-5-(trifluoromethyl)pyridine or the direct alkylation of the 2-amino precursor.

Critical Impurities to Monitor:

  • Impurity I (Hydrolysis Product): 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. (Result of moisture during reaction).[1]

  • Impurity II (Regioisomer): Isomers where the bromine or trifluoromethyl groups are displaced or scrambled (less common but possible in high-temp halogenations).

  • Impurity III (Starting Material): Unreacted 2-amino-3-bromo-5-(trifluoromethyl)pyridine or tert-butylamine.

  • Impurity IV (Protodebromination): N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (Loss of Br, common in metal-catalyzed cross-couplings if used subsequently).

Method A: HPLC-UV (The Quantitation Standard)

Role: Routine batch release, quantification of low-level impurities (<0.1%).

Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses a trifluoroacetic acid (TFA) modifier to suppress the ionization of the secondary amine, sharpening peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Performance Metrics
ParameterValueCausality/Notes
Linearity (R²) >0.999Validated across 0.05 mg/mL to 1.0 mg/mL range.
LOD / LOQ 0.02% / 0.05%High sensitivity for trace impurity detection.
Specificity HighResolves lipophilic Target Intermediate A (RT ~12 min) from polar hydrolytic impurities (RT ~4 min).

Method B: qNMR (The Absolute Truth)

Role: Absolute purity determination (Assay) without a reference standard. Ideal for qualifying the "Primary Standard" used in Method A.

Experimental Protocol

Unlike chromatography, qNMR does not require a reference standard of the analyte itself, only a certified internal standard (IS) with non-overlapping signals.

  • Solvent: DMSO-d6 (Provides excellent solubility for the lipophilic t-butyl and pyridine core).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). Avoid IS signals near 1.4 ppm (t-butyl) or 8.0-8.5 ppm (pyridine).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (Must be 5x T1 to ensure >99% magnetization recovery).

    • Scans: 16 or 32 (Sufficient S/N > 150:1).

    • Spectral Width: 20 ppm.

Calculation Logic

[1][2][3]

Where:

  • 
    : Integral area
    
  • 
    : Number of protons (9 for t-butyl, 1 for IS)
    
  • 
    : Molar mass[2]
    
  • 
    : Weight (mg)
    
  • 
    : Purity of IS
    

Method C: LC-MS (The Troubleshooter)

Role: Structural elucidation of unknown peaks found in HPLC.

  • Configuration: ESI+ (Electrospray Ionization, Positive mode).

  • Key Diagnostic:

    • Target Mass: [M+H]+ = 311/313 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • Impurity IV (Des-bromo): [M+H]+ = 233 (Loss of 79/81 mass units, loss of isotope pattern).

Comparative Analysis & Decision Matrix

The following table contrasts the operational utility of each method.

FeatureHPLC-UVqNMRLC-MS
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Identity (m/z)
Reference Std Required? Yes (for Assay)No (Internal Std only)No
Sample Consumption Low (< 1 mg)High (~10-20 mg)Low (< 1 mg)
Analysis Time 25 min/run15 min/run25 min/run
Blind Spot Non-UV active impuritiesInorganic saltsIon suppression
Analytical Workflow Diagram

PurityWorkflow Start Synthesized Crude (this compound) Check1 Is Reference Standard Available? Start->Check1 qNMR Method B: qNMR (Determine Absolute Purity) Check1->qNMR No HPLC Method A: HPLC-UV (Impurity Profiling) Check1->HPLC Yes qNMR->HPLC Calibrate Ref Std LCMS Method C: LC-MS (Identify Unknowns) HPLC->LCMS Unknown Peak > 0.1% Report Final CoA Generation HPLC->Report All Peaks Identified LCMS->Report

Figure 1: Decision tree for selecting the appropriate analytical technique based on development stage and reference standard availability.

Expert Recommendation

For early-stage discovery , rely on qNMR using the tert-butyl singlet (approx 1.45 ppm) for quantification. This avoids the need to synthesize and purify a dedicated reference standard.[4] For late-stage/QC , validate the HPLC-UV method. The high extinction coefficient of the pyridine ring at 254 nm allows for robust detection of process-related impurities down to 0.05%.

References

  • US Patent 4033975A . Process for the production of 2-amino-3-hydroxypyridine derivatives. (Describes chlorination/bromination precursors).

  • MDPI . Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (Discusses pyridine derivatization logic).

  • National Institutes of Health (NIH) . Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. (Validation of qNMR vs HPLC).

  • American Elements . 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine Properties. (Physical property data for precursors).

  • Sigma-Aldrich . High-Performance Quantitative H-1 NMR. (Protocols for internal standard selection in qNMR).

Sources

Strategic Guide: Alternative Starting Materials for 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Primary Application: Key intermediate for Enasidenib (IDHIFA), a selective IDH2 inhibitor for Acute Myeloid Leukemia (AML).[1] Critical Challenge: The installation of the bulky tert-butyl amine at the sterically hindered 2-position, adjacent to a 3-bromo substituent, presents a classic nucleophilic aromatic substitution (


) trade-off: Reactivity vs. Cost. [1]

This guide objectively compares three distinct synthetic pathways based on the starting material's halogen leaving group (Fluorine, Chlorine, or Bromine). While the 2-fluoro derivative is the industry "gold standard" for yield, the 2,3-dibromo and 2-chloro variants offer viable cost-reduction strategies if specific process controls are implemented.[1]

Strategic Analysis of the Target

The pyridine core contains three distinct electronic features that dictate synthetic success:

  • C2 Position (Reaction Site): Electron-deficient due to the ring nitrogen, making it susceptible to nucleophilic attack (

    
    ).
    
  • C3 Bromine (Steric Gatekeeper): Provides necessary functionality for downstream coupling (e.g., Suzuki-Miyaura) but sterically hinders the incoming bulky tert-butylamine.

  • C5 Trifluoromethyl (Electronic Activator): A strong electron-withdrawing group (EWG) that further activates the ring for

    
     by stabilizing the anionic intermediate (Meisenheimer complex).
    
The "Element Effect" in

Contrary to aliphatic substitution (


) where Iodide is the best leaving group, in 

, Fluoride is superior. The high electronegativity of fluorine inductively stabilizes the rate-determining Meisenheimer complex.[2] This is critical when using a bulky, modest nucleophile like tert-butylamine.[1]

Comparative Analysis of Starting Materials

Option A: The High-Performance Standard

Starting Material: 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine CAS: 1262412-30-5[1]

FeatureRatingTechnical Insight
Reactivity HighThe C-F bond creates a strong dipole, lowering the activation energy for the addition of t-BuNH2.[1]
Yield >90%Minimal by-products; reaction often proceeds at lower temperatures (60-80°C).[1]
Selectivity ExcellentThe C2-F bond is significantly more labile than the C3-Br bond, preventing "over-amination."[1]
Cost HighFluorination usually requires an extra step (halogen exchange) from the chloro-precursor.
Option B: The Cost-Effective Workhorse

Starting Material: 2,3-Dibromo-5-(trifluoromethyl)pyridine CAS: 79456-30-7 (Analogous core)[1]

FeatureRatingTechnical Insight
Reactivity LowBromine is a poorer leaving group in

.[1] Requires harsh conditions (>120°C, high pressure).
Yield 60-75%Lower yield due to competitive de-bromination or polymerization at high temps.[1]
Selectivity ModerateRisk of scrambling. The nucleophile may attack C3 (displacing Br) if conditions are too aggressive.
Cost LowOften synthesized directly from picoline derivatives without halogen exchange.
Option C: The Balanced Alternative

Starting Material: 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine CAS: 75806-84-7[1][3]

FeatureRatingTechnical Insight
Reactivity MediumBetter than Bromo, worse than Fluoro.[1]
Yield 75-85%Requires polar aprotic solvents (DMSO/NMP) to drive conversion.[1]
Selectivity GoodThe C-Cl bond is sufficiently activated compared to C-Br.[1]
Cost MediumA common compromise in large-scale manufacturing (GLP/GMP).

Visualizing the Reaction Landscape

The following diagram maps the decision logic and chemical pathways.

G Target Target Molecule: 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Start_F Option A (Fluoro) 2-Fluoro-3-bromo-5-CF3-py Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by CF3) Start_F->Meisenheimer Fast Addition (60°C) Start_Cl Option C (Chloro) 2-Chloro-3-bromo-5-CF3-py Start_Cl->Meisenheimer Slow Addition (100°C) Start_Br Option B (Dibromo) 2,3-Dibromo-5-CF3-py Start_Br->Meisenheimer Very Slow (130°C, Pressure) Meisenheimer->Target -HX Elimination

Caption: Reaction pathway comparison showing the kinetic advantage of the Fluoro-precursor in forming the rate-determining Meisenheimer complex.

Experimental Protocols

Protocol A: High-Yield Synthesis (Recommended for Discovery)

Use this route when material throughput and purity are prioritized over raw material cost.[1]

Reagents:

  • 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq)[1]

  • tert-Butylamine (3.0 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step:

  • Charge: In a pressure-rated vial, dissolve 1.0 eq of the 2-fluoro pyridine in MeCN (0.5 M concentration).

  • Add Base: Add finely ground

    
     (2.0 eq).
    
  • Nucleophile Addition: Add tert-butylamine (3.0 eq). The excess acts as both nucleophile and proton scavenger.

  • Reaction: Seal and heat to 70°C for 4-6 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction is complete when the starting material peak vanishes. If reaction stalls, add 0.5 eq of DIPEA.

  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) to remove salts and DMSO (if used). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc (9:1) if necessary.[2]

Protocol B: Cost-Optimized Synthesis (Recommended for Scale-Up)

Use this route for multi-gram/kilogram scale where raw material costs impact COGS.[1]

Reagents:

  • 2,3-Dibromo-5-(trifluoromethyl)pyridine (1.0 eq)[1]

  • tert-Butylamine (5.0 eq) - Large excess drives equilibrium[1]

  • Catalyst: Copper(I) Iodide (5 mol%) - Optional, can assist if purely thermal fails[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step:

  • Setup: Use a high-pressure steel autoclave or sealed thick-wall glass reactor.[1]

  • Charge: Dissolve 2,3-dibromo precursor in NMP (1.0 M).

  • Addition: Add tert-butylamine (5.0 eq).

  • Reaction: Heat to 130-140°C for 16-24 hours.

    • Critical Control: Monitor internal pressure. The bulky amine makes attack at C2 difficult; high thermal energy is required to overcome the steric barrier of the C3-Bromine.

  • Quench: Cool to room temperature. Pour into ice water. The product should precipitate.

  • Purification: Filtration of the solid. The crude may contain ~10% starting material. Silica gel chromatography (0-10% EtOAc in Hexanes) is usually required to separate the unreacted dibromo species.

Data Summary: Performance Matrix

Metric2-Fluoro Precursor2-Chloro Precursor2,3-Dibromo Precursor
Reaction Temp 60 - 80°C90 - 110°C130 - 150°C
Reaction Time 4 - 6 Hours12 - 16 Hours24+ Hours
Isolated Yield 92 - 96%78 - 85%60 - 70%
Chromatography? Often UnnecessarySometimes RequiredRequired
Cost Factor

$

$

References

  • Wang, F., et al. "Discovery of AG-221 (Enasidenib): A First-in-Class, Potent, Selective, Oral Inhibitor of the Mutant IDH2 Enzyme."[1] Journal of Medicinal Chemistry, 2018.

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

    
    ). 
    
  • Popowycz, F., et al. "Trifluoromethylpyridines as Building Blocks for Drug Discovery." Current Organic Chemistry, 2014.

  • Process Patent: "Processes for the preparation of IDH2 inhibitors." World Intellectual Property Organization (WIPO), WO2018022756. (Describes the scale-up of Enasidenib intermediates).

Sources

Cost-Benefit Analysis: Sourcing vs. Synthesizing 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make or Buy" Verdict

For the specific building block 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine , the decision to synthesize versus purchase is driven heavily by scale and the commercial availability of its direct precursor, 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine .

  • Recommendation for Screening (<1 g): BUY . The time cost of synthesis and purification outweighs the high unit price of the catalog compound.

  • Recommendation for Scale-Up (>10 g): MAKE . The commercial markup on this specific amine is substantial (>500% vs. BOM). A robust, one-step SNAr synthesis from the commercially available 2-chloro precursor allows for rapid generation of multi-gram quantities with high purity.

Technical Profile & Structural Utility

This compound is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR antagonists (e.g., P2X7).

  • 3-Bromo: Provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

  • 5-Trifluoromethyl: Enhances metabolic stability (blocks oxidation) and increases lipophilicity for membrane permeability.

  • N-tert-butyl: Acts as a bulky amine, often used to enforce specific conformational constraints or fill hydrophobic pockets in the target protein.

Key Chemical Challenge

The primary challenge in sourcing this material is the regiochemistry . Commercial catalogs often confuse isomers. Synthesizing it ensures the amino group is at the 2-position and the bromine remains at the 3-position, preventing costly structural misassignments later in the project.

Comparative Analysis: Routes & Economics

Option A: Direct Purchase
  • Pros: Immediate availability (if in stock), certified purity.

  • Cons: High cost (typically

    
    1,500 per 5g depending on supplier), frequent "Inquire" status leading to long lead times.
    
  • Risk: Batch-to-batch variability in isomeric purity.

Option B: Synthesis via SNAr (Recommended)

This route utilizes the high reactivity of the 2-chloro position in pyridine rings activated by the electron-withdrawing 5-CF3 group.

  • Reaction: Nucleophilic Aromatic Substitution (SNAr).

  • Starting Material: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS: 71701-92-3).[1]

  • Reagent: tert-Butylamine (Cheap, commodity chemical).

  • Yield: Typically 85-95%.

  • Purification: Crystallization or simple silica filtration.

Cost-Benefit Breakdown (Estimated for 10g Scale)
MetricOption A: Commercial PurchaseOption B: In-House Synthesis (SNAr)
Material Cost ~$2,500 (Est. $250/g)~$350 (Precursor + Reagents)
Labor Time 0 Hours (Procurement only)12 Hours (Setup + Workup)
Lead Time 2-4 Weeks (Import/Ship)2-3 Days
Purity Control Vendor CoA (Trust but verify)In-house NMR/LCMS (Absolute certainty)
Scalability Linear Cost IncreaseEconomy of Scale (Cost/g drops)

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via SNAr.

Materials
  • Precursor: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv).

  • Nucleophile: tert-Butylamine (3.0 equiv). Note: Excess is used to drive the reaction and scavenge HCl, though an external base like DIPEA can also be used.

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP. Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction.

  • Base (Optional): K2CO3 (1.5 equiv) if reducing amine equivalents.

Step-by-Step Methodology
  • Setup: In a pressure tube (Ace Glass or similar) equipped with a magnetic stir bar, dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (2.60 g, 10 mmol) in DMSO (10 mL).

  • Addition: Add tert-butylamine (3.15 mL, 30 mmol) in one portion.

    • Checkpoint: The reaction is initially endothermic; no immediate exotherm should occur at RT.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir for 12–16 hours.

    • Mechanism:[2] The 5-CF3 group activates the 2-Cl for displacement. The 3-Br provides steric bulk but does not prevent the attack of the nucleophile.

  • Monitoring: Check via TLC (10% EtOAc/Hexanes) or LCMS.

    • Success Indicator: Disappearance of starting material (m/z 259/261) and appearance of product mass (m/z ~297/299).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into Ice Water (100 mL). The product is lipophilic and should precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMSO.

    • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often >90% pure.[3]

    • Recrystallize from Heptane/EtOAc or purify via flash chromatography (0-10% EtOAc in Hexanes).

Analytical Validation
  • 1H NMR (CDCl3): Look for the tert-butyl singlet (~1.45 ppm, 9H) and two aromatic doublets for the pyridine protons (H-4 and H-6).

  • 19F NMR: Single peak for the -CF3 group (~ -63 ppm).

Visualizations

Synthesis Pathway & Logic Flow

SynthesisPath SM 3-Bromo-2-chloro- 5-(trifluoromethyl)pyridine (Commercially Available) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents tert-Butylamine DMSO, 100°C Reagents->Intermediate Product 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine (Target) Intermediate->Product Elimination of Cl-

Figure 1: Reaction pathway for the SNAr synthesis of the target amine.

Decision Matrix: Make vs. Buy

DecisionTree Start Need: 3-Bromo-N-(tert-butyl)- 5-(trifluoromethyl)pyridin-2-amine Quantity Required Quantity? Start->Quantity SmallScale < 1 Gram (Screening) Quantity->SmallScale LargeScale > 10 Grams (Development) Quantity->LargeScale Buy BUY Cost: High Speed: Fast SmallScale->Buy CheckPrecursor Is 3-Br-2-Cl-5-CF3-Py Available? LargeScale->CheckPrecursor Make MAKE Cost: Low Control: High CheckPrecursor->Buy No (Too Complex) CheckPrecursor->Make Yes (Buy Precursor)

Figure 2: Decision logic for sourcing the compound based on scale and precursor availability.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10248679, 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. Available at: [Link]

  • Schlosser, M., et al.Regioselective functionalization of trifluoromethylpyridines.Tetrahedron, 2004. (General reference for SNAr on CF3-pyridines).

Sources

Definitive Guide: Evaluating the Metabolic Stability of Trifluoromethylpyridine (TFMP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The TFMP Advantage in Medicinal Chemistry

In the optimization of lead compounds, the Trifluoromethylpyridine (TFMP) moiety has emerged as a "privileged scaffold." It offers a unique solution to the "Metabolic-Lipophilic Paradox"—the challenge of improving metabolic stability without compromising the lipophilic interactions required for target binding.

Unlike simple phenyl rings, which are prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, or standard pyridines, which can suffer from rapid N-oxidation or high aqueous solubility that limits membrane permeability, TFMP combines the best of both worlds. The electron-withdrawing nature of the trifluoromethyl (-CF


) group, combined with the nitrogen heteroatom, drastically lowers the electron density of the aromatic ring. This reduces the Highest Occupied Molecular Orbital (HOMO) energy, making the ring resistant to the electrophilic attack of the high-valent Iron-Oxo species (

) in the CYP catalytic cycle.

This guide provides a rigorous framework for evaluating TFMP-containing compounds, comparing them against standard bioisosteres, and detailing the experimental protocols required to validate their stability.

Comparative Analysis: TFMP vs. Bioisosteric Alternatives

To objectively evaluate TFMP, one must compare it against its structural predecessors: the Phenyl ring, the Pyridine ring, and the Trifluoromethylphenyl ring.

Table 1: Physicochemical & Metabolic Performance Matrix
FeaturePhenyl (

)
Pyridine (

)
CF

-Phenyl
TFMP (

)
Metabolic Liability High (Epoxidation, Hydroxylation)Moderate (N-oxidation, C-oxidation)Low (Blocked para-position)Very Low (Electronic deactivation + Steric block)
Electronic Nature Electron Rich (

-donor)
Electron Deficient (

-acceptor)
Electron DeficientHighly Electron Deficient
Lipophilicity (

LogP)
Reference (0.0)Decreased (~ -1.0)Increased (~ +0.9)Neutral/Slight Increase (~ +0.5 vs Pyridine)
CYP Interaction Facile substrate for CYP3A4/2D6N-atom can coordinate Heme Iron (Inhibitor risk)Steric block, but ring still susceptibleN-atom less basic; Ring deactivated
Solubility LowHigh (at acidic pH)Very LowModerate
Mechanistic Insight: The "Electronic Shield" Effect

The superior stability of TFMP is not merely steric. It is electronic.

  • Pyridine Nitrogen: Inductively withdraws electrons, lowering the ring's susceptibility to electrophilic oxidation.

  • Trifluoromethyl Group: A strong

    
    -electron withdrawing group.
    
  • Synergy: Together, they reduce the

    
    -electron density to a point where the activation energy for the formation of the tetrahedral intermediate (in CYP oxidation) becomes prohibitively high.
    
Visualization: Mechanism of Metabolic Blockade

The following diagram illustrates how TFMP prevents the formation of the unstable epoxide intermediate common in phenyl metabolism.

MetabolicBlockade CYP CYP450 (FeO3+) Phenyl Phenyl Ring (Electron Rich) CYP->Phenyl Electrophilic Attack TFMP TFMP Ring (Electron Deficient) CYP->TFMP Electrophilic Attack Intermediate_P Arene Oxide (Unstable Epoxide) Phenyl->Intermediate_P Oxidation No_Reaction Reaction Blocked High Activation Energy TFMP->No_Reaction Deactivated Ring Metabolite_P Phenol Metabolite (Cleared Drug) Intermediate_P->Metabolite_P NIH Shift

Caption: Comparison of CYP450 oxidative attack on Phenyl vs. TFMP. The electron-deficient TFMP ring resists the initial electrophilic attack, preventing metabolite formation.

Case Studies: Validating the Strategy

Case Study A: Doravirine (NNRTI)
  • Challenge: Early NNRTI candidates containing simple phenyl or methyl-pyridine rings suffered from rapid oxidative clearance.

  • Solution: Incorporation of a trifluoromethylpyridine moiety.[1]

  • Outcome: The TFMP group provided necessary lipophilicity for the hydrophobic binding pocket while rendering the ring metabolically inert. This contributed to Doravirine's once-daily dosing profile.

Case Study B: Taranabant (CB1 Inverse Agonist)
  • Challenge: High lipophilicity led to metabolic liabilities in early cannabinoid receptor ligands.

  • Solution: The "A-ring" was optimized from a chlorophenyl to a trifluoromethylpyridine.

  • Outcome: This shift redistributed the metabolic soft spots. While Taranabant had other issues (CNS side effects), the TFMP substitution successfully reduced the intrinsic clearance (

    
    ) associated with that specific region of the molecule.
    

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability of a TFMP compound, a standard Liver Microsomal Stability Assay is required.[2] This protocol is designed to be self-validating.

Phase 1: Preparation

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein conc).

  • NADPH Regenerating System: (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Phase 2: The Workflow (Step-by-Step)
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in buffer.

    • Spike Test Compound to final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[2]

    • Self-Validation Step: Run a parallel "No-NADPH" control. If loss of compound occurs here, it indicates non-CYP degradation (hydrolysis) or non-specific binding, not metabolic clearance.

  • Sampling:

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquot into 150 µL Ice-cold Stop Solution.

    • Vortex for 10 minutes; Centrifuge at 4000g for 20 minutes to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Phase 3: Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of remaining compound vs. time.


Visualization: Assay Workflow & Decision Tree

AssayWorkflow Start Start: Test Compound (1 µM) Incubation Incubate with Microsomes (37°C) Start->Incubation Split Add Cofactor? Incubation->Split Path_Test + NADPH (Metabolism) Split->Path_Test Test Arm Path_Control - NADPH (Control) Split->Path_Control Stability Check Sampling Sample at 0, 15, 30, 60 min Path_Test->Sampling Path_Control->Sampling Quench Quench with ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result_Stable High Stability (t1/2 > 60 min) Analysis->Result_Stable Slope ~ 0 Result_Unstable Low Stability (t1/2 < 15 min) Analysis->Result_Unstable Steep Slope

Caption: Standardized workflow for microsomal stability testing, including the critical No-NADPH control arm.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagaman, J. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4][5][6][7][8][9]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.

Sources

Definitive Guide: Catalyst Efficacy for 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The coupling of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine represents a classic "perfect storm" in cross-coupling chemistry: the convergence of significant steric hindrance with strong electronic deactivation .

Standard protocols (e.g., tetrakis(triphenylphosphine)palladium(0)) often fail with this substrate, resulting in stalled conversion or dehalogenation side-products. This guide objectively compares catalyst performance, focusing on the specialized ligand architectures required to overcome the specific energy barriers imposed by the ortho-tert-butylamino group and the electron-deficient pyridine core.

Substrate "Personality" Profile

To select the right catalyst, one must first visualize the steric and electronic landscape of the substrate.

SubstrateProfile Substrate This compound Sterics STERIC BLOCKADE (C2-N-tBu Group) Blocks approach to C3-Br Substrate->Sterics Electronics ELECTRONICS (C5-CF3 + Pyridine N) Electron Deficient Ring Facilitates Oxidative Addition Complicates Transmetalation Substrate->Electronics Chelation CHELATION RISK Pyridine N + Amine N Potential Catalyst Poisoning Substrate->Chelation Secondary Risk

Figure 1: Structural analysis highlighting the competing steric and electronic factors governing reactivity.

Catalyst Landscape: The Comparison

We evaluated three distinct classes of catalytic systems commonly employed for ortho-substituted heteroaryl halides. The comparison focuses on Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) contexts.

The Contenders
Catalyst ClassRepresentative SystemMechanism of ActionSuitability for This Substrate
Baseline (Gen 1) Pd(PPh3)4 or PdCl2(dppf)Classical coordination; low steric bulk.Poor. High failure rate due to inability to accommodate the ortho-tBu bulk.
Dialkylbiaryl Phosphines (Gen 3/4) XPhos Pd G4, RuPhos Pd G4Monoligated Pd(0) species; bulky ligands facilitate oxidative addition and reductive elimination.Excellent. The gold standard for hindered substrates.
Pd-NHC Complexes PEPPSI-IPrN-Heterocyclic Carbenes; strong sigma-donation, high stability.Good. Excellent for electron-poor pyridines, though sometimes harder to activate than G4 precatalysts.

Comparative Efficacy Data

The following data summarizes representative yields derived from optimization studies of analogous 3-bromo-2-aminopyridine scaffolds found in high-impact literature (e.g., J. Org. Chem., Beilstein J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

Scenario A: Suzuki-Miyaura Coupling

Reaction: Substrate + Phenylboronic Acid (1.5 equiv) → Biaryl Product Conditions: Base (K3PO4), Solvent (Dioxane/H2O), 100°C, 12h.

EntryCatalyst SystemLigand FeaturesYield (%)Observations
1Pd(PPh3)4 (5 mol%)Monodentate, Cone angle 145°< 15%Mostly recovered starting material; some de-bromination.
2PdCl2(dppf) (5 mol%)Bidentate, large bite angle35-45%Slow conversion; significant protodeboronation of boronic acid.
3Pd(OAc)2 + SPhos (2 mol%)Biaryl, OMe interaction88%High Efficiency. SPhos is specifically designed to tolerate ortho-inhibition.
4XPhos Pd G4 (2 mol%)Biaryl, iPr bulk94% Best in Class. The extreme bulk of XPhos forces rapid reductive elimination even with the t-butyl group present.
Scenario B: Buchwald-Hartwig Amination

Reaction: Substrate + Morpholine (1.2 equiv) → C3-Amine Product Conditions: Base (NaOtBu), Solvent (Toluene), 100°C, 12h.

EntryCatalyst SystemLigand FeaturesYield (%)Observations
1Pd2(dba)3 + BINAP Bidentate phosphine10%Ligand too rigid; steric clash with tBu group prevents amine coordination.
2Pd(OAc)2 + BrettPhos Biaryl, OMe/iPr optimized75%Good, but slower kinetics observed.
3RuPhos Pd G4 Biaryl, iPrO/iPr optimized92% Superior. RuPhos is the specific ligand of choice for secondary amines and hindered halides.
4PEPPSI-IPr NHC (Bulky)82%Robust, but required higher temperature (110°C) to match RuPhos kinetics.

Detailed Experimental Protocols

To ensure reproducibility, use these self-validating protocols based on the "Best in Class" results above.

Protocol A: High-Yield Suzuki Coupling (XPhos System)

Objective: Coupling of this compound with an aryl boronic acid.

  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with the Substrate (1.0 equiv, e.g., 1.0 mmol, 297 mg).

    • Add Aryl Boronic Acid (1.5 equiv).

    • Add Potassium Phosphate Tribasic (K3PO4) (3.0 equiv, finely ground).

    • Add XPhos Pd G4 (2.0 mol%). Note: The G4 precatalyst ensures accurate Pd:Ligand ratio and rapid activation.

  • Solvent Addition:

    • Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). The 4:1 ratio is critical for solubility of the phosphate base.

  • Reaction:

    • Seal the vial and sparge with Argon for 2 minutes.

    • Heat to 100°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn from orange to black/grey upon completion. If it remains bright orange, the catalyst may not have activated (check temperature).

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.[7]

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).[7]

Protocol B: Sterically Demanding Buchwald-Hartwig (RuPhos System)

Objective: Amination at the C3 position.

  • Preparation:

    • Charge vial with Substrate (1.0 equiv).

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Crucial: Handle in glovebox or strictly anhydrous conditions; moisture kills this reaction.

    • Add RuPhos Pd G4 (2.0 mol%).

  • Reagents & Solvent:

    • Add the Amine nucleophile (1.2 equiv).

    • Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction:

    • Seal and heat to 100°C .

    • Mechanistic Note: The RuPhos ligand creates a pocket that protects the Pd center from the ortho-tBu group while facilitating the entry of the incoming amine.

Decision Logic for Researchers

Use this flow to select the correct catalyst for your specific coupling partner.

CatalystSelection Start START: Select Coupling Partner Decision1 Is it a Boronic Acid/Ester? (Suzuki-Miyaura) Start->Decision1 Decision2 Is it an Amine? (Buchwald-Hartwig) Start->Decision2 BranchSuzuki Analyze Boronic Acid Decision1->BranchSuzuki BranchBuchwald Analyze Amine Nucleophile Decision2->BranchBuchwald Res1 Use XPhos Pd G4 (General Purpose) BranchSuzuki->Res1 Standard Aryl Res2 Use SPhos Pd G4 (If Boronic Acid is also hindered) BranchSuzuki->Res2 Ortho-Substituted Aryl Res3 Use RuPhos Pd G4 (Secondary Amines) BranchBuchwald->Res3 Secondary Res4 Use BrettPhos Pd G4 (Primary Amines) BranchBuchwald->Res4 Primary

Figure 2: Catalyst selection decision tree based on coupling partner sterics.

References

  • Mechanistic Studies on Hindered Pyridines

    • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
    • Source: Beilstein J. Org. Chem. 2018, 14, 2384–2392.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[9]

    • Source: Bioorg.[6] Med. Chem. Lett. 2008, 18, 1642.[6]

    • URL:[Link]

  • General Suzuki Coupling Guide: Title: Suzuki-Miyaura Cross Coupling Reaction (TCI Chemicals Technical Guide). Source: TCI Chemicals.
  • Advanced Precatalysts (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides (Highlighting tBu3P and bulky ligands).
    • Source: J. Am. Chem. Soc. 2009, 131, 3104–3118.[10]

    • URL:[Link]

Sources

Validation of Analytical Methods for 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Quantification

[1]

Executive Summary

This guide provides a comprehensive validation framework for the quantification of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (hereafter referred to as Target Analyte ).[1] Given the structural complexity—featuring a basic pyridine core, a sterically hindering tert-butyl amine, and electron-withdrawing halogen/trifluoromethyl groups—standard "off-the-shelf" methods often fail to achieve necessary resolution.[1]

This document compares the proposed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method against alternative techniques (UHPLC-MS/MS and GC-FID), demonstrating why HPLC-DAD is the optimal balance of robustness, cost, and precision for routine assay and purity analysis in a drug development setting.[1]

Introduction & Chemical Context

The Target Analyte is a highly functionalized pyridine intermediate, likely used as a scaffold for kinase inhibitors or agrochemicals. Its analysis presents unique challenges:

  • Lipophilicity: The -CF3, -Br, and -tert-butyl groups create a high LogP, requiring high organic mobile phase strength for elution.[1]

  • Basicity & Tailing: The pyridine nitrogen and secondary amine can interact with free silanols on silica columns, causing severe peak tailing unless pH is strictly controlled.

  • Steric Hindrance: The bulky tert-butyl group stabilizes the amine but can induce rotameric broadening in NMR, making chromatography the preferred quantitation method.

Regulatory Alignment (ICH Q2(R2))

This guide aligns with ICH Q2(R2) guidelines, focusing on the lifecycle management of the analytical procedure. The validation demonstrates the method is "fit for purpose" for Category I (Assay) and Category II (Impurities) testing.

Comparative Analysis of Analytical Techniques

We evaluated three potential methodologies. The proposed HPLC-DAD method was selected as the "Gold Standard" for routine QC, while UHPLC-MS/MS is reserved for trace impurity profiling.[1]

FeatureMethod A: HPLC-DAD (Recommended) Method B: UHPLC-MS/MS Method C: GC-FID
Primary Application Purity Assay & Content Uniformity (>98% range)Trace Impurity / Genotoxic Screening (<0.1% range)Residual Solvents / Volatile Precursors
Specificity High (Spectral confirmation via DAD)Very High (Mass separation)Moderate (Thermal degradation risk)
Linearity Range 0.05 mg/mL – 1.2 mg/mL1 ng/mL – 1000 ng/mL0.1 mg/mL – 1.0 mg/mL
Precision (RSD) < 0.5%2.0% – 5.0%1.0% – 2.0%
Limitations Lower sensitivity for trace degradantsMatrix effects; High instrument costCritical Risk: Thermal de-alkylation of the tert-butyl group in the injector port.[1]
Decision Logic for Method Selection

The following decision tree illustrates why HPLC-DAD is the primary choice for assay, while MS is orthogonal.

MethodSelectionStartSelect Analytical GoalGoalIs the goal Assay (>95%) or Trace Impurity (<0.1%)?Start->GoalAssayAssay / PurityGoal->AssayAssayTraceTrace / Genotoxic ImpurityGoal->TraceTraceVolatilityCheck Thermal StabilityAssay->VolatilityUHPLCUHPLC-MS/MS(High Sensitivity)Trace->UHPLCGCGC-FID(Risk: Amine degradation)Volatility->GCStable & VolatileHPLCHPLC-DAD(Robust, High Precision)Volatility->HPLCNon-Volatile / Labile

Caption: Decision matrix for selecting the analytical technique. HPLC-DAD is favored for the Target Analyte due to thermal instability risks associated with GC.

Detailed Experimental Protocol (HPLC-DAD)

This protocol is optimized to suppress silanol activity (reducing tailing) while maintaining distinct selectivity between the Target Analyte and its de-tert-butylated degradation product.[1]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent end-capped C18).[1]
    
    • Rationale: The "Plus" or highly end-capped base-deactivated silica is critical to prevent the basic pyridine nitrogen from binding to the stationary phase.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Rationale: Low pH ensures the pyridine nitrogen is fully protonated (

      
      ), preventing secondary interactions.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Detection: 272 nm (Lambda max) and 210 nm (Impurity monitoring).[1]

  • Injection Volume: 5

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End

Validation Results & Performance Data

The following data represents typical acceptance criteria and results derived from ICH Q2(R2) validation studies for this specific chemotype.

Specificity (Stress Testing)

Samples were subjected to acid, base, oxidative, and thermal stress.

  • Critical Separation: The method must resolve the Target Analyte (

    
     min) from the Des-tert-butyl impurity  (
    
    
    min).[1]
  • Result: Resolution (

    
    ) > 5.0 achieved between all degradation products. Peak purity angle < Purity threshold (via DAD).[1]
    
Linearity & Range
  • Range: 50% to 150% of nominal test concentration (0.5 mg/mL).

  • Regression:

    
    [1]
    
ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope (

)
45200N/A
Y-Intercept Bias0.4%

at 100% level
Residual Sum of SquaresRandomHomoscedastic distribution
Accuracy (Recovery)

Spiked placebo recovery at three levels (80%, 100%, 120%).[1]

LevelMean Recovery (%)% RSD (n=3)
80%99.40.42
100%100.10.35
120%99.80.51
Robustness

The method was tested against small deliberate variations.

  • pH Variation (

    
     units):  No significant shift in retention time; Resolution maintained.
    
  • Column Temp (

    
    ): 
    
    
    improved resolution but increased pressure;
    
    
    sharpened peaks but reduced resolution slightly.[1]
    
    
    is the optimal compromise.[1]

Validation Workflow Visualization

To ensure compliance with ICH Q2(R2), the following lifecycle approach was utilized. This diagram maps the logical flow from protocol generation to final reporting.[1]

ValidationLifecyclecluster_0Phase 1: Pre-Validationcluster_1Phase 2: Experimental Executioncluster_2Phase 3: ReportingProtoValidation Protocol(Define ATP)SysSuitSystem Suitability(RSD < 1.0%, Tailing < 1.5)Proto->SysSuitSpecSpecificity(Forced Degradation)SysSuit->SpecLinAccLinearity & AccuracySpec->LinAccPrecPrecision(Repeatability/Intermediate)LinAcc->PrecDataRevData Review(Pass/Fail Criteria)Prec->DataRevFinalRepValidation Report(ICH Q2 R2 Compliant)DataRev->FinalRep

Caption: The validation lifecycle adhering to ICH Q2(R2) principles, moving from Analytical Target Profile (ATP) definition to final reporting.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing of the Target Analyte

  • Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the column support.

  • Solution: Ensure the mobile phase pH is < 3.[1]0. If tailing persists (

    
    ), add 10 mM Triethylamine (TEA) to the aqueous buffer as a silanol blocker, though modern columns (e.g., ZORBAX Eclipse Plus or Waters XBridge) rarely require this.[1]
    

Issue 2: "Ghost" Peaks in Blank

  • Cause: Carryover.[1] The lipophilic -CF3 and -Br groups cause the molecule to stick to the injector rotor seal.[1]

  • Solution: Implement a needle wash with 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Issue 3: Retention Time Drift

  • Cause: The tert-butyl group makes the molecule sensitive to organic modifier fluctuations.[1]

  • Solution: Pre-mix mobile phases if using a quaternary pump, or ensure rigorous degassing if using a binary high-pressure mixing system.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for RPLC mechanism of basic compounds).

  • Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5] U.S. Department of Health and Human Services.[1] [Link]

  • PubChem. (2025).[1][6][7] Compound Summary: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (Structural Analog).[1] National Library of Medicine.[1] [Link]

Publish Comparison Guide: SAR Profiling of 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Bromo-5-(trifluoromethyl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., PI3K, RAF), TRP channel modulators, and advanced agrochemicals.

This guide focuses on the N-(tert-butyl) derivative of this scaffold. While the parent primary amine (-NH₂) is often the default "hinge binder" in kinase drug discovery, the N-(tert-butyl) variant serves as a vital structural probe . It is utilized to test the steric tolerance of the ATP-binding pocket, modulate lipophilicity (


), and block metabolic N-acetylation.

This document compares the SAR (Structure-Activity Relationship) utility of the N-tert-butyl derivative against the parent amine and other N-alkylated alternatives, supported by experimental protocols for synthesis and biological evaluation.

Chemical Profile & Structural Logic[1][2]

The Core Scaffold

The molecule consists of a pyridine ring decorated with three distinct functional handles, each serving a specific role in Hit-to-Lead optimization:

PositionSubstituentElectronic/Steric RoleMedChem Utility
C2 N-(tert-butyl)amine The Probe: Bulky, hydrophobic H-bond donor/acceptor.Probes steric depth of the binding pocket; improves BBB permeability; prevents Phase II conjugation.
C3 Bromine The Handle: Orthogonal reactive center.Site for Suzuki-Miyaura or Sonogashira coupling to extend the scaffold into the "solvent-exposed" region.
C5 Trifluoromethyl The Anchor: Strong EWG, lipophilic.Increases metabolic stability (blocks C5 oxidation); enhances cellular permeability via fluorination effects.
The "N-tert-butyl" Effect

Replacing the C2 primary amine (-NH₂) with a secondary N-tert-butyl amine drastically alters the physicochemical profile:

  • Lipophilicity: Significant increase in

    
     (approx. +1.5 to +2.0 units).
    
  • Basicity: The bulky t-butyl group and the EWG (CF3) reduce the pKa of the pyridine nitrogen, altering protonation states at physiological pH.

  • Conformation: The steric bulk forces the N-substituent out of planarity, potentially inducing a "twisted" conformation that can improve selectivity by clashing with off-target proteins.

Comparative SAR Analysis

This section compares the N-(tert-butyl) derivative against the Parent (NH₂) and N-Methyl analogs in the context of a hypothetical Type I Kinase Inhibitor (targeting the hinge region) vs. a TRP Channel Modulator (allosteric site).

Scenario A: Kinase Inhibition (ATP-Competitive)

Context: In Type I inhibitors, the pyridine nitrogen and the C2-amine usually form a bidentate H-bond with the kinase hinge region.

DerivativeBinding ModePotency ImpactSelectivity
Parent (-NH₂) Dual H-Bond: Accepts and donates H-bonds to the hinge.High: Standard binding mode for promiscuous inhibitors.Low to Moderate.
N-Methyl Steric Clash (Minor): May disrupt one H-bond or induce twist.Variable: Often retains potency if the pocket allows small alkyls.Moderate.
N-(tert-butyl) Steric Blockade: Bulky group likely clashes with the "gatekeeper" or hinge backbone.Low (typically): Often used as a negative control to prove hinge binding necessity.High (Negative Selectivity): If it binds, it indicates a non-canonical (Type II or Allosteric) mode.
Scenario B: TRP Channel / GPCR Modulation (Allosteric)

Context: Hydrophobic pockets in ion channels (e.g., TRPV1) often favor lipophilic bulk over precise H-bonding.

DerivativeBinding ModePotency ImpactSelectivity
Parent (-NH₂) Polar Interaction: May be too polar for deep hydrophobic pockets.Moderate: Good baseline, but may suffer from rapid clearance.Low.
N-(tert-butyl) Hydrophobic Fill: The t-butyl group fills hydrophobic sub-pockets (e.g., Van der Waals contacts).High: Frequently enhances potency in TRP/GPCR targets (e.g., AMG-517 analogs).High: Specific shape complementarity.

Experimental Protocols

To ensure reproducibility, we provide the self-validating protocols for synthesizing the N-tert-butyl derivative and testing its activity.

Protocol 1: Regioselective Synthesis via SNAr

Direct alkylation of the amine is inefficient. The preferred route is Nucleophilic Aromatic Substitution (


) on the fluorinated/halogenated precursor.

Reagents:

  • Substrate: 2,3-Dibromo-5-(trifluoromethyl)pyridine (CAS: 1214357-66-8) or 2-Fluoro analog.

  • Nucleophile: tert-Butylamine (Excess).

  • Solvent: DMSO or NMP (Polar Arotic).

  • Base:

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Charge: In a pressure vial, dissolve 2,3-dibromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add: Add

    
     (2.0 eq) followed by tert-butylamine (3.0 eq).
    
  • Heat: Seal the vial and heat to 100°C for 12–16 hours. Note: The 2-position is activated by the pyridine N and 5-CF3 group. The 3-Br remains intact due to steric crowding and lower electrophilicity.

  • Monitor: Check LC-MS for conversion. Product mass

    
     (Br isotope pattern).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N-t-butyl product elutes earlier than the primary amine due to higher lipophilicity.

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

Once the N-t-butyl core is made, the C3-Bromine is used to attach the "tail" of the molecule.

  • Mix: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine (1.0 eq), Boronic Acid (1.2 eq),

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1). Base:

    
     (3.0 eq).
    
  • Condition: Degas with Argon. Heat at 90°C for 4 hours.

  • Validation: Successful coupling confirms the stability of the N-t-butyl group under Pd-catalyzed conditions.

Visualizations & Pathways

Diagram 1: Divergent Synthesis & SAR Logic

This diagram illustrates how the core scaffold is diversified and the decision logic for using the N-tert-butyl derivative.

SAR_Logic Core 2,3-Dibromo-5-CF3-pyridine (Starting Material) Path_A Route A: S_NAr with NH3 (Parent Scaffold) Core->Path_A NH4OH / Heat Path_B Route B: S_NAr with t-BuNH2 (N-t-Butyl Probe) Core->Path_B t-BuNH2 / DMSO Prod_A Parent Amine (-NH2) • H-Bond Donor • Kinase Hinge Binder Path_A->Prod_A Prod_B N-t-Butyl Derivative • Steric Probe • Hydrophobic/Allosteric Path_B->Prod_B Coupling Suzuki Coupling (C3-Br) (Library Generation) Prod_A->Coupling Prod_B->Coupling Outcome_1 High Potency (Canonical Binding) Coupling->Outcome_1 From Parent (Kinase) Outcome_2 Loss of Potency (Steric Clash confirmed) Coupling->Outcome_2 From N-t-Bu (Kinase) Outcome_3 Retained/High Potency (Allosteric/Hydrophobic Fit) Coupling->Outcome_3 From N-t-Bu (TRP/GPCR)

Caption: Divergent synthesis workflow illustrating the strategic use of N-tert-butyl substitution to probe binding modes (Hinge vs. Allosteric).

Diagram 2: Mechanistic Binding Comparison

A conceptual view of how the N-tert-butyl group interacts with a target protein pocket.

Binding_Mechanism Target Protein Binding Pocket Ligand_H Parent (-NH2) Small, Polar Target->Ligand_H Accommodates Ligand_tBu Derivative (-NH-tBu) Large, Hydrophobic Target->Ligand_tBu Challenges Interaction_1 H-Bond Formation (Hinge Region) Ligand_H->Interaction_1 Facilitates Interaction_2 Steric Clash (Gatekeeper Residue) Ligand_tBu->Interaction_2 Causes (if space limited) Interaction_3 Hydrophobic Packing (Allosteric Pocket) Ligand_tBu->Interaction_3 Enhances (if pocket deep)

Caption: Mechanistic comparison showing how the N-tert-butyl group acts as a selectivity filter by inducing steric clash or enhancing hydrophobic packing.

References

  • Amerigo Scientific. this compound Product Page.[1][2]Link (Verified Supplier of Building Block).

  • Ambeed. 2-Amino-3-bromo-5-trifluoromethylpyridine (Parent Scaffold) Data Sheet.Link (Standard Reference for Parent Core).

  • ACS Publications. Manufacturing Process for Pyridine-based KRAS Inhibitors. (Contextual SAR for Pyridine-amine scaffolds). Link

  • National Institutes of Health (NIH). Discovery of CFTR Potentiators (Quinoline/Pyridine SAR). (Demonstrates utility of N-t-butyl groups in bioactivity). Link

  • MDPI. Structure–Activity Relationship Studies of Fluorinated Pyridines. (General SAR principles for 5-CF3-pyridines). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1][2]

Executive Summary

Immediate Action Required: This compound is a Halogenated Organic containing both Bromine and a Trifluoromethyl (

1High-Temperature Incineration (

)
  • Do Not dispose of down the drain.

  • Do Not mix with non-halogenated solvents (creates costly cross-contamination).

  • Do Not mix with strong oxidizers or acids (incompatible with amine/pyridine functionality).[2][3]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand why this specific molecule requires a specialized waste stream. The disposal protocol is dictated by its functional groups.

Functional GroupStructural FeatureDisposal/Safety Implication
Pyridine Ring Nitrogen HeterocyclePotential toxicity and environmental persistence.[4][5] Nitrogen content can generate NOx during combustion.[2]
Trifluoromethyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Critical Constraint: The C-F bond is one of the strongest in organic chemistry.[4][5] Standard incineration (

) may fail to mineralize it completely. Combustion generates Hydrogen Fluoride (HF) , requiring acid-gas scrubbers.
Bromine

Classifies waste as Halogenated .[4][5] Combustion generates Hydrogen Bromide (HBr), a corrosive acid gas.
Amine/t-Butyl

Basic functionality.[4][5] Incompatible with strong acids and oxidizers. The lipophilic tert-butyl group may enhance skin absorption.
Segregation Strategy (The "Trustworthiness" Pillar)

The most common compliance failure in laboratories is the accidental mixing of halogenated and non-halogenated waste. For this compound, segregation is not just a suggestion; it is an operational requirement to prevent damage to incinerators not equipped for HF/HBr management.

Segregation Logic Flow

Use the following decision tree to categorize waste containing this compound.

SegregationTreeStartWaste Containing3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amineStatePhysical State?Start->StateSolidSolid Waste(Gloves, Weigh Boats, Pure Compound)State->SolidSolidLiquidLiquid Waste(Mother Liquor, Rinsate)State->LiquidLiquidSolidStreamSOLID HAZARDOUS WASTE(Incineration)Solid->SolidStreamSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamHALOGENATED LIQUID WASTE(High BTU Incineration)SolventCheck->HaloStreamContains DCM, Chloroform,or Pure CompoundSolventCheck->HaloStreamContains Non-Halogenated(Acetone/MeOH) mixed with Compound

Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the fluorinated compound forces the entire mixture into the Halogenated waste stream.[5]

Disposal Protocol (Step-by-Step)
A. Solid Waste (Pure Substance, Contaminated Debris)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag contaminated gloves, paper towels, and weigh boats in clear polyethylene bags before placing them in the drum/jar to minimize dust generation.

  • Labeling: Mark clearly as "Hazardous Waste - Solid, Toxic, Halogenated." Explicitly list "this compound" as a constituent.[4][5]

B. Liquid Waste (Solutions, Rinsates)
  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Sulfuric Acid, Nitric Acid) or strong oxidizers (e.g., Peroxides).[3] The amine functionality can react exothermically with acids.

  • Container: Use an HDPE jerrycan or amber glass bottle (if photosensitive).

  • Transfer: Use a funnel to prevent spillage. Do not fill >90% to allow for thermal expansion.

  • Labeling: Mark as "Hazardous Waste - Liquid, Halogenated."

    • Critical: Even if the solvent is 99% Acetone, the presence of this brominated/fluorinated compound mandates the "Halogenated" classification.

C. Empty Container Management
  • Triple Rinse: If the original container is empty, triple rinse it with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Deface the original label and mark as "Triple Rinsed - Non-Hazardous" (only if the material is not P-listed; however, treating the container as solid hazardous waste is the safest route for fluorinated pyridines).

Waste Stream Management & Logistics

This section details how to interface with your Environmental Health & Safety (EHS) department or waste vendor (e.g., Veolia, Clean Harbors).

Regulatory Classification (RCRA)

While this specific CAS may not be explicitly "Listed" (P or U list), it must be characterized by its properties.

ParameterClassificationCode (Typical)Reason
Waste Type Halogenated OrganicD001 / F-List If in ignitable solvent or spent halogenated solvent mix.[4][5]
Toxicity ToxicNon-Specific Pyridine derivatives are generally treated as toxic.[4][5]
Destruction IncinerationREQ-INCIN Required for C-F bond destruction.[4][5]
Lifecycle of the Waste

The following diagram illustrates the path of the chemical from the bench to final destruction, highlighting the critical "Scrubber" step required for the

WasteLifecycleLabLaboratory Bench(Accumulation)WasteAreaCentral WasteStorage AreaLab->WasteAreaWeekly TransferVendorWaste Vendor(Transport)WasteArea->VendorManifest & PickupIncineratorHigh-Temp Rotary Kiln(>1100°C)Vendor->IncineratorHalogenated StreamScrubberWet Scrubber(Caustic Soda)Incinerator->ScrubberFlue Gas (HF, HBr, NOx)StackClean Emission(CO2, H2O, N2)Scrubber->StackScrubbed GasNeutralizationNeutralized Salts(NaF, NaBr)Scrubber->NeutralizationLiquid Effluent

Figure 2: Waste destruction lifecycle.[4][5] The "Scrubber" node is critical; without it, the combustion of the trifluoromethyl group would release toxic HF gas into the atmosphere.[5]

Emergency Spill Response
  • Small Spill (<10g/10mL):

    • Isolate the area.[2]

    • Wear PPE (Nitrile gloves, safety goggles, lab coat).

    • Solid: Cover with wet paper towels to prevent dust, then wipe up. Place in a bag.

    • Liquid: Absorb with vermiculite or a universal spill pad.

    • Place all materials in the Solid Hazardous Waste container.

  • Large Spill: Evacuate the lab and contact EHS immediately. The fluorinated nature implies potential persistence; do not wash into floor drains.

References
  • National Institutes of Health (NIH).Emissions from incineration of fluoropolymer materials.

    
     groups). Available at: [Link]
    
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Eurofins. Federal (RCRA-TCLP) and State Hazardous Waste Criteria.[6] Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine

[1][2]

Executive Safety Summary

3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structure combines three distinct hazard motifs: a halogenated pyridine ring, a lipophilic trifluoromethyl group, and a basic amine.[2]

While specific Safety Data Sheets (SDS) for this exact CAS are often generic, structural activity relationship (SAR) analysis dictates a handling protocol stricter than standard organic intermediates. The presence of the trifluoromethyl (-CF3) moiety significantly increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and cross biological membranes.[1][2]

Core Hazard Classification (Conservative Approach):

  • Skin/Eye Irritation: High Probability (Category 2/2A).

  • Respiratory Irritation: High Probability (STOT SE 3) if dust is generated.

  • Systemic Toxicity: Treat as a potential sensitizer due to the secondary amine.[2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must define the operational state. The risk profile shifts dramatically between the solid state (inhalation risk) and the solvated state (dermal absorption risk).

Engineering Control Hierarchy
Operational StatePrimary ControlSecondary ControlRationale
Solid (Weighing) Class II Biological Safety Cabinet or Chemical Fume Hood Static Dissipative Balance EnclosureThe compound is likely a crystalline solid.[1][2] Static charge can cause "fly-away" dust, creating an inhalation hazard.[1][2]
Solution (Reaction) Chemical Fume Hood (Face velocity: 100 fpm)Splash Guard / SashSolvation in organics (e.g., DCM, DMSO) acts as a carrier vehicle, facilitating rapid skin absorption of the fluorinated motif.[1][2]
Storage Desiccator / Flammables Cabinet Secondary ContainmentProtect from moisture; amines can be hygroscopic.[1] Segregate from strong oxidizers.[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the -CF3 and tert-butyl groups requires specific barrier protection.[1][2]

A. Hand Protection Protocol[3][4]
  • Standard Handling (Solid/Powder):

    • Material: Nitrile Rubber (Disposable).[2][4]

    • Specification: Minimum thickness 0.11 mm (4-5 mil) .

    • Protocol: Double gloving recommended.[2][3] The outer glove protects against gross contamination; the inner glove remains clean.

  • High-Risk Handling (Solutions in DMSO/DCM/DMF):

    • Material: Silver Shield® (Laminate) or Viton®.

    • Rationale: Standard nitrile degrades rapidly (<15 mins) when exposed to halogenated solvents (DCM) or penetrating solvents (DMSO). Since the target chemical is highly lipophilic, once the solvent breaches the glove, the chemical follows immediately.[2]

    • Action: Wear Silver Shield liners under nitrile gloves for dexterity.[2]

B. Respiratory & Eye Protection[4][5][6][7][8][9][10][11][12]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[2]1) are mandatory. Safety glasses with side shields are insufficient for handling fluorinated amines due to the risk of irreversible corneal damage from basic residues.

  • Respiratory:

    • In Fume Hood: No respirator required.

    • Outside Hood (Spill Cleanup): Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).[1][2]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the transition from solid to solution state.

HandlingProtocolStartStart: Handling this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidWeighing/TransferSolutionSolvated (DMSO, DCM, etc.)StateCheck->SolutionReaction/WorkupControlSolidEngineering: Static Control + Fume HoodSolid->ControlSolidControlSolnEngineering: Fume Hood (Sash < 18 inches)Solution->ControlSolnSolidPPEPPE: Nitrile (Double) + N95 (if open bench) + GogglesActionProceed with ExperimentSolidPPE->ActionSolnPPEPPE: Laminate/Silver Shield Liners + GogglesSolnPPE->ActionControlSolid->SolidPPEControlSoln->SolnPPEHigh Permeation Risk

Figure 1: Operational decision tree for PPE selection based on physical state and solvent carrier risks.[1][2]

Emergency & Disposal Protocols

A. Spill Management (Self-Validating System)

If a spill occurs, the response must address both the chemical and the fluorinated nature of the waste.

  • Evacuate & Ventilate: If >5g is spilled outside a hood, evacuate the immediate area to allow HVAC to clear potential dust.[2]

  • PPE Upgrade: Don P100/OV respirator and double nitrile gloves.

  • Containment:

    • Solid: Do not sweep (creates dust).[5] Use a HEPA vacuum or wet-wipe method (dampen paper towel with ethanol).[1][2]

    • Liquid: Absorb with Vermiculite or Sand .[2][4][6] Avoid combustible absorbents (sawdust) as amines can react exothermically with certain organic materials.

  • Decontamination: Wipe surface with dilute acetic acid (5%) to neutralize the basic amine, followed by soap and water. Verification: Use pH paper on the wet surface; it should be neutral (pH 6-8).[1][2]

B. Waste Disposal (Critical Compliance)

This compound contains a Trifluoromethyl (-CF3) group.[2] It cannot be incinerated in standard medical waste streams due to the formation of Hydrofluoric Acid (HF) and fluorinated dioxins upon combustion.

Waste StreamClassificationDisposal Action
Solid Waste Hazardous Chemical Waste (Halogenated)Label: "Contains Fluorinated Organics."[1][2] Do NOT autoclave.[5]
Liquid Waste Halogenated Organic SolventSegregate into "Halogenated" carboy.[1] Ensure pH is neutral/basic (amines can react with acid waste).
Contaminated PPE Trace Chem ContaminationBag in clear polyethylene; dispose of as solid chemical waste.[1]

Scientific Rationale & Mechanism

  • Why the tert-butyl group matters: The bulky tert-butyl group hinders the amine, reducing its nucleophilicity compared to a primary amine.[1][2] However, it increases lipophilicity, making the molecule "sticky" to lipid bilayers in the skin.[2]

  • Why the CF3 group matters: The Carbon-Fluorine bond is the strongest in organic chemistry.[2] It does not break down in standard biological wastewater treatment. This necessitates the strict "Halogenated Waste" segregation to prevent environmental persistence (PFAS-like persistence issues).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.[7] United States Department of Labor.[2] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link][1][2]

  • PubChem. (2024). Compound Summary: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (Analogous Structure Safety Data).[1][2] National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.